Lfm-A13
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2N2O2/c1-6(16)8(5-14)11(17)15-10-4-7(12)2-3-9(10)13/h2-4,16H,1H3,(H,15,17)/b8-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSVTDVJQAJIFG-VURMDHGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=C(C=CC(=C1)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)NC1=C(C=CC(=C1)Br)Br)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017390 | |
| Record name | (Z)-2-Cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244240-24-2, 62004-35-7 | |
| Record name | (Z)-2-Cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LFM-A13 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LFM-A13 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Lfm-A13: A Technical Guide to its Mechanism of Action in B-Cells
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Lfm-A13, or α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide, was initially designed as a specific inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1][2] Its action impedes B-cell proliferation and survival, making it a compound of interest for B-cell malignancies. This document provides a comprehensive overview of the mechanism of action of this compound in B-cells, detailing its primary target, downstream signaling effects, cellular consequences, and kinase selectivity. It includes quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to facilitate a deeper understanding for research and development applications.
Primary Mechanism of Action: Inhibition of Bruton's Tyrosine Kinase (BTK)
This compound acts as a potent, cell-permeable, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[3] BTK is a member of the Tec family of kinases and a crucial signaling molecule downstream of the B-cell receptor (BCR).[4][5] Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, most notably Phospholipase C-gamma 2 (PLCγ2). This leads to a cascade of events including calcium mobilization and activation of transcription factors like NF-κB, which are essential for B-cell proliferation, differentiation, and survival.[6]
This compound competitively inhibits the ATP-binding site within the catalytic domain of BTK, thereby preventing the autophosphorylation and activation of the kinase.[3][7] This blockade of BTK activity effectively abrogates the entire downstream signaling cascade initiated by the BCR.[6] In B-lineage leukemia cells, treatment with this compound leads to a significant reduction in BTK's enzymatic activity without altering the total protein expression levels of the kinase.[8]
References
- 1. The anti-leukemic Bruton's tyrosine kinase inhibitor alpha-cyano-beta-hydroxy-beta-methyl-N-(2,5-dibromophenyl) propenamide (this compound) prevents fatal thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical toxicity and pharmacokinetics of the Bruton's tyrosine kinase-targeting anti-leukemic drug candidate, alpha-cyano-beta-hydroxy-beta-methyl-N- (2,5-dibromophenyl) propenamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Structures of human Bruton's tyrosine kinase in active and inactive conformations suggest a mechanism of activation for TEC family kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Anti-breast cancer activity of this compound, a potent inhibitor of Polo-like kinase (PLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Lfm-A13: A Technical Guide to its Function as a Bruton's Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lfm-A13, or α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide, is a small molecule inhibitor initially designed to target Bruton's tyrosine kinase (Btk), a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1][2][3][4][5][6][7][8][9][10][11][12] Btk is essential for B-cell development, differentiation, and survival, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[1][2][3][4][5][6][7][8][9][10][11][12][13] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, biochemical and cellular activity, and in vivo efficacy, supported by detailed experimental protocols and signaling pathway diagrams.
Core Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈Br₂N₂O₂ | |
| Molecular Weight | 360.0 g/mol | |
| CAS Number | 244240-24-2 | [3] |
| Appearance | Yellow solid | [1] |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Btk. By binding to the ATP-binding pocket of the Btk kinase domain, it prevents the phosphorylation of Btk and its subsequent activation. This blockade of Btk activity disrupts the downstream signaling cascade initiated by the B-cell receptor, ultimately affecting cell proliferation, survival, and other cellular functions.
Biochemical and Cellular Activity
Inhibitory Activity against Btk
This compound has been shown to inhibit recombinant Btk with an IC50 of approximately 2.5 µM. In cellular assays, this compound effectively inhibits the enzymatic activity of Btk in various B-cell lines without altering the total Btk protein expression levels.
Kinase Selectivity Profile
While initially reported as a specific Btk inhibitor, subsequent studies have revealed that this compound also exhibits inhibitory activity against other kinases, most notably Janus kinase 2 (Jak2) and Polo-like kinase (Plk).[6][11] This off-target activity is an important consideration when interpreting experimental results using this compound as a chemical probe.
| Kinase | IC50/Ki | Reference |
| Btk | IC50: 2.5 µM | |
| Ki: 1.4 µM | ||
| Jak2 | Potent Inhibition (IC50 not specified) | [6][11] |
| Plx1 (Xenopus homolog of Plk1) | IC50: 10.3 µM | |
| PLK3 | IC50: 61 µM | |
| JAK1, JAK3, HCK, EGFR, IRK | No significant activity at concentrations up to 278 µM |
In Vivo Efficacy and Pharmacokinetics
This compound has demonstrated anti-leukemic and anti-tumor activity in various mouse models.[2][3][5][9][10][12] In a BCL-1 leukemia model, this compound, in combination with standard chemotherapy, significantly prolonged the median survival time of mice.[2] It has also shown efficacy in solid tumor models, including breast and colorectal cancer.[5][10][12]
Pharmacokinetic Parameters in Mice
Following intraperitoneal (i.p.) administration in BALB/c mice, this compound is rapidly absorbed, with a time to maximum plasma concentration (tmax) of 10-18 minutes.[2] It exhibits nearly complete bioavailability via the i.p. route and has an elimination half-life of 17-32 minutes at doses ranging from 10-50 mg/kg.[2][3]
| Parameter | Value | Dose and Route | Animal Model | Reference |
| tmax | 10-18 min | 10-50 mg/kg, i.p. | BALB/c mice | [2] |
| Elimination Half-life (t1/2) | 17-32 min | 10-50 mg/kg, i.p. | BALB/c mice | [2] |
| Bioavailability (i.p.) | ~100% | CD-1 and BALB/c mice | [3] | |
| Bioavailability (oral) | ~30% | CD-1 and BALB/c mice | [3] |
Signaling Pathways and Visualizations
Btk Signaling Pathway and Inhibition by this compound
Btk is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, a cascade of phosphorylation events leads to the activation of Btk, which in turn phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[6] Activated PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and activation of downstream signaling pathways, including the NF-κB pathway, which promotes B-cell survival and proliferation. This compound inhibits Btk, thereby blocking this entire downstream cascade.
Caption: Btk signaling pathway and the point of inhibition by this compound.
This compound and Apoptosis Induction
By inhibiting the pro-survival Btk signaling pathway, this compound can sensitize B-lineage leukemic cells to apoptosis.[12] This effect is often characterized by the externalization of phosphatidylserine (B164497) on the cell surface, a hallmark of early apoptosis.
References
- 1. This compound - Creative Enzymes [creative-enzymes.com]
- 2. immunostep.com [immunostep.com]
- 3. selleckchem.com [selleckchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Inhibitor of Tec kinase, this compound, decreases pro-inflammatory mediators production in LPS-stimulated RAW264.7 macrophages via NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Btk inhibitor this compound is a potent inhibitor of Jak2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Flow Cytometry Protocol [sigmaaldrich.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Cellular Targeting of LFM-A13: A Technical Guide
For Immediate Release
A comprehensive analysis of the small molecule inhibitor LFM-A13 reveals a complex targeting profile, implicating it as a modulator of multiple key cellular signaling pathways. Initially identified as a specific inhibitor of Bruton's tyrosine kinase (BTK), subsequent research has demonstrated its potent activity against Janus kinase 2 (JAK2) and Polo-like kinase (PLK), challenging its initial classification as a highly selective agent.
This technical guide provides an in-depth overview of the cellular targets of this compound, presenting quantitative data on its inhibitory activity, detailed experimental methodologies for target validation, and visual representations of the associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential and mechanism of action of this compound.
Core Cellular Targets and Inhibitory Profile
This compound, chemically known as α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide, was rationally designed as an analog of a leflunomide (B1674699) metabolite.[1][2] While its development was initially focused on BTK, a crucial mediator in B-cell receptor signaling, its broader kinase inhibitory profile is now more clearly understood.[1][3] The compound's efficacy is not limited to a single kinase but extends to members of both the tyrosine kinase and serine/threonine kinase families.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its primary targets has been characterized by determining its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values across various studies. A summary of these findings is presented below.
| Target Kinase | Kinase Family | IC50 (μM) | Ki (μM) | Selectivity Notes |
| Bruton's Tyrosine Kinase (BTK) | Tec Family (Tyrosine Kinase) | 2.5[3][4][5][6] - 17.2[1][7] | 1.4[1][4] | Initially reported to be highly selective, with over 100-fold selectivity against JAK1, JAK2, HCK, EGFR, and IRK.[4] |
| Janus Kinase 2 (JAK2) | Janus Kinase Family (Tyrosine Kinase) | Potent inhibitor, with some studies suggesting equal or greater potency than for BTK.[8][9] | Not explicitly reported in the provided results. | This compound has been shown to be a potent inhibitor of JAK2, and its use as a specific BTK inhibitor in the context of JAK2-dependent signaling has been questioned.[8][9] |
| Polo-like Kinase 1 (PLK1) | Polo-like Kinase Family (Serine/Threonine Kinase) | 10 (Plx1, Xenopus homolog)[1][2] - 37.36 | 7.2 (for PLK3, competitive with ATP)[10][11] | Identified as a potent inhibitor of PLK, with some studies suggesting it acts as a selective PLK inhibitor.[10][11] |
| Polo-like Kinase 3 (PLK3) | Polo-like Kinase Family (Serine/Threonine Kinase) | 61[1][7][10][11] | 7.2[10][11] | Inhibition is competitive with respect to ATP.[10][11] |
Note: IC50 and Ki values can vary between studies due to different experimental conditions, such as enzyme and substrate concentrations, and the specific assay format used.
Key Signaling Pathways Modulated by this compound
The inhibition of BTK, JAK2, and PLK by this compound has significant implications for several critical cellular processes, including immune cell function, cytokine signaling, and cell cycle regulation.
Bruton's Tyrosine Kinase (BTK) Signaling
BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and signaling.[3][5] It is a key component of the B-cell receptor (BCR) signaling pathway.[5][12] Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, leading to the activation of transcription factors such as NF-κB, which promotes B-cell proliferation and survival.[5] this compound's inhibition of BTK can therefore disrupt these processes, making it a potential therapeutic agent for B-cell malignancies and autoimmune diseases.[3]
Caption: this compound inhibits BTK in the B-cell receptor signaling pathway.
Janus Kinase 2 (JAK2) Signaling
The JAK/STAT signaling pathway is a primary mechanism for transducing signals from a wide array of cytokines and growth factors.[13][14] Upon ligand binding to its receptor, associated JAKs, including JAK2, become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[14] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression, influencing processes such as cell growth, differentiation, and immune responses.[13][14] The finding that this compound is a potent inhibitor of JAK2 suggests its potential to modulate cytokine-driven cellular responses.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 6. This compound | Brutons Tyrosine Kinase (BTK) Inhibitors: R&D Systems [rndsystems.com]
- 7. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple Roles of PLK1 in Mitosis and Meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Btk inhibitor this compound is a potent inhibitor of Jak2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-breast cancer activity of this compound, a potent inhibitor of Polo-like kinase (PLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
Lfm-A13: A Dual Inhibitor of BTK and PLK in Apoptosis and Cell Cycle Regulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Lfm-A13 (α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide) is a small molecule inhibitor initially identified for its potent and selective inhibition of Bruton's tyrosine kinase (BTK). Subsequent research has revealed its activity against Polo-like kinase (PLK), establishing it as a dual-target agent with significant implications for cancer therapy. This technical guide provides a comprehensive overview of the role of this compound in inducing apoptosis and modulating the cell cycle in cancer cells. It consolidates quantitative data on its inhibitory activity and cellular effects, details the underlying signaling pathways, and provides established experimental protocols for its investigation.
Introduction
The intricate regulation of apoptosis and the cell cycle is fundamental to normal cellular homeostasis. Deregulation of these processes is a hallmark of cancer, making the proteins that govern them attractive targets for therapeutic intervention. This compound has emerged as a promising compound due to its ability to target two distinct but critical classes of kinases involved in cell proliferation and survival: Bruton's tyrosine kinase (BTK) and Polo-like kinases (PLKs).
-
Bruton's Tyrosine Kinase (BTK): A non-receptor tyrosine kinase, BTK is a key component of the B-cell receptor (BCR) signaling pathway, crucial for B-cell development, differentiation, and survival. In various hematological malignancies, aberrant BTK signaling promotes cell proliferation and resistance to apoptosis.
-
Polo-like Kinases (PLKs): A family of serine/threonine kinases, PLKs are master regulators of the cell cycle, particularly mitosis. They are involved in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis. Overexpression of PLKs is common in many cancers and is associated with poor prognosis.
This guide will delve into the dual inhibitory action of this compound, exploring its impact on apoptotic pathways and cell cycle progression, supported by quantitative data, detailed signaling pathway diagrams, and experimental methodologies.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified across various cancer cell lines, demonstrating its inhibitory potential against its primary targets and its cytotoxic effects.
Table 1: Inhibitory Activity of this compound against Kinases
| Kinase Target | IC50 / Ki Value | Assay Conditions | Reference(s) |
| Bruton's tyrosine kinase (BTK) | IC50: 2.5 µM | Recombinant BTK | [1][2] |
| Bruton's tyrosine kinase (BTK) | Ki: 1.4 µM | Cell-free assay | [3][4] |
| Bruton's tyrosine kinase (BTK) | IC50: 17.2 µM | Not specified | [3] |
| Polo-like kinase 1 (Plk1) | IC50: 37.36 µM | Not specified | [2] |
| Polo-like kinase 3 (Plk3) | IC50: 61 µM | Recombinant human PLK3 | [3][5] |
| Xenopus Polo-like kinase (Plx1) | IC50: 10.3 µM | Recombinant Plx1 | [4] |
Table 2: Cytotoxic Activity (IC50) of this compound in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Incubation Time (h) | Reference(s) |
| Breast Cancer | MCF-7 | ~25 | 72 | [6] |
| Breast Cancer | MDA-MB-231 | ~37.5 | 72 | [6] |
| Glioblastoma | U373 | Induces aberrant spindles at 100 µM | Not specified | [4] |
| Breast Cancer | BT20 | Induces aberrant spindles at 100 µM | Not specified | [4] |
| B-cell Leukemia | BCL-1 | Abrogates BTK activity at ≥10 µM | Not specified | [7] |
| Acute Lymphoblastic Leukemia | NALM-6 | Abrogates BTK activity at ≥10 µM | Not specified | [4][7] |
Role of this compound in Apoptosis
This compound induces apoptosis in various cancer cells through mechanisms linked to both its BTK and PLK inhibitory activities.
Modulation of Apoptotic Signaling Pathways
BTK Inhibition and Apoptosis:
This compound's inhibition of BTK disrupts downstream signaling pathways that promote cell survival, most notably the NF-κB pathway. BTK is known to be an anti-apoptotic protein that can interfere with the Fas/APO-1 death-inducing signaling complex[7]. By inhibiting BTK, this compound can render cancer cells more susceptible to apoptosis[7][8]. This is achieved by preventing the activation of transcription factors like NF-κB, which control the expression of anti-apoptotic proteins.
PLK Inhibition and Apoptosis:
Inhibition of PLK1 by this compound leads to mitotic arrest, a state that can trigger the intrinsic apoptotic pathway. Prolonged arrest at mitosis due to defective spindle formation activates the spindle assembly checkpoint, and if the defect is not resolved, the cell is eliminated through apoptosis.
Effects on Apoptosis-Related Proteins
This compound treatment has been shown to modulate the expression and activity of key proteins involved in the apoptotic cascade.
-
Bcl-2 Family Proteins: this compound can alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring the induction of apoptosis.
-
Caspases: The executioners of apoptosis, caspases, are activated following this compound treatment. Studies have shown increased expression of active caspase-6 in breast cancer cells treated with this compound[9].
Table 3: Quantitative Effects of this compound on Apoptosis
| Cell Line | Treatment Conditions | Apoptotic Effect | Assay | Reference(s) |
| MCF-7 | This compound (100 µM) + Epo | Increased percentage of apoptotic cells | Annexin V/PI Staining | [9] |
| MDA-MB-231 | This compound (100 µM) + Epo | Increased percentage of apoptotic cells | Annexin V/PI Staining | [9] |
| NALM-6 | This compound | Enhances sensitivity to ceramide- or vincristine-induced apoptosis | Not specified | [3][8] |
| Jurkat | Not specified | Not specified | Not specified |
Role of this compound in Cell Cycle Regulation
This compound's impact on the cell cycle is primarily attributed to its inhibition of PLKs, which are critical for mitotic progression.
Induction of Cell Cycle Arrest
By inhibiting PLK1, this compound disrupts the formation of the mitotic spindle, leading to a mitotic arrest at the G2/M phase of the cell cycle[3]. This arrest is a direct consequence of the cell's inability to properly segregate chromosomes. Some studies also suggest a slight increase in the G0/G1 phase, indicating a more complex effect on cell cycle progression[9].
Effects on Cell Cycle Regulatory Proteins
The G2/M arrest induced by this compound is associated with changes in the levels and activity of key cell cycle regulators. Inhibition of PLK1 can affect the activation of the anaphase-promoting complex/cyclosome (APC/C), a critical E3 ubiquitin ligase required for the degradation of mitotic cyclins and the transition from metaphase to anaphase.
Table 4: Quantitative Effects of this compound on Cell Cycle Distribution
| Cell Line | Treatment Conditions | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference(s) |
| MCF-7 | This compound (100 µM) + Epo | Slight Increase | 40% Decrease | Not specified | [10] |
| MDA-MB-231 | This compound (100 µM) + Epo | Slight Increase | 45% Decrease | Not specified | [10] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.
References
- 1. In vivo pharmacokinetic features, toxicity profile, and chemosensitizing activity of alpha-cyano-beta-hydroxy-beta- methyl-N-(2,5-dibromophenyl)propenamide (this compound), a novel antileukemic agent targeting Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, BTK inhibitor (CAS 62004-35-7) | Abcam [abcam.com]
- 3. Anti-breast cancer activity of this compound, a potent inhibitor of Polo-like kinase (PLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibitor of Tec kinase, this compound, decreases pro-inflammatory mediators production in LPS-stimulated RAW264.7 macrophages via NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. (Z)-LFM-A13 | BTK inhibitor | Probechem Biochemicals [probechem.com]
- 10. The intensification of anticancer activity of this compound by erythropoietin as a possible option for inhibition of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
LFM-A13: A Technical Guide for Leukemia and Lymphoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LFM-A13, or α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide, is a small molecule inhibitor initially designed as a specific inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways, which are essential for the proliferation, differentiation, and survival of B-lineage lymphoid cells.[2] Dysregulation of the BCR signaling pathway is a hallmark of many B-cell malignancies, making BTK an attractive therapeutic target. This compound has demonstrated anti-leukemic and chemosensitizing properties in various preclinical models of leukemia and lymphoma.[3] This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols for its use, and a summary of key quantitative data for researchers in oncology and drug development.
Mechanism of Action
This compound was rationally designed to target the ATP-binding site of BTK, thereby inhibiting its kinase activity.[4] By blocking BTK, this compound disrupts downstream signaling cascades that are crucial for the survival and proliferation of malignant B-cells.[5] The primary anti-leukemic effects of this compound are attributed to its ability to induce apoptosis and to sensitize cancer cells to other chemotherapeutic agents.[1][3]
Primary Target: Bruton's Tyrosine Kinase (BTK)
This compound is a potent inhibitor of BTK.[6] Inhibition of BTK by this compound leads to the downregulation of survival signals and the promotion of programmed cell death in malignant B-cells.[3]
Off-Target Effects
Subsequent research has revealed that this compound also inhibits other kinases, which may contribute to its overall anti-cancer activity. These off-target effects are important considerations for its experimental use and potential therapeutic development.
-
Janus Kinase 2 (JAK2): this compound has been shown to be a potent inhibitor of JAK2, a key mediator of cytokine receptor signaling involved in cell growth and survival.[7][8] The inhibition of the JAK2-STAT5 pathway can contribute to the anti-proliferative effects of this compound.[9]
-
Polo-like Kinase (PLK): this compound also inhibits Polo-like kinases, particularly PLK1 and PLK3.[10][11] PLKs are crucial regulators of the cell cycle, and their inhibition can lead to mitotic arrest and apoptosis.[10]
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects in preclinical models.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 Value | Ki Value | Notes |
| BTK | 2.5 µM[6][12] | 1.4 µM[6] | Cell-free assay. |
| BTK | 17.2 µM[8] | - | Cellular assay. |
| Plk1 (Plx1) | 10.3 µM[6] | - | Xenopus homolog of PLK1. |
| Plk1 | 37.36 µM | - | |
| Plk3 | 61 µM[8][11] | 7.2 µM[11] | Competitive with respect to ATP. |
| JAK1 | >100 µM[6] | 110 µM[8] | |
| JAK2 | Potent Inhibition[7] | - | Equally inhibited as BTK in in vitro kinase assays. |
| JAK3 | >100 µM[6] | 148 µM[8] | |
| HCK | >100 µM[6] | 214 µM[8] | |
| EGFR | >100 µM[6] | 166 µM[8] | |
| IRK | >100 µM[6] | 31.6 µM[8] | |
| SYK | >300 µM | - |
Table 2: In Vivo Efficacy of this compound in a Murine Leukemia Model (BCL-1)
| Treatment Group | Median Survival Time (Days) | Long-Term Survivors (%) | Animal Model | Dosing Regimen |
| Vehicle Control | 13.5[3] | 2[3] | BALB/c mice with BCL-1 leukemia | - |
| VPL (Vincristine, Prednisolone, L-asparaginase) | 37[3][13] | 14[13] | BALB/c mice with BCL-1 leukemia | Standard chemotherapy regimen. |
| This compound + VPL | 58[3][13] | 41[13] | BALB/c mice with BCL-1 leukemia | This compound: 50 mg/kg/day, i.p.[6] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound.
Caption: this compound inhibits the BTK signaling pathway.
Caption: this compound inhibits the JAK2-STAT5 signaling pathway.
Caption: General experimental workflow for this compound research.
Experimental Protocols
The following are generalized protocols for key experiments involving this compound, based on methodologies reported in the literature. Researchers should optimize these protocols for their specific experimental systems.
Cell Viability Assay (MTT Assay)
This protocol is a common method to assess the effect of this compound on the viability of leukemia and lymphoma cell lines.
-
Cell Seeding: Seed leukemia or lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound (typically dissolved in DMSO) in culture medium.[6] Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by this compound.
-
Cell Treatment: Treat leukemia or lymphoma cells with this compound at various concentrations for a specified duration (e.g., 24 or 48 hours). Include vehicle and untreated controls.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to assess the effect of this compound on the expression and phosphorylation of target proteins.
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., BTK, phospho-BTK, JAK2, phospho-JAK2, cleaved caspase-3, etc.) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.
-
Kinase Reaction Setup: In a reaction buffer, combine the purified recombinant kinase (e.g., BTK, JAK2), a suitable substrate (e.g., a generic tyrosine kinase substrate or a specific peptide), and ATP.
-
This compound Addition: Add varying concentrations of this compound to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection of Phosphorylation: Measure the amount of substrate phosphorylation. This can be done using various methods, such as:
-
Radiolabeling: Using [γ-32P]ATP and measuring the incorporation of radioactivity into the substrate.
-
ELISA-based assays: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based assays: Using a system that measures ATP consumption.
-
-
Data Analysis: Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value.
In Vivo Murine Leukemia Model
This protocol describes a general approach for evaluating the in vivo efficacy of this compound.
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c or immunodeficient mice) and a suitable leukemia or lymphoma cell line for xenograft implantation (e.g., BCL-1 cells).[3]
-
Cell Inoculation: Inoculate the mice with the cancer cells, typically via intravenous or intraperitoneal injection.[3]
-
Drug Administration: Once tumors are established or after a set period post-inoculation, begin treatment with this compound. A common dosing regimen is 50 mg/kg/day administered intraperitoneally.[6] A vehicle control group should be included. Combination therapy with standard chemotherapeutic agents can also be evaluated.[3]
-
Monitoring: Monitor the mice regularly for tumor burden (e.g., by measuring tumor volume for solid tumors or by monitoring for signs of leukemia progression) and overall health (body weight, activity).
-
Survival Analysis: Record the survival of the mice in each treatment group and perform Kaplan-Meier survival analysis.
-
Toxicity Assessment: At the end of the study, or if signs of toxicity are observed, perform a necropsy and collect organs for histopathological analysis to assess for any drug-related toxicities.
Conclusion
This compound is a valuable research tool for investigating the role of BTK and other kinases in leukemia and lymphoma. Its ability to induce apoptosis and sensitize cancer cells to chemotherapy makes it a compound of interest for further preclinical and potentially clinical investigation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols to aid researchers in their studies of this promising anti-cancer agent. As with any experimental compound, careful optimization of protocols and consideration of its off-target effects are crucial for obtaining robust and reproducible results.
References
- 1. The anti-leukemic Bruton's tyrosine kinase inhibitor alpha-cyano-beta-hydroxy-beta-methyl-N-(2,5-dibromophenyl) propenamide (this compound) prevents fatal thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The Btk inhibitor this compound is a potent inhibitor of Jak2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Regulation of the JAK2-STAT5 Pathway by Signaling Molecules in the Mammary Gland [frontiersin.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Anti-breast cancer activity of this compound, a potent inhibitor of Polo-like kinase (PLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - Creative Enzymes [creative-enzymes.com]
- 13. In vivo pharmacokinetic features, toxicity profile, and chemosensitizing activity of alpha-cyano-beta-hydroxy-beta- methyl-N-(2,5-dibromophenyl)propenamide (this compound), a novel antileukemic agent targeting Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Lfm-A13: A Technical Whitepaper on its Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lfm-A13, a leflunomide (B1674699) metabolite analog, has emerged as a significant small molecule inhibitor with potent anti-inflammatory properties. This technical guide provides an in-depth analysis of the anti-inflammatory effects of this compound, focusing on its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. The primary mechanism of this compound's anti-inflammatory activity is attributed to its inhibition of Tec family kinases, particularly Bruton's tyrosine kinase (Btk), which plays a crucial role in various inflammatory signaling cascades. This inhibition leads to the downstream suppression of key pro-inflammatory pathways, most notably the NF-κB signaling cascade, resulting in a reduction of inflammatory mediator production. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, dysregulation of inflammatory processes can lead to chronic inflammatory diseases. A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway, which controls the transcription of numerous pro-inflammatory genes. This compound has been identified as an effective inhibitor of inflammatory responses, primarily through its targeted action on upstream kinases that regulate NF-κB activation. This whitepaper will explore the molecular mechanisms underlying the anti-inflammatory effects of this compound, present quantitative data on its efficacy, and provide detailed methodologies for its investigation.
Mechanism of Action: Inhibition of the Tec/NF-κB Signaling Axis
The anti-inflammatory effects of this compound are predominantly mediated through the inhibition of the Tec family of non-receptor tyrosine kinases, with a notable potency against Bruton's tyrosine kinase (Btk).[1][2] Btk is a critical component of signaling pathways downstream of various receptors, including B-cell receptors and Toll-like receptors (TLRs).[1]
In the context of inflammation triggered by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, the signaling cascade is initiated by the binding of LPS to TLR4. This engagement leads to the recruitment of adaptor proteins and the subsequent activation of downstream kinases. A pivotal kinase in this pathway is TGFβ-activated kinase 1 (TAK1), which, upon activation, phosphorylates the IκB kinase (IKK) complex.[3][4] The activated IKK complex then phosphorylates the inhibitor of NF-κB, IκBα, targeting it for ubiquitination and proteasomal degradation.[3][5] The degradation of IκBα releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.[3][5]
This compound exerts its anti-inflammatory effect by inhibiting Tec kinases, which are involved in the activation of downstream signaling molecules leading to NF-κB activation.[3][4] Studies have shown that pretreatment with this compound significantly inhibits the LPS-induced phosphorylation of TAK1.[3][5] By inhibiting this upstream event, this compound effectively blocks the subsequent phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and the expression of its target genes.[3][5]
Data Presentation: Quantitative Effects of this compound
The efficacy of this compound in inhibiting inflammatory responses has been quantified in various in vitro studies. The following tables summarize key quantitative data on its inhibitory activities.
Table 1: Inhibitory Concentration (IC50) of this compound on Various Kinases
| Kinase | IC50 Value | Reference |
| Bruton's tyrosine kinase (Btk) | 2.5 µM | [2] |
| Polo-like kinase 1 (Plk1) | 10.3 µM | [2] |
| JAK1, JAK2, HCK, EGFR, IRK | >100-fold selectivity over Btk | [2] |
Table 2: Effect of this compound on Pro-inflammatory Mediator Production in LPS-stimulated RAW264.7 Macrophages
| Mediator | This compound Concentration | Inhibition | Reference |
| MCP-1 (protein) | 25 µM | Significant decrease (P < 0.05) | [6] |
| MCP-1 (protein) | 75 µM | Significant decrease (P < 0.05) | [6] |
| ICAM-1 (protein) | 25 µM | Significant inhibition (P < 0.01) | [6] |
| ICAM-1 (protein) | 75 µM | Significant inhibition (P < 0.01) | [6] |
Note: The inhibitory effect on ICAM-1 was not dose-dependent in the cited study.[6]
Table 3: Effect of this compound on NF-κB Signaling Pathway Components in LPS-stimulated RAW264.7 Macrophages
| Protein | This compound Treatment | Effect | Reference |
| p-IκBα | Pretreatment with this compound | Suppressed LPS-induced phosphorylation | [6] |
| IκBα | Pretreatment with this compound | Increased levels (prevented degradation) | [6] |
| Nuclear p65 | Pretreatment with this compound | Abolished LPS-induced nuclear expression | [6] |
| p-TAK1 | Pretreatment with this compound | Greatly attenuated LPS-induced phosphorylation | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory effects of this compound.
Cell Culture and LPS Stimulation of RAW264.7 Macrophages
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: For experiments, cells are seeded in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays and ELISAs) and allowed to adhere overnight.
-
This compound Pretreatment: The following day, the culture medium is replaced with fresh medium containing the desired concentrations of this compound or vehicle (DMSO). Cells are pre-incubated for a specified time (e.g., 1 hour).
-
LPS Stimulation: After pretreatment, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of, for example, 0.1 µg/mL for a specified duration (e.g., 2-24 hours) to induce an inflammatory response.[6]
Cell Viability Assay (MTT Assay)
-
Cell Treatment: RAW264.7 cells are seeded in a 96-well plate and treated with various concentrations of this compound for the desired duration.
-
MTT Addition: Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Sample Collection: After cell treatment and LPS stimulation, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
Coating: A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse MCP-1) overnight at 4°C.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: The plate is washed again, and the collected cell culture supernatants and a serial dilution of the recombinant cytokine standard are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody Incubation: After washing, a biotinylated detection antibody specific for the cytokine is added and incubated for 1 hour at room temperature.
-
Enzyme Conjugate Incubation: The plate is washed, and an enzyme-linked conjugate (e.g., streptavidin-HRP) is added and incubated for 30 minutes.
-
Substrate Addition and Measurement: After a final wash, a substrate solution (e.g., TMB) is added, and the reaction is stopped with a stop solution (e.g., 2N H2SO4). The absorbance is read at 450 nm, and the cytokine concentrations in the samples are determined by comparison to the standard curve.
Western Blot Analysis for NF-κB Pathway Proteins
-
Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-p-TAK1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
-
RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation reagent (e.g., TRIzol) or a commercial kit.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qRT-PCR: The cDNA is then used as a template for real-time PCR with gene-specific primers for the target genes (e.g., MCP-1, ICAM-1) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The reaction is performed using a SYBR Green or TaqMan-based assay on a real-time PCR system.
-
Data Analysis: The relative mRNA expression levels are calculated using the ΔΔCt method.
Immunofluorescence for NF-κB Nuclear Translocation
-
Cell Culture and Treatment: Cells are grown on glass coverslips in a culture plate and subjected to this compound pretreatment and LPS stimulation as described previously.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with a detergent such as 0.1% Triton X-100.
-
Blocking: Non-specific binding is blocked using a blocking solution (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody against the NF-κB p65 subunit.
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG).
-
Nuclear Staining and Mounting: The cell nuclei are counterstained with DAPI. The coverslips are then mounted onto microscope slides.
-
Imaging: The localization of the p65 subunit is visualized using a fluorescence or confocal microscope. The nuclear translocation is quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for investigating this compound's effects.
Conclusion
This compound demonstrates significant anti-inflammatory properties by targeting the Tec family of kinases, leading to the effective suppression of the NF-κB signaling pathway. The quantitative data presented in this whitepaper underscores its potential as a potent inhibitor of pro-inflammatory mediator production. The detailed experimental protocols and visual diagrams provide a robust framework for researchers to further investigate and validate the therapeutic potential of this compound in inflammatory disease models. This comprehensive guide serves as a valuable resource for the scientific community engaged in the development of novel anti-inflammatory therapeutics.
References
- 1. bowdish.ca [bowdish.ca]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibitor of Tec kinase, this compound, decreases pro-inflammatory mediators production in LPS-stimulated RAW264.7 macrophages via NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitor of Tec kinase, this compound, decreases pro-inflammatory mediators production in LPS-stimulated RAW264.7 macrophages via NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to LFM-A13 in Neuroinflammation and Neurodegeneration Studies
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: LFM-A13 and its Primary Target
This compound, or α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide, is a small molecule inhibitor primarily targeting Bruton's tyrosine kinase (BTK).[1][2] BTK is a non-receptor tyrosine kinase crucial for the activation of B cells and myeloid cells, including microglia, the resident immune cells of the central nervous system (CNS).[3][4] By inhibiting BTK, this compound effectively modulates downstream signaling pathways involved in inflammatory responses. This has positioned this compound and other BTK inhibitors as promising therapeutic candidates for conditions where neuroinflammation is a key pathological feature.[3][5]
Neuroinflammation, characterized by the activation of microglia and other immune cells in the CNS, is a common feature in both acute injuries like stroke and chronic neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis (MS).[6][7][8] Activated microglia release a host of pro-inflammatory cytokines, chemokines, and reactive oxygen species, which can contribute to neuronal damage and disease progression.[8] Targeting microglial activation through BTK inhibition is therefore a key strategy being explored to mitigate neurodegeneration.[4][5]
Mechanism of Action: The BTK Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the enzymatic activity of BTK. In the context of neuroinflammation, microglial activation is often triggered by stimuli such as lipopolysaccharide (LPS), a component of bacterial cell walls, or endogenous damage-associated molecular patterns (DAMPs) released from injured neurons.[9] These stimuli activate pattern recognition receptors like Toll-like receptor 4 (TLR4) on the microglial surface.
Activation of TLR4 initiates a signaling cascade that leads to the recruitment and activation of BTK. Activated BTK, in turn, phosphorylates downstream targets, leading to the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[9][10] These transcription factors then move into the nucleus and drive the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as chemokines such as MCP-1.[11][12]
This compound, by binding to BTK and inhibiting its kinase activity, effectively blocks this entire downstream cascade. This prevents the activation of NF-κB and MAPKs, thereby suppressing the production of pro-inflammatory mediators.[11][12]
Signaling Pathway Diagram
Quantitative Data Presentation
The efficacy of this compound has been quantified in various studies. This table summarizes key in vitro data.
| Parameter | Value | Cell Type / System | Comments | Reference(s) |
| IC₅₀ (BTK) | 2.5 µM | Recombinant BTK | Potent and selective inhibition. | [1],[2], |
| IC₅₀ (Human BTK) | 17.2 µM | Human BTK | [13] | |
| IC₅₀ (Other Kinases) | >278 µM | JAK1, JAK3, HCK, EGFR, IRK | Demonstrates high selectivity for BTK over other tested kinases. | [1], |
| Inhibition of MCP-1 | Significant decrease | LPS-stimulated RAW264.7 macrophages | Pre-incubation with 25 µM or 75 µM this compound prior to LPS stimulation. | [11],[12] |
| Inhibition of ICAM-1 | Significant decrease | LPS-stimulated RAW264.7 macrophages | Pre-incubation with 25 µM or 75 µM this compound prior to LPS stimulation. | [11],[12] |
| NF-κB Activation | Blocked | LPS-stimulated RAW264.7 macrophages | This compound prevented the degradation of IκBα and nuclear translocation of p65. | [11],[12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments involving this compound.
In Vitro Microglia Activation Model
This protocol is fundamental for studying the anti-inflammatory effects of this compound on microglia.
Objective: To assess the ability of this compound to suppress the pro-inflammatory response of microglia stimulated with Lipopolysaccharide (LPS).
Materials:
-
Primary microglia or BV-2/RAW264.7 microglial cell lines
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
LPS (from E. coli)
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-6, MCP-1
-
Reagents for Western Blotting (antibodies for p-BTK, BTK, p-p65, p65, IκBα, β-actin)
Workflow Diagram:
Procedure:
-
Cell Culture: Culture microglial cells (e.g., RAW264.7) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Plate cells in 6-well or 24-well plates and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium. Pre-incubate the cells with desired concentrations of this compound (e.g., 25 µM, 75 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Add LPS (e.g., 0.1 µg/mL) to the wells (except for the unstimulated control group) and incubate for a specified period (e.g., 2 hours for signaling studies, 24 hours for cytokine release).[11]
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant and store at -80°C for cytokine analysis by ELISA.
-
Cell Lysate: Wash the cells with cold PBS and lyse them with appropriate lysis buffer for protein extraction for Western blotting.
-
-
Analysis:
-
ELISA: Measure the concentrations of TNF-α, IL-6, and MCP-1 in the supernatant according to the manufacturer's instructions.[11]
-
Western Blot: Determine the protein levels and phosphorylation status of BTK, p65, and IκBα to assess signaling pathway inhibition.
-
In Vivo Models of Neurodegeneration
While direct studies of this compound in classic neurodegenerative animal models are limited in the search results, the principles of BTK inhibition are being actively investigated.[5] Models for AD often involve transgenic mice (e.g., 5xFAD) or injection of amyloid-β, while PD models frequently use neurotoxins like MPTP or 6-OHDA.[14][15] A study in a chronic cerebral hypoperfusion model, which induces white matter injury and cognitive impairment, showed that a different BTK inhibitor, tolebrutinib, suppressed microglia activation and ameliorated pathology.[5]
This compound in Neurodegenerative Disease Contexts
While much of the specific research on this compound focuses on general inflammatory mechanisms, the role of its target, BTK, is increasingly recognized in various neurodegenerative diseases.
-
Multiple Sclerosis (MS): MS is an autoimmune disease characterized by neuroinflammation and demyelination.[4] BTK inhibitors are a major area of clinical development for MS, as they can modulate both B cells and microglia, key players in MS pathology.[3][4][16][17] Several BTK inhibitors are in late-stage clinical trials for various forms of MS.[4][16]
-
Alzheimer's Disease (AD): Neuroinflammation driven by microglial activation around amyloid-β plaques is a hallmark of AD.[6][18][19] This activation contributes to a neurotoxic environment. Therefore, inhibiting microglial pro-inflammatory signaling via BTK is a rational therapeutic strategy being explored for AD.[20]
-
Parkinson's Disease (PD): In PD, activated microglia contribute to the progressive loss of dopaminergic neurons.[8] Modulating this microglial response is a key therapeutic goal. While this compound itself has not been extensively reported in PD models, targeting microglial activation pharmacologically is a central research focus.[8]
Concluding Remarks and Future Directions
This compound serves as a valuable research tool for elucidating the role of BTK in neuroinflammatory processes. Its ability to potently and selectively inhibit BTK allows for the precise dissection of this signaling pathway in both in vitro and in vivo models. The insights gained from studies with this compound and other BTK inhibitors have paved the way for the clinical development of next-generation molecules for treating neurodegenerative diseases where inflammation is a critical component.
Future research should focus on evaluating the efficacy of highly specific and brain-penetrant BTK inhibitors in a wider range of chronic neurodegenerative models, assessing long-term safety, and identifying biomarkers to track therapeutic response in clinical settings. The continued exploration of this pathway holds significant promise for developing novel disease-modifying therapies for a host of debilitating neurological disorders.
References
- 1. This compound | Bruton's Tyrosine Kinase | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Bruton's Tyrosine Kinase Inhibitors for Multiple Sclerosis Treatment: A New Frontier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bruton's Tyrosine Kinase Inhibitors in Multiple Sclerosis: Pioneering the Path Towards Treatment of Progression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bruton's tyrosine kinase inhibition ameliorated neuroinflammation during chronic white matter ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversal of β-Amyloid-Induced Microglial Toxicity In Vitro by Activation of Fpr2/3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]
- 8. Frontiers | Pharmacological Targeting of Microglial Activation: New Therapeutic Approach [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Evidence that NF-κB and MAPK Signaling Promotes NLRP Inflammasome Activation in Neurons Following Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitor of Tec kinase, this compound, decreases pro-inflammatory mediators production in LPS-stimulated RAW264.7 macrophages via NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitor of Tec kinase, this compound, decreases pro-inflammatory mediators production in LPS-stimulated RAW264.7 macrophages via NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. amsbio.com [amsbio.com]
- 14. Modeling Neurodegenerative Diseases in vivo Review | Semantic Scholar [semanticscholar.org]
- 15. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. labiotech.eu [labiotech.eu]
- 17. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 18. Protein kinases as therapeutic targets for Alzheimer’s disease: a brief review [explorationpub.com]
- 19. mdpi.com [mdpi.com]
- 20. Alzheimer’s Disease: Novel Targets and Investigational Drugs for Disease Modification - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Off-Target Effects of LFM-A13 on Janus Kinase 2 (Jak2) and Polo-like Kinase (Plk)
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a detailed examination of the off-target inhibitory effects of LFM-A13, a compound originally designed as a Bruton's tyrosine kinase (Btk) inhibitor, on Jak2 and Plk. The document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.
Executive Summary
This compound (α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide) was initially developed as a selective inhibitor of Bruton's tyrosine kinase (Btk), a crucial enzyme in B-cell signaling pathways.[1][2][3] While demonstrating potent activity against its intended target, subsequent research has revealed significant off-target effects, most notably on Janus kinase 2 (Jak2) and Polo-like kinase (Plk). Understanding these off-target interactions is critical for interpreting experimental results, predicting potential therapeutic applications, and anticipating adverse effects in drug development. This guide consolidates the available data on these interactions, providing a comprehensive resource for researchers in the field.
Quantitative Analysis of this compound Kinase Inhibition
The inhibitory activity of this compound has been quantified against its primary target, Btk, and several off-target kinases, including Jak2 and members of the Plk family. The half-maximal inhibitory concentration (IC50) values are summarized below. It is important to note the conflicting reports regarding the inhibition of Jak2, with some studies indicating no significant inhibition while others identify this compound as a potent inhibitor.
| Target Kinase | This compound IC50 (µM) | Kinase Family | Comments | Source(s) |
| Btk (intended target) | 2.5 | Tec Family (Tyrosine Kinase) | Recombinant Btk | [1][2] |
| 17.2 ± 0.8 | In BCL-1 cells | [4] | ||
| Plx1 (Xenopus Plk1) | 10.3 | Plk Family (Serine/Threonine Kinase) | Recombinant Plx1 expressed in Sf21 cells | [1] |
| 10 | [4][5] | |||
| Plk1 | 37.36 | Plk Family (Serine/Threonine Kinase) | ||
| Plk3 | 61 | Plk Family (Serine/Threonine Kinase) | Human PLK3 | [4][5][6] |
| Jak2 | >200-500 | Jak Family (Tyrosine Kinase) | No inhibition observed | [6] |
| >300 | No effect observed | |||
| Potent Inhibitor | Identified as a potent inhibitor of Jak2 kinase activity | [4][5][7] | ||
| (Inhibits at 100 µM) | Inhibits Epo-induced Jak2 autophosphorylation in R10 and COS cells | [4][5] |
Key Signaling Pathways
To contextualize the off-target effects of this compound, it is essential to understand the canonical signaling pathways of Jak2 and Plk.
The Jak2/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a critical role in hematopoiesis, immune response, and cell proliferation.[8][9][10] Dysregulation of this pathway is associated with various malignancies and inflammatory diseases.[11][12]
Caption: The canonical Jak2/STAT signaling pathway.
Polo-like kinases are critical regulators of the cell cycle. Plk1, the most studied member, is a master regulator of mitosis, with key roles in centrosome maturation, spindle assembly, and cytokinesis.[13][14][15] Its overexpression is a common feature in many cancers, making it an attractive therapeutic target.[16]
Caption: The central role of Plk1 in regulating key events during mitosis.
Experimental Protocols
The identification of this compound's off-target effects relies on specific biochemical and cell-based assays.
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Objective: To determine the IC50 value of this compound against a specific kinase (e.g., Jak2, Plk1).
-
Materials:
-
Purified, recombinant human kinase (e.g., Plk1, Jak2).
-
Specific peptide or protein substrate (e.g., casein for Plk1).
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
This compound dissolved in DMSO at various concentrations.
-
Assay buffer (containing MgCl₂, DTT, etc.).
-
384-well plates.
-
-
Procedure:
-
A reaction mixture is prepared in each well of a 384-well plate.[17] Each well contains the assay buffer, a fixed concentration of the kinase, and a fixed concentration of the substrate.[17]
-
This compound is added to the wells in a series of dilutions. Control wells contain DMSO without the inhibitor.
-
The kinase reaction is initiated by adding a fixed concentration of ATP.[17] The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 15-30 minutes).
-
The reaction is terminated (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this is typically done via scintillation counting or autoradiography.
-
The percentage of kinase inhibition is calculated for each this compound concentration relative to the control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
This assay assesses the ability of a compound to inhibit kinase activity within a cellular context by measuring the phosphorylation of downstream targets.
-
Objective: To determine if this compound can inhibit Jak2 activation in response to a specific stimulus.
-
Cell Line: A cell line responsive to a Jak2-activating cytokine, such as erythropoietin (Epo). Example: R10 cells.[5]
-
Procedure:
-
Cells are cultured to an appropriate density and then serum-starved to reduce basal kinase activity.
-
Cells are pre-incubated with various concentrations of this compound (e.g., 100 µM) or vehicle control (DMSO) for a set period (e.g., 4 hours).[5]
-
The cells are then stimulated with a Jak2 activator, such as Epo, to induce Jak2 autophosphorylation and the phosphorylation of its downstream target, STAT5.[4]
-
After stimulation, the cells are immediately lysed to preserve the phosphorylation states of the proteins.
-
Cell lysates are collected, and protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (Western Blotting).
-
The membrane is probed with primary antibodies specific for phosphorylated Jak2 (p-Jak2) and total Jak2. Antibodies for downstream targets like p-STAT5 can also be used.
-
Following incubation with appropriate secondary antibodies, the protein bands are visualized using chemiluminescence.
-
The band intensities for the phosphorylated proteins are quantified and normalized to the total protein levels to determine the extent of inhibition by this compound.
-
Experimental Workflow for Off-Target Identification
The process of identifying and validating the off-target effects of a kinase inhibitor like this compound follows a logical, multi-step workflow.
Caption: A generalized workflow for identifying kinase inhibitor off-target effects.
Conclusion and Implications
The evidence strongly indicates that this compound, in addition to inhibiting its primary target Btk, also acts as an inhibitor of Polo-like kinases and, according to several studies, Janus kinase 2. The off-target inhibition of Plk is consistent, with IC50 values in the low micromolar range.[1][4][5][6] The data concerning Jak2 inhibition is more complex, with some reports showing no effect while others demonstrate potent inhibition of Jak2-mediated signaling pathways in cellular contexts.[4][5][6][7]
For researchers, these findings are critical:
-
Data Interpretation: Cellular phenotypes observed following this compound treatment, such as mitotic arrest or effects on cytokine signaling, may be attributable to the inhibition of Plk or Jak2, respectively, rather than solely Btk.[4][5][6]
-
Therapeutic Potential: The polypharmacology of this compound could be advantageous, suggesting potential applications in diseases driven by Plk or Jak2 dysregulation, such as various cancers.[6][18]
-
Drug Development: For developing more selective Btk inhibitors, this compound serves as a scaffold from which to design new molecules with reduced affinity for Plk and Jak family kinases. Conversely, it could serve as a starting point for developing dual Btk/Jak or Btk/Plk inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Bruton's Tyrosine Kinase | Tocris Bioscience [tocris.com]
- 3. The anti-leukemic Bruton's tyrosine kinase inhibitor alpha-cyano-beta-hydroxy-beta-methyl-N-(2,5-dibromophenyl) propenamide (this compound) prevents fatal thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anti-breast cancer activity of this compound, a potent inhibitor of Polo-like kinase (PLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Btk inhibitor this compound is a potent inhibitor of Jak2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Reference Guide for Jak/STAT Signaling: R&D Systems [rndsystems.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JAK/STAT Signaling Pathway - Creative Biogene [creative-biogene.com]
- 13. researchgate.net [researchgate.net]
- 14. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Polo-like kinase - Wikipedia [en.wikipedia.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound, a potent inhibitor of polo-like kinase, inhibits breast carcinogenesis by suppressing proliferation activity and inducing apoptosis in breast tumors of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
LFM-A13: A Technical Guide to its Kinase Inhibitory Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
LFM-A13 (α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide) is a small molecule inhibitor initially designed and identified as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, differentiation, and proliferation. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a significant therapeutic target. This technical guide provides an in-depth overview of the IC50 values of this compound for BTK and other kinases, details the experimental methodologies for these determinations, and illustrates the relevant signaling pathways.
Data Presentation: Kinase Inhibition Profile of this compound
The inhibitory activity of this compound has been evaluated against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, are summarized in the tables below.
Table 1: IC50 Values for Primary Kinase Targets of this compound
| Kinase | Enzyme Source | IC50 (µM) | Ki (µM) | Reference(s) |
| BTK | Recombinant | 2.5 | 1.4 (cell-free assay) | [1][2][3][4][5] |
| BTK | Human | 17.2 | - | |
| PLK1 (Polo-like kinase 1) | - | 37.36 | - | [5] |
| PLK3 (Polo-like kinase 3) | Human | 61 | 7.2 (ATP competitive) | [6][7] |
| JAK2 (Janus kinase 2) | - | Potent Inhibition* | - | [8] |
*Note: While some studies report this compound as selective for BTK with no activity against JAK2[2][5], other evidence suggests it is a potent inhibitor of JAK2 kinase activity[8]. This discrepancy should be considered in experimental design.
Table 2: Kinase Selectivity Profile of this compound
| Kinase | Effect at specified concentration | Reference(s) |
| JAK1, JAK3, HCK, EGFR, Insulin Receptor Kinase | No activity up to 278 µM | [1][3] |
| SYK | IC50 > 300 µM | [5] |
| Serine/Threonine Kinases | ||
| CDK1, CDK2, CDK3, CHK1, IKK, MAPK1, SAPK2a | IC50 > 200-500 µM | [7] |
| Tyrosine Kinases | ||
| ABL, BRK, BMX, c-KIT, FYN, IGF1R, PDGFR, MET, YES | IC50 > 200-500 µM | [7] |
| Lipid Kinases | ||
| PI3Kgamma | IC50 > 200-500 µM | [7] |
Experimental Protocols
The determination of IC50 values is critical for characterizing the potency and selectivity of a kinase inhibitor. Below is a representative methodology for a biochemical kinase assay, based on protocols commonly used in the field and details from the primary literature on this compound.
Representative Kinase Activity Assay (In Vitro)
This protocol describes a radiometric filter-binding assay to measure the phosphorylation of a substrate by a target kinase in the presence of an inhibitor.
Materials:
-
Purified recombinant kinase (e.g., BTK, PLK3)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1 or a specific peptide substrate)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Unlabeled ATP
-
This compound (dissolved in DMSO)
-
96-well filter plates (e.g., phosphocellulose or glass fiber)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a range from picomolar to high micromolar.
-
Assay Setup: In a 96-well plate, combine the kinase reaction buffer, the purified kinase, and the substrate.
-
Inhibitor Addition: Add the serially diluted this compound or DMSO (as a vehicle control) to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 15-60 minutes). This incubation time should be within the linear range of the kinase reaction.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Substrate Capture: Transfer the reaction mixture to the filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will pass through.
-
Washing: Wash the filter plate multiple times with the stop solution to remove any unbound radiolabeled ATP.
-
Detection: After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving BTK and a generalized workflow for determining kinase inhibitor IC50 values.
Caption: BTK Signaling Pathway Downstream of the B-Cell Receptor.
Caption: Generalized Workflow for IC50 Determination of a Kinase Inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Janus kinase 2 - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Lfm-A13: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical compound Lfm-A13. It details its chemical structure, physicochemical properties, and its role as a kinase inhibitor, with a particular focus on its interaction with Bruton's tyrosine kinase (BTK). This document provides quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways affected by this compound.
Chemical Structure and Properties
This compound, with the IUPAC name 2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide, is a synthetic, cell-permeable small molecule.[1] It was rationally designed as an analogue of the active metabolite of leflunomide.[2] The chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈Br₂N₂O₂ | [1][3][4][5] |
| Molecular Weight | 360 g/mol | [1][3][4][5] |
| CAS Number | 62004-35-7 | [1][3] |
| Appearance | Yellow solid | [4] |
| Purity | ≥97% | [1] |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (B145695) (0.3 mg/ml). Insoluble in water. | [1][3][4][5][6] |
| Storage | Store at room temperature or -20°C under desiccating conditions. | [1][3] |
Biological Activity and Kinase Inhibition Profile
This compound is best characterized as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase from the Tec family.[1][2][3][4] BTK is a crucial regulator of B-cell receptor (BCR) signaling and is involved in various aspects of B-cell development, differentiation, and activation.[2][4] this compound has also been shown to inhibit other kinases, albeit with lower potency. A summary of its inhibitory activities is presented below.
| Target Kinase | IC₅₀ (μM) | Kᵢ (μM) | Reference |
| Bruton's tyrosine kinase (BTK) | 2.5 | 1.4 | [1][3][6] |
| Polo-like kinase 1 (Plk1) | 10.3 - 37.36 | - | [1][7] |
| Janus kinase 2 (JAK2) | Potent inhibitor | - | [8][9] |
| BRK | 267 | - | [7] |
| BMX | 281 | - | [7] |
| FYN | 240 | - | [7] |
| Met | 215 | - | [7] |
| JAK1, JAK3, HCK, EGFR, IRK, SYK | >278 - >300 | >110 - >214 | [1][3][6][10] |
Signaling Pathways Modulated by this compound
This compound primarily exerts its effects by inhibiting BTK, thereby disrupting the downstream signaling cascade initiated by B-cell receptor activation. This interference ultimately affects cell proliferation, survival, and inflammatory responses.
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in B-cell signaling and the point of inhibition by this compound.
NF-κB Signaling Pathway
This compound can also modulate the NF-κB signaling pathway, which is a critical downstream effector of BTK. By inhibiting BTK, this compound prevents the activation and nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory and pro-survival genes.[10][11]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.
In Vitro BTK Kinase Assay
This assay quantifies the inhibitory effect of this compound on the enzymatic activity of recombinant BTK.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
ATP
-
BTK-specific peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. Also, prepare a vehicle control (DMSO in kinase buffer).
-
Add 1 µL of the diluted this compound or vehicle control to the wells of the 384-well plate.
-
Add 2 µL of recombinant BTK enzyme (e.g., 3 ng per well) to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (e.g., 50 µM ATP and substrate at its Kₘ concentration).
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT or MTS Assay)
This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., NALM-6, a B-cell precursor leukemia cell line)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO in medium).
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate until the formazan (B1609692) crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Western Blotting for BTK Phosphorylation
This method is used to determine if this compound inhibits the activation of BTK within a cellular context by assessing its phosphorylation status.
Materials:
-
Cell line expressing BTK
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
This compound stock solution (in DMSO)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (e.g., Tyr223) and anti-total-BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to a suitable confluency and then treat them with various concentrations of this compound or a vehicle control for a specified time.
-
If necessary, stimulate the cells with an appropriate agonist (e.g., anti-IgM for B-cells) to induce BTK phosphorylation.
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-BTK overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total BTK to serve as a loading control.
-
Quantify the band intensities to determine the effect of this compound on BTK phosphorylation.
Conclusion
This compound is a valuable research tool for studying the roles of BTK and other kinases in various cellular processes. Its well-defined chemical structure, characterized inhibitory profile, and effects on key signaling pathways make it a significant compound in the fields of cancer biology, immunology, and drug discovery. The experimental protocols provided herein offer a foundation for researchers to further investigate the mechanisms of action and potential therapeutic applications of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. standardofcare.com [standardofcare.com]
- 3. researchgate.net [researchgate.net]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibitor of Tec kinase, this compound, decreases pro-inflammatory mediators production in LPS-stimulated RAW264.7 macrophages via NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Btk inhibitor this compound is a potent inhibitor of Jak2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitor of Tec kinase, this compound, decreases pro-inflammatory mediators production in LPS-stimulated RAW264.7 macrophages via NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
Lfm-A13: A Dual Inhibitor of Bruton's Tyrosine Kinase (BTK) and Polo-like Kinase (Plk) - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lfm-A13 (α-cyano-β-hydroxy-β-methyl-N-(2, 5-dibromophenyl)propenamide) is a small molecule inhibitor initially designed to target Bruton's tyrosine kinase (BTK), a critical component of B-cell receptor signaling. Subsequent research has revealed its activity against Polo-like kinases (Plks), key regulators of the cell cycle. This dual inhibitory action positions this compound as a compound of interest for therapeutic development, particularly in oncology and inflammatory diseases. This technical guide provides an in-depth overview of this compound, focusing on its inhibitory profile, the signaling pathways of its targets, and detailed experimental protocols for its characterization.
Quantitative Inhibitory Activity of this compound
This compound has been demonstrated to inhibit both BTK and Plk family kinases. The following tables summarize the key quantitative data regarding its inhibitory potency.
Table 1: Inhibitory Activity of this compound against Bruton's Tyrosine Kinase (BTK)
| Target Enzyme | Assay Type | IC50 (μM) | Ki (μM) | Source |
| Recombinant Human BTK | In vitro kinase assay | 17.2 ± 0.8 | 1.4 | [1] |
| Recombinant BTK | Baculovirus expression system | 2.5 | - | [1][2][3][4][5] |
Table 2: Inhibitory Activity of this compound against Polo-like Kinases (Plk)
| Target Enzyme | Assay Type | IC50 (μM) | Ki (μM) | Source |
| Plx1 (Xenopus Plk1 homolog) | Autophosphorylation assay | 10 | - | [6] |
| Human Plk1 | - | 37.36 | - | [4] |
| Human Plk3 | In vitro kinase assay | 61 | 7.2 | [6][7] |
Table 3: Selectivity Profile of this compound
| Kinase | Activity | Concentration Tested (μM) | Source |
| JAK1, JAK3, HCK, EGFR, IRK | No significant inhibition | Up to 278 | [1][2][3][5] |
| CDK1, CDK2, CDK3, CHK1, IKK, MAPK1, SAPK2a | No significant inhibition | >200-500 | [7] |
| ABL, BRK, BMX, c-KIT, FYN, IGF1R, PDGFR, JAK2, MET, YES | No significant inhibition | >200-500 | [7] |
| PI3Kγ | No significant inhibition | >200-500 | [7] |
Signaling Pathways
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling, which is essential for B-cell development, differentiation, and survival.[8] Upon BCR engagement, BTK is recruited to the plasma membrane and activated through phosphorylation, leading to the activation of downstream signaling cascades, including PLCγ2, which ultimately results in the activation of transcription factors like NF-κB.
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Polo-like Kinase 1 (Plk1) Signaling Pathway
Polo-like kinase 1 (Plk1) is a serine/threonine kinase that is a master regulator of multiple stages of mitosis, including mitotic entry, spindle formation, chromosome segregation, and cytokinesis. Its activity is tightly regulated, peaking during M-phase. Dysregulation of Plk1 is a common feature in many cancers, making it an attractive therapeutic target.
Caption: Overview of Plk1 activation and its role in mitotic entry.
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is a general method for determining the in vitro inhibitory activity of this compound against BTK or Plk.
Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 80 mM Tris pH 7.5, 40 mM MgCl₂, 0.2 mg/mL BSA, 100 µM DTT).
-
Prepare serial dilutions of this compound in DMSO, then further dilute in kinase buffer.
-
Prepare a solution of the kinase (recombinant BTK or Plk) in kinase buffer.
-
Prepare a solution of the appropriate substrate and ATP in kinase buffer. The final ATP concentration should be close to the Km for the specific kinase.
-
-
Assay Procedure:
-
In a 96- or 384-well white assay plate, add the diluted this compound or vehicle control (DMSO).
-
Add the diluted kinase solution to each well.
-
Incubate at room temperature for 15-30 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Assay: Western Blot for Phospho-Protein Analysis
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of BTK or downstream targets of Plk in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture the desired cell line (e.g., a B-cell line for BTK or a cancer cell line for Plk) to approximately 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration.
-
If applicable, stimulate the cells to induce phosphorylation of the target protein (e.g., with anti-IgM for BTK).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-BTK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein.
-
Quantify the band intensities using densitometry software.
-
Determine the effect of this compound on the phosphorylation of the target protein by comparing the normalized phospho-protein levels in treated versus untreated cells.
-
Cell-Based Assay: Cell Cycle Analysis by Flow Cytometry
This protocol is used to evaluate the effect of this compound on cell cycle progression, a key function of Plk.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells at a density that will allow for exponential growth during the experiment.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a duration equivalent to at least one cell cycle (e.g., 24-48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis:
-
Gate the single-cell population to exclude doublets and debris.
-
Generate a histogram of DNA content (PI fluorescence).
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Evaluate the effect of this compound on cell cycle distribution.
-
Conclusion
This compound is a valuable research tool for investigating the roles of BTK and Plk in various cellular processes. Its dual inhibitory activity presents both opportunities and challenges for its potential therapeutic application. The data and protocols provided in this guide are intended to facilitate further research into the mechanism of action and potential uses of this compound. As with any inhibitor, careful consideration of its selectivity profile is crucial for interpreting experimental results. Future studies may focus on optimizing the structure of this compound to enhance its potency and selectivity for either BTK or Plk, or to further explore the therapeutic potential of dual inhibition.
References
- 1. Rational design and synthesis of a novel anti-leukemic agent targeting Bruton's tyrosine kinase (BTK), this compound [alpha-cyano-beta-hydroxy-beta-methyl-N-(2, 5-dibromophenyl)propenamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The intensification of anticancer activity of this compound by erythropoietin as a possible option for inhibition of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Inhibitor of Tec kinase, this compound, decreases pro-inflammatory mediators production in LPS-stimulated RAW264.7 macrophages via NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Lfm-A13: A Multifaceted Modulator of Immune Responses
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Lfm-A13, or α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide, is a small molecule inhibitor initially identified as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a critical component of B-cell signaling.[1][2] Subsequent research, however, has revealed a more complex pharmacological profile, with significant inhibitory activity against other key kinases, including Janus kinase 2 (Jak2) and Polo-like kinase (Plk).[3][4] This polypharmacology makes this compound a valuable tool for investigating various signaling pathways and a compound of interest in immunology and oncology. This document provides an in-depth technical overview of this compound's mechanism of action, its role in modulating innate and adaptive immune responses, and detailed experimental protocols for its study.
Core Mechanism of Action: Multi-Kinase Inhibition
This compound exerts its biological effects by competitively inhibiting the ATP-binding sites of several kinases. While originally designed as a BTK inhibitor, its activity spans multiple kinase families, leading to a broad range of cellular effects.
Data Presentation: Kinase Inhibition Profile of this compound
The inhibitory activity of this compound against various kinases has been quantified in numerous studies. The following table summarizes key IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values.
| Target Kinase | Assay Type | IC50 Value (µM) | Ki Value (µM) | Reference |
| Bruton's Tyrosine Kinase (BTK) | Recombinant BTK | 2.5 | 1.4 | [1][5][6] |
| Cellular Kinase Assay | 17.2 ± 0.8 | - | [6] | |
| Polo-like Kinase 1 (Plk1/Plx1) | Recombinant Plx1 (Xenopus) | 10 / 10.3 | - | [5][7][8] |
| Polo-like Kinase 3 (PLK3) | Human PLK3 | 61 | 7.2 (ATP-competitive) | [4][6] |
| Janus Kinase 2 (JAK2) | In vitro kinase assay | Potent inhibitor | - | [3] |
| Tec Kinase | In vitro kinase assay | Potent inhibitor | - | [7][9] |
| JAK1 / JAK3 | In vitro kinase assay | > 278 (no activity) | 110 / 148 | [1][6] |
| Other Kinases (HCK, EGFR, IRK) | In vitro kinase assay | > 278 (no activity) | > 166 | [1][5][6] |
Note: IC50 values can vary between studies and cell lines due to different experimental conditions and methodologies.[10]
Modulation of Innate Immune Responses
This compound has demonstrated significant anti-inflammatory effects by modulating signaling pathways in innate immune cells, particularly macrophages.
Inhibition of the NF-κB Pathway in Macrophages
In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound effectively suppresses the production of pro-inflammatory mediators.[9][11] This effect is primarily achieved through the inhibition of the TAK1/NF-κB signaling pathway.[9][12] this compound treatment prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and blocking the transcription of pro-inflammatory genes.[9] The inhibition is thought to occur upstream at the level of Tec kinase and TGFβ-activated kinase 1 (TAK1).[9][11]
References
- 1. rndsystems.com [rndsystems.com]
- 2. The anti-leukemic Bruton's tyrosine kinase inhibitor alpha-cyano-beta-hydroxy-beta-methyl-N-(2,5-dibromophenyl) propenamide (this compound) prevents fatal thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Btk inhibitor this compound is a potent inhibitor of Jak2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-breast cancer activity of this compound, a potent inhibitor of Polo-like kinase (PLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. interpriseusa.com [interpriseusa.com]
- 9. Inhibitor of Tec kinase, this compound, decreases pro-inflammatory mediators production in LPS-stimulated RAW264.7 macrophages via NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitor of Tec kinase, this compound, decreases pro-inflammatory mediators production in LPS-stimulated RAW264.7 macrophages via NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
Lfm-A13: A Technical Guide for Studying B-cell Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Lfm-A13, a small molecule inhibitor, and its application in the study of B-cell receptor (BCR) signaling. This compound has been utilized as a tool to probe the function of Bruton's tyrosine kinase (BTK), a critical enzyme in the BCR signal transduction cascade. This document outlines the mechanism of action of this compound, compiles quantitative data on its activity, presents detailed experimental protocols, and visualizes its effects on cellular signaling pathways.
Introduction to this compound
This compound, chemically known as α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide, was initially designed as a specific inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a non-receptor tyrosine kinase belonging to the Tec family of kinases and is a crucial component of the B-cell signalosome.[3][4][5] Upon B-cell receptor (BCR) engagement, BTK is activated and proceeds to phosphorylate downstream substrates, most notably phospholipase C-γ2 (PLCγ2).[6] This initiates a cascade of events leading to calcium mobilization, activation of transcription factors like NF-κB and NFAT, and ultimately influencing B-cell proliferation, differentiation, survival, and apoptosis.[6][7]
This compound acts as a reversible inhibitor of BTK, binding to the catalytic pocket of the kinase domain.[8] Its ability to block BTK autophosphorylation and subsequent downstream signaling has made it a valuable tool for investigating the role of BTK in both normal B-cell function and in the context of B-cell malignancies where BCR signaling is often dysregulated.[7][8][9]
Mechanism of Action and Specificity
This compound inhibits the enzymatic activity of BTK.[1][7] Studies have shown that it does not affect the protein expression levels of BTK itself.[7] While initially reported as highly specific for BTK, subsequent research has revealed that this compound can also inhibit other kinases, most notably Janus kinase 2 (Jak2) and Polo-like kinases (Plks).[10][11][12][13] This is an important consideration for researchers when interpreting data from experiments using this compound, and appropriate controls should be included to account for potential off-target effects.
Quantitative Data
The inhibitory activity of this compound against various kinases has been quantified in numerous studies. The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) values.
| Target Kinase | Reported IC50 (μM) | Assay Type | Reference |
| Bruton's tyrosine kinase (BTK), recombinant | 2.5 | Cell-free | [1][14] |
| Bruton's tyrosine kinase (BTK), human | 17.2 | - | [15][16] |
| Bruton's tyrosine kinase (BTK) | 7.5 | In vitro | [7][8] |
| Polo-like kinase 1 (Plk1) | 10.3 (xenopus recombinant) | Cell-free | [1] |
| Polo-like kinase 1 (Plk1) | 37.36 | - | |
| Polo-like kinase 3 (PLK3), human | 61 | - | [11][12][15] |
| Janus kinase 2 (JAK2) | - | This compound is a potent inhibitor | [10][11][12] |
| Kinases Not Significantly Inhibited by this compound | Reported IC50 (μM) | Reference |
| JAK1, JAK3, HCK, EGFR, IRK | >100-300 | [1][7][14][16] |
| SYK | >300 | |
| BRK, BMX, FYN | 267, 281, 240 | [12] |
| ABL, c-KIT, IGF1R, PDGFR, MET, YES | >200-500 | [13] |
| CDK1, CDK2, CDK3, CHK1, IKK, MAPK1, SAPK2a | >200-500 | [13] |
| PI3Kγ | >200-500 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study BCR signaling.
Cell Culture and this compound Treatment
Objective: To treat B-cell lines with this compound to inhibit BTK signaling.
Materials:
-
B-cell line (e.g., NALM-6, BCL-1, RAMOS)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 96-well culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Prepare this compound Stock Solution: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 25 mM or 72 mg/mL).[1] Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
Cell Seeding: Seed B-cells at a desired density (e.g., 1 x 10^5 cells/well in a 6-well plate) in complete culture medium.[17] Allow cells to adhere or stabilize for a few hours or overnight.
-
This compound Treatment: Dilute the this compound stock solution in culture medium to the desired final concentration (e.g., 10-100 µM).[1][9] A common working concentration to inhibit BTK in cellular assays is ≥10 μM.[7]
-
Incubation: Add the this compound-containing medium to the cells. For control wells, add an equivalent volume of medium with DMSO (vehicle control). Incubate for the desired time period (e.g., 1-48 hours), depending on the downstream application.[9][17]
-
Downstream Analysis: After incubation, harvest the cells for subsequent analysis, such as western blotting for phosphoproteins, cell viability assays, or flow cytometry.
Western Blotting for Phosphorylated BTK
Objective: To assess the effect of this compound on BTK activation by measuring its phosphorylation.
Materials:
-
This compound treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-BTK, anti-total-BTK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against phospho-BTK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total BTK.
Cell Viability Assay
Objective: To determine the effect of this compound on B-cell viability and proliferation.
Materials:
-
B-cells treated with a dose range of this compound in a 96-well plate
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat with a serial dilution of this compound (e.g., 0-100 µM) for a specified time (e.g., 24, 48, or 72 hours).[9]
-
Add Reagent: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for the recommended time to allow for colorimetric or luminescent development.
-
Measurement: Read the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value for cell growth inhibition.
Signaling Pathways and Visualizations
This compound's primary inhibitory effect on BTK disrupts the canonical BCR signaling pathway. The following diagrams, generated using the DOT language, illustrate the BCR signaling cascade and the point of inhibition by this compound, as well as a typical experimental workflow.
Caption: BCR signaling cascade and the inhibitory action of this compound on BTK.
Caption: A typical experimental workflow for studying the effects of this compound.
In Vivo Applications
This compound has been utilized in preclinical in vivo models, primarily in the context of B-cell leukemia.[7] In mouse models, this compound has been administered intraperitoneally (i.p.) at doses ranging from 10 to 80 mg/kg.[8][18] Studies have shown that it can prolong the survival of mice with leukemia, particularly when used in combination with standard chemotherapy agents.[7][18] Pharmacokinetic studies in mice indicate that this compound is rapidly absorbed after i.p. administration.[18]
Considerations and Limitations
When using this compound as a research tool, it is crucial to be aware of its potential off-target effects, particularly on JAK2 and Plks.[10][11][12][13] The observed cellular phenotype may not be solely attributable to BTK inhibition. Therefore, researchers should consider using additional, more specific BTK inhibitors (e.g., ibrutinib, acalabrutinib) as controls or complementary tools.[19] Furthermore, the concentrations of this compound required for effective BTK inhibition in cellular assays are in the micromolar range, which is relatively high compared to some newer, more potent inhibitors.
Conclusion
This compound remains a valuable pharmacological tool for the initial exploration of BTK's role in BCR signaling and B-cell biology. Its ability to inhibit BTK and modulate downstream pathways provides a means to investigate the consequences of disrupting this critical signaling node. However, researchers must remain cognizant of its off-target activities and design experiments with appropriate controls to ensure the accurate interpretation of their findings. This guide provides the foundational knowledge and protocols to effectively utilize this compound in the laboratory for the continued investigation of B-cell signaling in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The anti-leukemic Bruton's tyrosine kinase inhibitor alpha-cyano-beta-hydroxy-beta-methyl-N-(2,5-dibromophenyl) propenamide (this compound) prevents fatal thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 4. apexbt.com [apexbt.com]
- 5. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Bruton tyrosine kinase inhibitors: a promising novel targeted treatment for B cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The intensification of anticancer activity of this compound by erythropoietin as a possible option for inhibition of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Btk inhibitor this compound is a potent inhibitor of Jak2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Anti-breast cancer activity of this compound, a potent inhibitor of Polo-like kinase (PLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound - Creative Enzymes [creative-enzymes.com]
- 15. amsbio.com [amsbio.com]
- 16. (Z)-LFM-A13 | BTK inhibitor | Probechem Biochemicals [probechem.com]
- 17. Inhibitor of Tec kinase, this compound, decreases pro-inflammatory mediators production in LPS-stimulated RAW264.7 macrophages via NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo pharmacokinetic features, toxicity profile, and chemosensitizing activity of alpha-cyano-beta-hydroxy-beta- methyl-N-(2,5-dibromophenyl)propenamide (this compound), a novel antileukemic agent targeting Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary studies on Lfm-A13 in solid tumors
An In-depth Technical Guide to Preliminary Studies on Lfm-A13 in Solid Tumors
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide, is a small molecule inhibitor initially identified for its activity against Bruton's tyrosine kinase (BTK). Subsequent research has revealed its potent inhibitory effects on Polo-like kinase (PLK) and potential activity against other kinases. While first explored as an anti-leukemic agent, a growing body of preclinical evidence highlights its potential therapeutic utility in solid tumors. This document provides a comprehensive overview of the preliminary studies on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and its performance in combination therapies against various solid tumor models. Detailed experimental protocols and structured data summaries are presented to facilitate further research and development.
Introduction
This compound is a leflunomide (B1674699) metabolite analog originally designed as a specific inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development and signaling.[1][2] BTK has since been identified as a potential therapeutic target in various solid tumors, including breast, ovarian, and prostate cancers, due to its role in oncogenic signaling, proliferation, and survival.[3][4] Further investigations have characterized this compound as a potent inhibitor of Polo-like kinase (PLK), a key regulator of the cell cycle, particularly mitosis.[5][6] This dual activity, along with its ability to induce apoptosis and chemosensitize cancer cells, makes this compound a compound of interest for solid tumor therapy.[7][8] This guide synthesizes the current preclinical data on this compound in solid malignancies.
Mechanism of Action
This compound exerts its anticancer effects primarily through the inhibition of two key kinases: BTK and PLK.
-
Bruton's Tyrosine Kinase (BTK) Inhibition : As a BTK inhibitor, this compound disrupts downstream signaling pathways critical for cancer cell survival and proliferation.[8] This includes the attenuation of the PI3K/Akt signaling pathway, a major pro-survival cascade.[3] Inhibition of BTK can also interfere with NF-κB and STAT5 signaling.[8] In solid tumors, this disruption leads to decreased proliferation and induction of apoptosis.[3][8]
-
Polo-like Kinase (PLK) Inhibition : this compound inhibits PLK, which is essential for mitotic progression.[5][9] This inhibition leads to defects in mitotic spindle assembly, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[5][9] At the molecular level, this compound's impact on PLK affects the expression of cell cycle-regulating proteins like cyclin D1.[6]
The combined inhibition of these pathways results in potent anti-proliferative and pro-apoptotic activity in cancer cells.
Signaling Pathway Diagram
Caption: this compound inhibits BTK and PLK, leading to apoptosis and cell cycle arrest.
Preclinical In Vitro Studies
This compound has demonstrated anti-proliferative and pro-apoptotic activity across various solid tumor cell lines.
Quantitative Data: In Vitro Efficacy
The inhibitory concentration (IC50) values highlight this compound's potency against its primary targets and its selectivity over other kinases.
| Target / Model | IC50 / Kᵢ Value | Comments | Reference(s) |
| Target-Based Assays | |||
| Bruton's Tyrosine Kinase (BTK) | IC50: 2.5 µM | Cell-free recombinant BTK assay. | [10][11] |
| IC50: 7.5 µM | In vitro purified recombinant BTK. | [7] | |
| Polo-like Kinase (Plk) | IC50: 10 µM | Against Plx1, the Xenopus homolog of Plk. | [11] |
| Polo-like Kinase 3 (PLK3) | IC50: 61 µM | [5] | |
| Kᵢ: 7.2 µM | Competitive with respect to ATP. | [5] | |
| Kinase Selectivity | |||
| JAK1, JAK3, HCK, EGFR, IRK | No inhibition | Tested at concentrations up to 278-300 µM. | [7] |
| CDK1/2/3, CHK1, IKK, MAPK1 etc. | IC50 >200-500 µM | Showed high selectivity for PLK over 7 other serine/threonine kinases. | [5] |
| Cell-Based Assays | |||
| Breast Cancer (MCF-7, MDA-MB-231) | 100 µM | Concentration used with Epo (100 IU/ml) to significantly decrease cell viability after 48h. | [3] |
| Platelet Aggregation (Collagen-induced) | IC50: 2.8 µM | Demonstrates BTK inhibition in a physiological context. | [2] |
Standard Experimental Protocol: Cell Viability (MTT Assay)
This protocol outlines a typical method for assessing the effect of this compound on the viability of adherent solid tumor cell lines.
-
Cell Seeding:
-
Harvest cancer cells (e.g., MCF-7, DLD-1) during the exponential growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 1 µM to 200 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various this compound concentrations. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 48 hours) at 37°C, 5% CO₂.[3]
-
-
MTT Reagent Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol (B130326) solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.
-
Preclinical In Vivo Studies
This compound has shown significant anti-tumor efficacy in several animal models of solid tumors, both as a single agent and in combination therapy.
Summary of In Vivo Findings
-
Breast Cancer : In a DMBA-induced mouse model, this compound significantly delayed tumor appearance, reduced tumor incidence and size, and improved tumor-free survival.[6][8] In the MMTV/neu transgenic mouse model of HER2-positive breast cancer, this compound's efficacy was comparable to that of paclitaxel (B517696) and gemcitabine.[5][8]
-
Colorectal Cancer : this compound demonstrated potent anticancer activity in xenograft models using DLD-1 and HT-29 human colorectal cancer cells.[8] Its efficacy was enhanced when used in combination with erythropoietin.[4]
-
Zebrafish Model : The combination of this compound and erythropoietin effectively blocked tumor development in a zebrafish experimental cancer model, inhibiting the early stages of tumor progression.[3][4]
Quantitative Data: In Vivo Efficacy and Dosing
| Tumor Model | Animal Model | This compound Dose & Administration | Key Findings | Reference(s) |
| Breast Cancer (DMBA-induced) | Female BALB/c Mice | 50 mg/kg, intraperitoneal (i.p.) | Significant reduction in tumor incidence, number, weight, and size. | [6][12] |
| Breast Cancer (MMTV/neu) | Transgenic Mice | 10 mg/kg (with paclitaxel) | Markedly enhanced the anti-cancer activity of paclitaxel. | [9] |
| Colorectal Cancer (DLD-1, HT-29 xenografts) | Nude Mice | 10 mg/kg body mass | Reduced tumor growth rate, especially in combination with erythropoietin. | [4][13] |
| B-cell Leukemia (BCL-1) | BALB/c Mice | 50 mg/kg/day, i.p. | Prolonged median survival time when combined with VPL chemotherapy. | [10] |
Standard Experimental Protocol: Murine Xenograft Study
This protocol describes a general workflow for evaluating this compound in a subcutaneous solid tumor xenograft model.
Caption: A typical experimental workflow for an in vivo xenograft study.
-
Animal Models : Use immunocompromised mice (e.g., athymic nude or NOD/SCID) to prevent rejection of human tumor cells.[14]
-
Cell Implantation : Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ human cancer cells (e.g., DLD-1) resuspended in sterile PBS or a mixture with Matrigel into the flank of each mouse.[14]
-
Tumor Monitoring : Measure tumors with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment : Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (n=5-10 per group).[4] Administer this compound via the appropriate route (e.g., intraperitoneal injection) at the specified dose and schedule (e.g., 50 mg/kg daily).[6] Include vehicle control and positive control groups.
-
Endpoint : Continue treatment for a defined period (e.g., 2-4 weeks) or until tumors in the control group reach the maximum allowed size. Monitor animal weight and health throughout the study.
Combination Therapies
Preliminary studies suggest this compound can act synergistically with other agents.
-
With Erythropoietin (Epo) : In breast and colorectal cancer models, the simultaneous use of Epo and this compound resulted in a significantly intensified anticancer and pro-apoptotic effect compared to either agent alone.[3][4] This combination led to greater attenuation of BTK signaling pathways and a reduction in tumor growth.[3][13]
-
With Paclitaxel : In a HER2-positive breast cancer model, a low dose of this compound (10 mg/kg) markedly enhanced the anti-cancer activity of paclitaxel.[9] A combination of this compound (50 mg/kg) with paclitaxel was also found to be more effective than either agent alone in a DMBA-induced breast cancer model.[6][12]
Selectivity and Off-Target Considerations
While initially developed as a BTK-specific inhibitor, this compound's profile is more complex. It is a potent inhibitor of PLK and has been shown to inhibit Janus kinase 2 (Jak2) with potency similar to its inhibition of BTK.[5][15] This suggests that this compound cannot be used as a specific inhibitor to dissect the role of BTK in Jak2-dependent signaling.[15] However, it displays high selectivity against a broad panel of other serine/threonine and tyrosine kinases, indicating a targeted, though not entirely mono-specific, mechanism of action.[5]
Conclusion and Future Directions
The preliminary data on this compound in solid tumors are promising. Its dual inhibition of BTK and PLK provides a multi-pronged attack on cell signaling and proliferation pathways. In vivo studies have confirmed its anti-tumor activity in breast and colorectal cancer models and have highlighted its potential in combination therapies.
Future research should focus on:
-
Expanding studies to a wider range of solid tumor types.
-
Optimizing dosing and scheduling in combination therapies to maximize synergy and minimize toxicity.
-
Investigating potential biomarkers to identify patient populations most likely to respond to this compound treatment.
-
Clarifying the relative contributions of BTK, PLK, and other potential targets like Jak2 to its overall anti-tumor effect in different cancer contexts.
-
Conducting formal preclinical toxicology and pharmacokinetic studies to support potential clinical development.[1]
References
- 1. Preclinical toxicity and pharmacokinetics of the Bruton's tyrosine kinase-targeting anti-leukemic drug candidate, alpha-cyano-beta-hydroxy-beta-methyl-N- (2,5-dibromophenyl) propenamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-leukemic Bruton's tyrosine kinase inhibitor alpha-cyano-beta-hydroxy-beta-methyl-N-(2,5-dibromophenyl) propenamide (this compound) prevents fatal thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The intensification of anticancer activity of this compound by erythropoietin as a possible option for inhibition of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-breast cancer activity of this compound, a potent inhibitor of Polo-like kinase (PLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a potent inhibitor of polo-like kinase, inhibits breast carcinogenesis by suppressing proliferation activity and inducing apoptosis in breast tumors of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting Solid Tumors With BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemosensitizing anti-cancer activity of this compound, a leflunomide metabolite analog targeting polo-like kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. interpriseusa.com [interpriseusa.com]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 13. scispace.com [scispace.com]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Btk inhibitor this compound is a potent inhibitor of Jak2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Lfm-A13: Application Notes for Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preparation and storage of stock solutions of Lfm-A13, a selective inhibitor of Bruton's tyrosine kinase (BTK). This document includes detailed protocols, stability data, and key physicochemical properties to ensure consistent and reliable experimental outcomes. The information is tailored for researchers in pharmacology, cell biology, and drug development.
Introduction
This compound (α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide) is a widely used small molecule inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling and B-cell development.[1][2] It has demonstrated anti-leukemic and anti-cancer properties and is a valuable tool for studying BTK-mediated signaling pathways.[1][3] While selective for BTK with an IC50 of approximately 2.5 μM, it is important to note that at higher concentrations, this compound may also inhibit other kinases such as Polo-like kinase 1 (Plk1) and Janus kinase 2 (Jak2).[4] Proper preparation and storage of this compound stock solutions are critical for maintaining its potency and ensuring the reproducibility of experimental results.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈Br₂N₂O₂ | [2][5][6][7] |
| Molecular Weight | 360.0 g/mol | [2][5][6][7] |
| CAS Number | 244240-24-2 | [5] |
| Appearance | Light brown or yellow solid | [2] |
| Purity | >97% |
Solubility
This compound is practically insoluble in water but soluble in organic solvents.[5] Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing high-concentration stock solutions.[2][5][6] Solubility in ethanol (B145695) is significantly lower.[2][6] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.[5]
| Solvent | Solubility | Reference |
| DMSO | ≥15 mg/mL (≥41.7 mM) to 200 mg/mL (≥555 mM) | [5][8] |
| Ethanol | ~0.3 mg/mL | [2] |
| Water | Insoluble | [5] |
This compound Signaling Pathway Inhibition
This compound primarily targets BTK, a key component of the B-cell receptor signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of downstream effectors like PLCγ2, which in turn mobilizes calcium and activates transcription factors such as NF-κB, ultimately promoting B-cell proliferation, survival, and differentiation. This compound competitively inhibits the kinase activity of BTK, thereby blocking these downstream signaling events.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 360.0 g/mol )
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile, amber, polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.6 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous, sterile DMSO to the vial containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 3.6 mg of this compound.
-
Mixing: Cap the vial tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes may aid in dissolution.
-
Sterilization (Optional): If required for cell culture applications, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to avoid repeated freeze-thaw cycles.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots as recommended in Section 6.
Experimental Workflow for In Vitro Cell-Based Assays
The following diagram illustrates a typical workflow for using an this compound stock solution in a cell-based assay.
Storage and Stability
Proper storage of this compound is essential to maintain its chemical integrity and biological activity.
| Form | Storage Temperature | Duration | Recommendations | Reference |
| Powder (Solid) | -20°C | ≥ 3 years | Store under desiccating conditions. | [3][5][6][7] |
| Stock Solution in DMSO | -20°C | 1-3 months | Aliquot to avoid repeated freeze-thaw cycles. | [5] |
| Stock Solution in DMSO | -80°C | ≥ 1 year | Aliquot for long-term storage. | [5] |
Note: The stability of stock solutions may vary depending on the purity of the compound and the solvent. It is recommended to prepare fresh working solutions from the frozen stock for each experiment. Avoid storing diluted working solutions for extended periods.
Safety Precautions
This compound is intended for research use only.[2][6] Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. The anti-leukemic Bruton's tyrosine kinase inhibitor alpha-cyano-beta-hydroxy-beta-methyl-N-(2,5-dibromophenyl) propenamide (this compound) prevents fatal thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LFM A13 | CAS 62004-35-7 | BTK kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The Btk inhibitor this compound is a potent inhibitor of Jak2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. agerp.agscientific.com [agerp.agscientific.com]
- 7. usbio.net [usbio.net]
- 8. rndsystems.com [rndsystems.com]
Lfm-A13 Protocol for In Vitro Cell-Based Assays: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lfm-A13, or α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide, is a versatile small molecule inhibitor initially identified as a specific inhibitor of Bruton's tyrosine kinase (BTK). Subsequent research has revealed its inhibitory activity against other kinases, including Janus kinase 2 (JAK2) and Polo-like kinase (PLK), making it a subject of interest in cancer research and inflammation studies. These application notes provide detailed protocols for utilizing this compound in various in vitro cell-based assays to assess its biological effects.
Mechanism of Action
This compound primarily functions as an ATP-competitive inhibitor of BTK, a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling. By binding to the kinase domain of BTK, this compound blocks its enzymatic activity, thereby impeding downstream signaling pathways essential for cell proliferation and survival.[1] Its effects on JAK2 and PLK contribute to its broader anti-proliferative and pro-apoptotic activities.[2][3] this compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[4]
Data Presentation
This compound Inhibitory Activity (IC50)
| Target Kinase | IC50 Value (µM) | Notes |
| Bruton's tyrosine kinase (BTK) | 2.5 | Potent and selective inhibitor.[5][6] |
| Polo-like kinase 1 (Plk1) | 10.3 - 37.36 | [7] |
| Polo-like kinase 3 (PLK3) | 61 | [8] |
| Janus kinase 2 (JAK2) | Potent inhibitor | [2] |
This compound Cytotoxicity (IC50) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) |
| NALM-6 | B-cell precursor leukemia | Not specified, but inhibits BTK activity |
| U373 | Glioblastoma | Induces aberrant spindle formation at 100 µM |
| BT20 | Breast Cancer | Induces aberrant spindle formation at 100 µM |
| MCF-7 | Breast Cancer | Data available in Genomics of Drug Sensitivity in Cancer Project |
| MDA-MB-231 | Breast Cancer | Data available in Genomics of Drug Sensitivity in Cancer Project |
| RAW 264.7 | Macrophage | Decreases pro-inflammatory mediators at 25-75 µM[4] |
Note: IC50 values can vary depending on the assay conditions and cell line. Researchers are encouraged to determine the optimal concentration for their specific experimental setup.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound (stock solution in DMSO)
-
Target cells in culture
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Target cells in culture
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle control for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
This compound (stock solution in DMSO)
-
Target cells in culture
-
6-well plates
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for 24 hours.
-
Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation of proteins in signaling pathways affected by this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Target cells in culture
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BTK, anti-p-BTK, anti-NF-κB p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Mandatory Visualizations
Caption: Experimental workflow for in vitro cell-based assays with this compound.
Caption: Simplified signaling pathways inhibited by this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Inhibitor of Tec kinase, this compound, decreases pro-inflammatory mediators production in LPS-stimulated RAW264.7 macrophages via NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. This compound | Bruton's Tyrosine Kinase | Tocris Bioscience [tocris.com]
- 8. Inhibitor of Tec kinase, this compound, decreases pro-inflammatory mediators production in LPS-stimulated RAW264.7 macrophages via NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lfm-A13 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lfm-A13 (α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide) is a widely utilized cell-permeable inhibitor primarily targeting Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[1][2] Emerging evidence also points to its inhibitory effects on other kinases, including Janus kinase 2 (Jak2) and Polo-like kinases (Plks), making it a valuable tool for investigating various signaling pathways.[3][4] These application notes provide recommended concentrations, detailed experimental protocols, and relevant signaling pathway diagrams to guide researchers in utilizing this compound for in vitro cell culture experiments.
Data Presentation: Recommended Concentrations and IC50 Values
The effective concentration of this compound can vary significantly depending on the cell type, experimental duration, and the specific assay being performed. The following table summarizes key quantitative data from published literature to aid in experimental design.
| Parameter | Target/Cell Line | Concentration/Value | Assay Type | Reference |
| IC50 | Recombinant BTK | 2.5 µM | Kinase Assay | [1][5] |
| IC50 | BTK (in situ) | 17.2 µM | Kinase Assay | [6][7] |
| Ki | BTK (cell-free) | 1.4 µM | Kinase Assay | [1] |
| IC50 | Collagen-induced platelet aggregation | 2.8 µM | Aggregation Assay | [2] |
| Effective Conc. | RAW 264.7 Macrophages | 25 µM, 75 µM | Inhibition of LPS-induced cytokine production | [8] |
| Effective Conc. | Breast Cancer Cells (MCF-7, MDA-MB-231) | 10 µM, 30 µM, 100 µM | Cell Viability, Apoptosis | [4] |
| IC50 | Xenopus recombinant Plx1 | 10.3 µM | Kinase Assay | [1] |
| IC50 | Human PLK3 | 61 µM | Kinase Assay | [4][6] |
| Effective Conc. | U373, BT20 Cells | 100 µM | Induction of aberrant spindle formation | [1] |
| Effective Conc. | R10 cells | 100 µM | Inhibition of Epo-induced phosphorylation | [4] |
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action: BTK Signaling Pathway
This compound primarily exerts its effects by inhibiting the enzymatic activity of Bruton's tyrosine kinase (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling cascades, including the NF-κB pathway, which promotes cell survival and proliferation. This compound, by inhibiting BTK, blocks these downstream events.
References
- 1. Inhibitor of Tec kinase, this compound, decreases pro-inflammatory mediators production in LPS-stimulated RAW264.7 macrophages via NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. atcc.org [atcc.org]
- 4. The intensification of anticancer activity of this compound by erythropoietin as a possible option for inhibition of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. protocols.io [protocols.io]
- 7. Anti-breast cancer activity of this compound, a potent inhibitor of Polo-like kinase (PLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Lfm-A13 in Mouse Models
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the in vivo dosage and administration of Lfm-A13 in mouse models. The information is compiled from preclinical research studies and aims to facilitate the design and execution of experiments involving this compound.
Overview and Mechanism of Action
This compound (α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide) is a small molecule inhibitor primarily targeting Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[1][2] By inhibiting BTK, this compound can modulate B-cell receptor (BCR) signaling and downstream pathways, making it a compound of interest for leukemias and lymphomas.[3] Additionally, studies have reported its inhibitory effects on Polo-like kinase (PLK) and Janus kinase 2 (JAK2), suggesting a broader spectrum of activity.[4][5]
In Vivo Dosage and Administration Data
The following tables summarize the quantitative data on this compound dosage, administration, and pharmacokinetics in various mouse models.
Table 1: this compound Dosage and Administration in Mouse Models
| Mouse Strain | Model | Dosage | Administration Route | Dosing Schedule | Vehicle | Reference |
| BALB/c | BCL-1 Leukemia | 50 mg/kg/day | Intraperitoneal (i.p.) | Twice daily | 10% DMSO in PBS | [6] |
| BALB/c | DMBA-induced Breast Cancer | 50 mg/kg | Intraperitoneal (i.p.) | Three times a week for 25 weeks | Not specified | [4][7] |
| MMTV/neu Transgenic | HER2+ Breast Cancer | 10 or 50 mg/kg | Intraperitoneal (i.p.) | Twice a day for 5 consecutive days a week | Not specified | [8] |
| Nude | Colorectal Cancer Xenograft | 10 mg/kg | Not specified | Not specified | Not specified | [9] |
Table 2: Pharmacokinetic Parameters of this compound in BALB/c Mice (Intraperitoneal Administration)
| Dose (mg/kg) | Cmax (µM) | tmax (min) | Elimination Half-life (min) | Bioavailability | Reference |
| 10-50 | Dose-dependent increase | 10-18 | 17-32 | ~100% | [3][6] |
Table 3: Toxicity Profile of this compound in Mice
| Mouse Strain | Dose Range (mg/kg) | Administration Route | Observation | Outcome | Reference |
| BALB/c | 10-80 | Intraperitoneal (i.p.), single bolus | 7 and 30 days | No signs of morbidity | [3][6] |
| Not specified | 1-100 | Systemic | Not specified | Non-toxic | [1] |
| Mice and Rats | up to 100 | Daily | Not specified | Favorable toxicity profile, no hematologic toxicity | [10][11] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
This protocol is based on methodologies reported for leukemia models.[6]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
Reconstitute this compound in DMSO to a stock concentration of 25 mg/mL.[6]
-
Vortex thoroughly to ensure complete dissolution.
-
-
Working Solution Preparation:
-
On the day of administration, dilute the this compound stock solution with sterile PBS to the final desired concentration. For a 50 mg/kg dose in a 20g mouse (0.02 kg), the required dose is 1 mg.
-
A common vehicle composition is 10% DMSO in PBS.[6] To prepare this, mix one part of the DMSO stock solution with nine parts of sterile PBS.
-
The final injection volume should be appropriate for intraperitoneal administration in mice (typically 100-200 µL).
-
-
Administration:
-
Administer the freshly prepared this compound solution to the mice via intraperitoneal injection using a sterile syringe and an appropriate gauge needle (e.g., 27G).
-
Control mice should be injected with the vehicle solution (e.g., 10% DMSO in PBS) at the same volume and schedule.[6]
-
Pharmacokinetic Study Protocol
This protocol outlines the steps for a pharmacokinetic analysis of this compound in mice.[6]
Procedure:
-
Animal Dosing:
-
Administer this compound to BALB/c mice via intraperitoneal or intravenous injection at the desired dose levels (e.g., 10, 20, 25, 40, or 50 mg/kg).[6]
-
-
Blood Sampling:
-
Collect blood samples (approximately 200 µL) at various time points post-administration. Recommended time points for i.p. administration are 0, 3, 5, 10, 15, 30, and 45 minutes, and 1, 1.5, 2, 4, and 6 hours.[6]
-
Blood can be collected via retro-orbital venipuncture into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the collected blood samples at 7,000 x g for 5 minutes to separate the plasma.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of this compound using a validated analytical method, such as high-performance liquid chromatography (HPLC).[6]
-
-
Data Analysis:
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the primary signaling pathway inhibited by this compound.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines a typical workflow for an in vivo efficacy study of this compound in a mouse cancer model.
References
- 1. The anti-leukemic Bruton's tyrosine kinase inhibitor alpha-cyano-beta-hydroxy-beta-methyl-N-(2,5-dibromophenyl) propenamide (this compound) prevents fatal thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. In vivo pharmacokinetic features, toxicity profile, and chemosensitizing activity of alpha-cyano-beta-hydroxy-beta- methyl-N-(2,5-dibromophenyl)propenamide (this compound), a novel antileukemic agent targeting Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a potent inhibitor of polo-like kinase, inhibits breast carcinogenesis by suppressing proliferation activity and inducing apoptosis in breast tumors of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Btk inhibitor this compound is a potent inhibitor of Jak2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical toxicity and pharmacokinetics of the Bruton's tyrosine kinase-targeting anti-leukemic drug candidate, alpha-cyano-beta-hydroxy-beta-methyl-N- (2,5-dibromophenyl) propenamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-breast cancer activity of this compound, a potent inhibitor of Polo-like kinase (PLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with Lfm-A13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lfm-A13, identified as a potent inhibitor of Polo-like kinase (PLK) and Bruton's tyrosine kinase (BTK), has emerged as a significant molecule in cancer research.[1][2][3] Its ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines makes it a valuable tool for studying programmed cell death and for the development of novel anti-cancer therapeutics.[4][5][6][7] These application notes provide detailed protocols for the analysis of apoptosis induced by this compound using flow cytometry, a powerful technique for single-cell analysis.
Mechanism of Action of this compound in Apoptosis Induction
This compound exerts its pro-apoptotic effects through the inhibition of key signaling kinases. As an inhibitor of Polo-like kinase, it disrupts mitotic spindle formation, leading to G2/M cell cycle arrest and subsequent apoptosis.[1][4] Furthermore, its activity as a Bruton's tyrosine kinase inhibitor contributes to the promotion of apoptosis, particularly in B-lineage leukemias.[2][8]
The apoptotic cascade initiated by this compound involves the regulation of key apoptosis-related proteins. Studies have demonstrated that treatment with this compound leads to the upregulation of the pro-apoptotic protein Bax and the executioner caspase-3.[5] Concurrently, it downregulates the anti-apoptotic protein Bcl-2.[5] This shift in the balance between pro- and anti-apoptotic proteins ultimately commits the cell to undergo programmed cell death.
Application: Quantifying Apoptosis using Flow Cytometry
Flow cytometry is a widely used method to quantify the extent of apoptosis in a cell population. The most common method involves the dual staining of cells with Annexin V and a viability dye such as Propidium Iodide (PI).
-
Annexin V: This protein has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. By conjugating Annexin V to a fluorochrome (e.g., FITC), early apoptotic cells can be identified.
-
Propidium Iodide (PI): PI is a fluorescent intercalating agent that stains DNA. It cannot cross the membrane of live cells or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where the membrane integrity is compromised.
This dual-staining strategy allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (less common)
Quantitative Data Summary
The following table summarizes representative data from a flow cytometry analysis of apoptosis induced by this compound in breast cancer cell lines.
| Cell Line | Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| MCF-7 | Control | 95.2 ± 1.5 | 3.1 ± 0.8 | 1.7 ± 0.5 |
| This compound (100 µM, 48h) | 56.3 ± 4.2 | 32.8 ± 3.5 | 10.9 ± 2.1 | |
| MDA-MB-231 | Control | 94.8 ± 1.8 | 3.5 ± 0.9 | 1.7 ± 0.6 |
| This compound (100 µM, 48h) | 48.3 ± 5.1 | 41.5 ± 4.8 | 10.2 ± 2.3 |
Data is presented as mean ± standard deviation and is based on representative dot plots. Actual results may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol outlines the steps for treating cultured cancer cells with this compound to induce apoptosis prior to flow cytometry analysis.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
This compound (α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in appropriate cell culture plates or flasks at a density that will allow for logarithmic growth during the treatment period.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. A common stock concentration is 10-100 mM. Store the stock solution at -20°C.
-
Cell Treatment:
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare the desired final concentration of this compound in complete cell culture medium by diluting the stock solution. A typical starting concentration for inducing apoptosis is 100 µM.[9] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Include a vehicle control by adding an equivalent volume of DMSO to the medium of control cells.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired period. A common incubation time to observe significant apoptosis is 48 hours.[9]
-
Cell Harvesting:
-
Suspension cells: Gently pipette the cells and transfer them to a centrifuge tube.
-
Adherent cells: Carefully wash the cells with PBS, and then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
-
Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS. Proceed to the Annexin V and PI staining protocol.
Protocol 2: Flow Cytometry Analysis of Apoptosis with Annexin V-FITC and PI Staining
This protocol describes the staining procedure for detecting apoptotic cells using an Annexin V-FITC Apoptosis Detection Kit.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: After harvesting and washing, centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. The recommended cell concentration is 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube to mix.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up the compensation and gates on the flow cytometer.
-
Visualizations
Signaling Pathway of this compound Induced Apoptosis
References
- 1. Anti-breast cancer activity of this compound, a potent inhibitor of Polo-like kinase (PLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Chemosensitizing anti-cancer activity of this compound, a leflunomide metabolite analog targeting polo-like kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a potent inhibitor of polo-like kinase, inhibits breast carcinogenesis by suppressing proliferation activity and inducing apoptosis in breast tumors of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The intensification of anticancer activity of this compound by erythropoietin as a possible option for inhibition of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. In vivo pharmacokinetic features, toxicity profile, and chemosensitizing activity of alpha-cyano-beta-hydroxy-beta- methyl-N-(2,5-dibromophenyl)propenamide (this compound), a novel antileukemic agent targeting Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Lfm-A13 for Immunoprecipitation and Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Lfm-A13, a potent kinase inhibitor, in immunoprecipitation and subsequent in vitro kinase activity assays. This protocol is designed to enable researchers to investigate the enzymatic activity of specific kinases and to assess the inhibitory potential of this compound on their targets.
This compound (α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide) was initially identified as an inhibitor of Bruton's tyrosine kinase (BTK), a key component in B-cell receptor signaling.[1][2][3][4] However, subsequent research has revealed its activity against other kinases, including Janus kinase 2 (Jak2) and Polo-like kinase (Plk1).[1][5][6] This makes this compound a valuable tool for studying various signaling pathways, but also underscores the importance of interpreting results with consideration for its multi-kinase inhibitory profile.
Quantitative Data Summary
The inhibitory activity of this compound against various kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.
| Kinase Target | IC50 Value | Notes |
| Bruton's tyrosine kinase (BTK) | 2.5 µM | Potent and selective inhibitor.[3][4][6][7] |
| Janus kinase 2 (Jak2) | Potent inhibitor | This compound efficiently inhibits Epo-induced Jak2 phosphorylation.[1] |
| Polo-like kinase 1 (Plx1/Plk1) | 10 µM / 37.36 µM | Also demonstrates inhibitory activity against this key regulator of cell cycle progression.[5][6] |
| Polo-like kinase 3 (PLK3) | 61 µM | |
| Other Kinases (JAK1, JAK3, HCK, EGFR, Insulin Receptor) | > 278 µM / > 300 µM | This compound shows high specificity for BTK over these kinases at higher concentrations.[3][6] |
Signaling Pathway Overview
The following diagram illustrates the established signaling interactions of this compound, highlighting its primary target, BTK, and notable off-target effects.
Caption: this compound signaling interactions.
Experimental Protocol: Immunoprecipitation and Kinase Activity Assay
This protocol outlines the steps for immunoprecipitating a target kinase and subsequently performing an in vitro kinase assay in the presence of this compound.
Part 1: Cell Lysis and Protein Extraction
-
Cell Culture and Treatment: Culture cells to the desired confluency. If investigating the effect of a specific stimulus, treat the cells accordingly.
-
Harvesting: Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add ice-cold cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the culture dish.[8][9] Incubate on ice for 5-10 minutes.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarification: Centrifuge the lysate at 14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
Part 2: Immunoprecipitation
-
Lysate Preparation: Dilute the cell lysate to a final concentration of approximately 1 mg/mL with lysis buffer.
-
Antibody Incubation: To 200-500 µL of cell lysate, add the primary antibody specific to the kinase of interest. The optimal antibody concentration should be determined empirically, but a starting point of 1-5 µg is recommended.[9] Incubate with gentle rocking for 2-4 hours or overnight at 4°C.
-
Bead Incubation: Add Protein A/G agarose (B213101) or magnetic beads (20-30 µL of a 50% slurry) to the lysate-antibody mixture.[8][9] Incubate with gentle rocking for an additional 1-3 hours at 4°C.
-
Washing: Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C) or by using a magnetic rack. Discard the supernatant and wash the beads three to five times with 500 µL of ice-cold lysis buffer.[8]
-
Final Wash: Perform a final wash with 1X Kinase Buffer to remove any remaining detergents from the lysis buffer.[8][10]
Part 3: In Vitro Kinase Assay
-
Kinase Reaction Setup: After the final wash, resuspend the bead-bound immunocomplex in 40-50 µL of 1X Kinase Buffer.[8]
-
This compound Treatment: Add this compound to the desired final concentration. A concentration range of 1-100 µM can be tested to determine the dose-dependent inhibitory effect. Include a vehicle control (e.g., DMSO).
-
Substrate Addition: Add the appropriate kinase substrate. This can be a generic substrate (e.g., myelin basic protein for some tyrosine kinases) or a specific substrate for the kinase of interest.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. For non-radioactive assays, a final concentration of 200 µM ATP is common.[8] For radioactive assays, use [γ-³²P]ATP (e.g., 10 µCi per reaction).[2]
-
Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes with gentle agitation.[8]
-
Termination of Reaction: Stop the reaction by adding 20-25 µL of 3X SDS-PAGE sample buffer and heating the samples at 95-100°C for 5 minutes.[8]
-
Analysis: Pellet the beads by centrifugation and load the supernatant onto an SDS-PAGE gel. Analyze the phosphorylation of the substrate by autoradiography (for radioactive assays) or by Western blotting using a phospho-specific antibody.
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow.
Caption: Experimental workflow diagram.
Materials and Reagents
-
Cell Lysis Buffer: e.g., RIPA buffer (Radioimmunoprecipitation assay buffer)
-
Protease and Phosphatase Inhibitor Cocktails
-
Primary Antibody: Specific for the target kinase
-
Protein A/G Agarose or Magnetic Beads
-
10X Kinase Buffer [8]
-
ATP [8]
-
Kinase Substrate
-
SDS-PAGE Sample Buffer [8]
-
Reagents for SDS-PAGE and Western Blotting or Autoradiography
Disclaimer: This protocol serves as a general guideline. Optimal conditions for cell lysis, antibody concentrations, incubation times, and kinase assay parameters should be determined empirically for each specific experimental system.
References
- 1. The Btk inhibitor this compound is a potent inhibitor of Jak2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound | Bruton's Tyrosine Kinase | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, BTK inhibitor (CAS 62004-35-7) | Abcam [abcam.com]
- 7. This compound - Creative Enzymes [creative-enzymes.com]
- 8. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 9. med.upenn.edu [med.upenn.edu]
- 10. bio-protocol.org [bio-protocol.org]
Application Notes: Assessing Cell Viability Upon LFM-A13 Treatment Using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
LFM-A13, or α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide, is a widely utilized pharmacological inhibitor in cancer research.[1] Initially identified as a specific inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling, further studies have revealed its inhibitory effects on other kinases, including Janus kinase 2 (JAK2) and Polo-like kinases (Plks).[1][2][3][4][5][6][7][8][9] By targeting these signaling molecules, this compound can induce anti-proliferative and pro-apoptotic effects in various cancer cell lines.[3][5][6][10] This makes the assessment of its impact on cell viability a critical step in preclinical drug development and cancer biology research.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a sensitive and reliable colorimetric method for measuring cell viability.[11][12][13] The assay's principle lies in the enzymatic conversion of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692) product by mitochondrial dehydrogenases of metabolically active cells.[11][12][13] The quantity of formazan produced is directly proportional to the number of viable cells.[14] These application notes provide a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic and cytostatic effects of this compound on cancer cells.
This compound Mechanism of Action
This compound exerts its biological effects by inhibiting the activity of several key kinases involved in cell proliferation and survival pathways. Its primary target is Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-lymphocyte development, differentiation, and signaling. Inhibition of BTK disrupts downstream signaling cascades, leading to cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit JAK2, a critical component of the JAK-STAT signaling pathway that regulates cell growth and survival, and Polo-like kinases (Plks), which are crucial for mitotic progression.[3][4][5][6] The multi-targeted nature of this compound contributes to its potent anti-cancer properties.
Data Presentation
The results of the MTT assay with this compound treatment should be summarized in a clear and organized manner to facilitate interpretation and comparison. The following tables provide a template for presenting the quantitative data.
Table 1: Raw Absorbance Values (570 nm)
| This compound Conc. (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average | Std. Dev. |
| 0 (Vehicle Control) | |||||
| 1 | |||||
| 5 | |||||
| 10 | |||||
| 25 | |||||
| 50 | |||||
| 100 | |||||
| Blank (Media Only) |
Table 2: Percentage Cell Viability
| This compound Conc. (µM) | Average Absorbance | Corrected Absorbance* | % Cell Viability** |
| 0 (Vehicle Control) | 100 | ||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Corrected Absorbance = Average Absorbance - Average Blank Absorbance *% Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100
Experimental Protocols
This section provides a detailed methodology for performing an MTT cell viability assay with this compound treatment on adherent cancer cells.
Materials and Reagents
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
Preparation of Reagents
-
This compound Stock Solution (e.g., 100 mM): Dissolve the this compound powder in sterile DMSO to prepare a high-concentration stock solution.[2] Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[11] Vortex until fully dissolved. Sterilize the solution by passing it through a 0.22 µm filter. Store at -20°C, protected from light.
Experimental Workflow
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).[13]
-
Include wells with medium only to serve as a blank control for background absorbance.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells, including the vehicle control, should be kept constant and low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[11]
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Gently pipette up and down to ensure complete solubilization of the formazan, resulting in a homogenous purple solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the formula provided in Table 2.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell viability).
-
Conclusion
The MTT assay is a robust and widely accepted method for assessing the effects of pharmacological agents like this compound on cell viability. By following this detailed protocol, researchers can obtain reliable and reproducible data to characterize the cytotoxic and cytostatic properties of this compound, thereby providing valuable insights into its potential as a therapeutic agent. Careful experimental design, including appropriate controls and data analysis, is crucial for accurate interpretation of the results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Btk inhibitor this compound is a potent inhibitor of Jak2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemosensitizing anti-cancer activity of this compound, a leflunomide metabolite analog targeting polo-like kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-breast cancer activity of this compound, a potent inhibitor of Polo-like kinase (PLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anti-leukemic Bruton's tyrosine kinase inhibitor alpha-cyano-beta-hydroxy-beta-methyl-N-(2,5-dibromophenyl) propenamide (this compound) prevents fatal thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitor of Tec kinase, this compound, decreases pro-inflammatory mediators production in LPS-stimulated RAW264.7 macrophages via NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical toxicity and pharmacokinetics of the Bruton's tyrosine kinase-targeting anti-leukemic drug candidate, alpha-cyano-beta-hydroxy-beta-methyl-N- (2,5-dibromophenyl) propenamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The intensification of anticancer activity of this compound by erythropoietin as a possible option for inhibition of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Utilizing LFM-A13 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of LFM-A13, a dual inhibitor of Bruton's tyrosine kinase (BTK) and Janus kinase 2 (JAK2), in in vitro kinase assays. This document outlines the necessary protocols, data interpretation, and relevant signaling pathways to facilitate research and drug discovery efforts targeting these critical enzymes.
Introduction
This compound (α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide) is a cell-permeable compound initially identified as a specific inhibitor of Bruton's tyrosine kinase (BTK), a key component of B-cell receptor signaling.[1][2] Subsequent studies have revealed its potent inhibitory activity against Janus kinase 2 (JAK2), a critical mediator of cytokine and growth factor signaling.[3][4] This dual inhibitory nature makes this compound a valuable tool for studying the roles of both BTK and JAK2 in various physiological and pathological processes, including cancer and autoimmune diseases.[5][6][7]
Mechanism of Action
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of both BTK and JAK2, thereby preventing the phosphorylation of their respective substrates.[4][8] This inhibition disrupts the downstream signaling cascades that are dependent on the activity of these kinases.
Quantitative Data Summary
The inhibitory activity of this compound against various kinases is summarized in the table below. The IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50% under the specified assay conditions.
| Kinase Target | IC50 Value (µM) | Assay Type |
| Bruton's tyrosine kinase (BTK) | 2.5[5][9] | Recombinant enzyme assay |
| Janus kinase 2 (JAK2) | Potent inhibitor (exact IC50 varies)[3][4] | In vitro kinase assay |
| Polo-like kinase 1 (Plk1) | 10[8][10] | Recombinant enzyme assay |
| Polo-like kinase 3 (PLK3) | 61[8][10] | Recombinant enzyme assay |
| BRK | 267[8][10] | Cell-free assay |
| BMX | 281[8][10] | Cell-free assay |
| FYN | 240[8][10] | Cell-free assay |
| Met | 215[8][10] | Cell-free assay |
| JAK1 | > 278 (no activity)[5][9] | Recombinant enzyme assay |
| JAK3 | > 278 (no activity)[5][9] | Recombinant enzyme assay |
| HCK | > 278 (no activity)[5][9] | Recombinant enzyme assay |
| EGFR kinase | > 278 (no activity)[5][9] | Recombinant enzyme assay |
| Insulin receptor kinase | > 278 (no activity)[5][9] | Recombinant enzyme assay |
Experimental Protocols
This section provides detailed protocols for performing in vitro kinase assays to evaluate the inhibitory activity of this compound against BTK and JAK2. These protocols can be adapted for other kinases with appropriate optimization of substrate and enzyme concentrations.
Protocol 1: In Vitro BTK Kinase Assay using ADP-Glo™
This protocol is adapted from a standard ADP-Glo™ kinase assay and is suitable for determining the IC50 of this compound for BTK.[11]
Materials:
-
Recombinant human BTK enzyme
-
BTK substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
ATP
-
BTK Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT[11]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose is 100 µM.
-
Assay Plate Setup:
-
Add 1 µl of diluted this compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Add 2 µl of BTK enzyme solution (pre-diluted in Kinase Buffer to the desired concentration) to each well.
-
Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Detect ADP Formation:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Protocol 2: In Vitro JAK2 Kinase Assay using HTRF®
This protocol is a general guide for a Homogeneous Time-Resolved Fluorescence (HTRF®) assay to measure JAK2 inhibition by this compound.
Materials:
-
Recombinant human JAK2 enzyme
-
Biotinylated peptide substrate for JAK2 (e.g., biotin-EQEDEPEGDYFEWLE)
-
This compound (dissolved in DMSO)
-
ATP
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT
-
HTRF® Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665
-
384-well low-volume black plates
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO.
-
Assay Plate Setup:
-
Add 2.5 µL of 4x this compound solution or DMSO to the wells.
-
Add 2.5 µL of 4x JAK2 enzyme solution (in Kinase Buffer).
-
Incubate for 30 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a 2x solution of the biotinylated substrate and ATP in Kinase Buffer.
-
Incubate for 90 minutes at room temperature.
-
-
Stop Reaction and Detect Phosphorylation:
-
Add 5 µL of HTRF® detection buffer containing EDTA to stop the reaction.
-
Add 5 µL of a mix of the Europium-labeled antibody and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF®-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF® ratio (665nm/620nm) and determine the percent inhibition and IC50 value as described in Protocol 1.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways inhibited by this compound and the general workflow of an in vitro kinase assay.
Caption: B-Cell Receptor signaling pathway inhibited by this compound.
Caption: JAK/STAT signaling pathway inhibited by this compound.
References
- 1. standardofcare.com [standardofcare.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Btk inhibitor this compound is a potent inhibitor of Jak2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 7. JAK/STAT Signaling Pathway - Creative Biogene [creative-biogene.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 3.2. BTK Kinase Assay [bio-protocol.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. promega.com [promega.com]
Application Notes and Protocols for Studying Downstream NF-κB Activation Using Lfm-A13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lfm-A13 (α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide) is a small molecule inhibitor initially identified for its activity against Bruton's tyrosine kinase (BTK), a member of the Tec family of kinases.[1][2] Subsequent research has revealed its broader kinase inhibitory profile, which includes Polo-like kinases (PLK) and Janus kinase 2 (Jak2).[3][4][5] Notably, this compound has emerged as a valuable tool for investigating cellular signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory responses, immune function, and cell survival.[6][7] These application notes provide detailed information and protocols for utilizing this compound to study its effects on downstream NF-κB activation.
Mechanism of Action in NF-κB Signaling
This compound has been shown to inhibit the activation of the NF-κB pathway by targeting upstream signaling components. In lipopolysaccharide (LPS)-stimulated macrophages, this compound treatment leads to a reduction in the phosphorylation of TGFβ-activated kinase 1 (TAK1).[6][8] TAK1 is a key kinase that, upon activation by stimuli like LPS, phosphorylates the IκB kinase (IKK) complex. The activated IKK complex then phosphorylates the inhibitor of κB (IκBα), leading to its ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of target genes. By inhibiting TAK1 phosphorylation, this compound prevents the downstream phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity.[6][8]
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound on various kinases and its impact on the NF-κB signaling pathway.
Table 1: Inhibitory Activity of this compound on Various Kinases
| Kinase | IC50 Value | Notes | Reference |
| Bruton's tyrosine kinase (BTK) | 2.5 µM | Recombinant BTK | [1] |
| Polo-like kinase 3 (PLK3) | 61 µM | Human PLK3 | [3] |
| Plx1 (Xenopus PLK homolog) | ~10 µM | Recombinant Plx1 | [5] |
Table 2: Effect of this compound on LPS-Induced NF-κB Signaling in RAW264.7 Macrophages
| Parameter | This compound Concentration | Observed Effect | Reference |
| IκBα Phosphorylation | 25 µM, 75 µM | Significant suppression of LPS-induced phosphorylation. | [6] |
| IκBα Degradation | 25 µM, 75 µM | Inhibition of LPS-induced degradation, leading to increased IκBα levels. | [6] |
| p65 Nuclear Translocation | 25 µM, 75 µM | Significant inhibition of LPS-induced nuclear translocation of the p65 subunit. | [6] |
| TAK1 Phosphorylation | 25 µM, 75 µM | Dose-dependent attenuation of LPS-induced phosphorylation. | [6] |
Mandatory Visualization
Caption: this compound inhibits NF-κB activation by targeting TAK1.
Caption: Workflow for studying this compound's effect on NF-κB.
Experimental Protocols
Protocol 1: Western Blot Analysis of NF-κB Pathway Proteins
This protocol details the investigation of this compound's effect on the phosphorylation of key NF-κB pathway proteins, such as p65 and IκBα, in response to an agonist like LPS.
Materials:
-
RAW264.7 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 75 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a predetermined time (e.g., 30 minutes for IκBα phosphorylation, 60 minutes for p65 phosphorylation).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Protocol 2: Immunofluorescence for NF-κB p65 Nuclear Translocation
This protocol allows for the visualization and quantification of the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
This compound
-
LPS
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-NF-κB p65
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (or other nuclear counterstain)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound and LPS as described in the Western blot protocol (adjust timing as needed, e.g., 60 minutes of LPS stimulation).
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the anti-NF-κB p65 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and stain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Protocol 3: NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
This compound
-
LPS (or other NF-κB activator)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Transfection (if necessary): Seed cells in a white, clear-bottom 96-well plate. If using transient transfection, transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
This compound Treatment: Pre-treat the cells with this compound or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator for 6-8 hours.
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Analysis: Normalize the NF-κB-driven luciferase activity to the control luciferase activity (if applicable) and compare the activity in this compound-treated cells to vehicle-treated cells.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Lfm-A13 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of Lfm-A13, a multi-kinase inhibitor, in combination with other chemotherapy agents. The information is intended to guide researchers in designing and conducting experiments to explore the synergistic potential of this compound in various cancer models.
Introduction to this compound
This compound (α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl) propenamide) was initially developed as a specific inhibitor of Bruton's tyrosine kinase (BTK)[1]. Subsequent research has revealed its inhibitory activity against other kinases, including Janus kinase 2 (Jak2) and Polo-like kinase 1 (PLK1), making it a multi-targeted agent with potential for broad applications in oncology[2]. Its ability to target multiple signaling pathways provides a strong rationale for its use in combination with conventional chemotherapy to enhance efficacy and overcome drug resistance.
Preclinical Combination Studies: Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating this compound in combination with other anticancer agents.
Table 1: In Vivo Efficacy of this compound in Combination with Paclitaxel (B517696) in a Breast Cancer Model
| Parameter | Control | This compound (50 mg/kg) | Paclitaxel (10 mg/kg) | This compound + Paclitaxel | Reference |
| Tumor Incidence | High | Reduced | Reduced | Significantly Reduced | [3] |
| Mean Tumor Number | High | Reduced | Reduced | Significantly Reduced | [3] |
| Average Tumor Weight | High | Reduced | Reduced | Significantly Reduced | [3] |
| Average Tumor Size | High | Reduced | Reduced | Significantly Reduced | [3] |
| Survival Rate (at 25 weeks) | Low | Increased | Increased | 50% | [4] |
Table 2: In Vivo Efficacy of this compound in Combination with VPL* in a Leukemia Model
| Treatment Group | Median Survival Time (days) | Long-term Survivors (%) | Reference |
| Control | Not specified | 0 | [3] |
| VPL Alone | 37 | 14 | [3] |
| This compound (50 mg/kg/day) + VPL | 58 | 41 | [3] |
*VPL: Vincristine (B1662923), Methylprednisolone, L-asparaginase
Table 3: In Vitro and In Vivo Efficacy of this compound in Combination with Erythropoietin (Epo)
| Cancer Type | Cell Lines | Combination Effect | In Vivo Model | Key Findings | Reference |
| Breast Cancer | MCF-7, MDA-MB-231 | Synergistic/Additive | Zebrafish Xenograft | Significantly reduced tumor development and cancer cell number.[2] | [2] |
| Colorectal Cancer | DLD-1, HT-29 | Synergistic Inhibition | Nude Mouse Xenograft | Significantly reduced tumor growth rate. |
Combination with Cisplatin (B142131) and Doxorubicin: A Note on Data Availability
Extensive literature searches did not yield specific preclinical studies with quantitative data on the combination of this compound with cisplatin or doxorubicin. However, a scientific rationale for such combinations can be proposed based on their distinct mechanisms of action.
-
This compound and Cisplatin: Cisplatin is a DNA-damaging agent that induces apoptosis. This compound, through its inhibition of BTK and PLK1, can also promote apoptosis and disrupt cell cycle checkpoints. The combination could potentially lead to a synergistic effect by attacking cancer cells through independent but complementary pathways.
-
This compound and Doxorubicin: Doxorubicin is an anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. Combining this with this compound's ability to inhibit pro-survival signaling pathways (e.g., via BTK) and interfere with mitosis (via PLK1) could lower the threshold for apoptosis induction and enhance the overall cytotoxic effect.
Further preclinical investigation is warranted to validate these hypotheses and determine the potential synergy of these combinations.
Signaling Pathways and Mechanisms of Action
This compound and Paclitaxel: A Synergistic Approach in Breast Cancer
This compound and paclitaxel target different aspects of cell proliferation and survival, leading to a potentially synergistic anti-cancer effect. Paclitaxel is a microtubule-stabilizing agent that disrupts the normal function of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This compound, through its inhibition of PLK1, also disrupts mitosis by preventing bipolar mitotic spindle assembly[5]. Furthermore, this compound's inhibition of BTK can suppress pro-survival signaling pathways, such as the NF-κB pathway. The combination of these two agents therefore delivers a multi-pronged attack on the cell cycle and survival mechanisms of cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound in combination with other chemotherapeutic agents on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and other chemotherapy agents (e.g., paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound, the other chemotherapy agent, and their combinations in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the procedure for quantifying apoptosis induced by this compound and its combinations using flow cytometry.
Materials:
-
Cancer cell lines
-
This compound and other chemotherapy agents
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the other chemotherapy agent, or their combination for the desired time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in combination with other chemotherapies in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line of interest
-
This compound and other chemotherapy agents formulated for in vivo administration
-
Matrigel (optional)
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy agent alone, this compound + Chemotherapy agent).
-
Drug Administration: Administer the drugs according to the predetermined dosage and schedule (e.g., intraperitoneal injection, oral gavage). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue treatment for a specified period or until tumors in the control group reach a maximum allowable size. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
-
Data Analysis: Compare tumor growth inhibition and survival rates between the different treatment groups.
Conclusion
The available preclinical data suggest that this compound holds promise as a combination partner for various chemotherapy agents, particularly paclitaxel and the VPL regimen. Its multi-targeting mechanism of action provides a strong rationale for its potential to enhance the efficacy of standard-of-care chemotherapies and overcome resistance. Further research is warranted to explore the full potential of this compound in combination therapies, including with agents like cisplatin and doxorubicin, and to elucidate the underlying molecular mechanisms of synergy. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in this endeavor.
References
- 1. Effect of L-asparaginase combined with vincristine and prednisolone on acute myeloblastic leukemia (M0) associated with non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The intensification of anticancer activity of this compound by erythropoietin as a possible option for inhibition of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-breast cancer activity of this compound, a potent inhibitor of Polo-like kinase (PLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Effects of Lfm-A13 on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the impact of Lfm-A13, a Tec family kinase inhibitor, on the production of pro-inflammatory cytokines in a cellular model of inflammation. The following sections detail the experimental procedures, data presentation, and visualization of the underlying signaling pathways and workflows.
Introduction
This compound is a small molecule inhibitor known to target Tec family kinases, including Bruton's tyrosine kinase (Btk) and Tec.[1][2][3][4][5] These kinases are crucial components of signaling pathways that regulate immune cell activation and inflammatory responses. Notably, this compound has been shown to attenuate the production of pro-inflammatory mediators by interfering with the nuclear factor-kappa B (NF-κB) signaling cascade.[1][2] This protocol outlines a detailed methodology for assessing the inhibitory effects of this compound on cytokine production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1][2]
Data Summary
The following tables summarize the quantitative data on the effects of this compound on Monocyte Chemoattractant Protein-1 (MCP-1) and Intercellular Adhesion Molecule-1 (ICAM-1) production in LPS-stimulated RAW264.7 macrophages.
Table 1: Effect of this compound on MCP-1 Production
| Treatment Group | MCP-1 Protein Level (pg/mL) | MCP-1 mRNA Expression (Fold Change) |
| Control | Baseline | 1.0 |
| LPS (0.1 µg/mL) | Significantly Increased | Significantly Increased |
| This compound (25 µM) + LPS | Significantly Decreased vs. LPS | Significantly Decreased vs. LPS |
| This compound (75 µM) + LPS | Significantly Decreased vs. LPS | Significantly Decreased vs. LPS |
Data is presented as a summary of expected outcomes based on published literature. Actual values will vary depending on experimental conditions.[1]
Table 2: Effect of this compound on ICAM-1 Expression
| Treatment Group | ICAM-1 Protein Expression (% of Positive Cells) | ICAM-1 mRNA Expression (Fold Change) |
| Control | Baseline | 1.0 |
| LPS (0.1 µg/mL) | Significantly Increased | Significantly Increased |
| This compound (25 µM) + LPS | Significantly Decreased vs. LPS | Significantly Decreased vs. LPS |
| This compound (75 µM) + LPS | Significantly Decreased vs. LPS | Significantly Decreased vs. LPS |
Data is presented as a summary of expected outcomes based on published literature. Actual values will vary depending on experimental conditions.[1]
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Prepare complete RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[1]
-
Subculturing: Passage cells every 2-3 days to maintain sub-confluent cultures.
In Vitro this compound Treatment and LPS Stimulation
-
Cell Seeding: Seed RAW264.7 cells into appropriate culture vessels (e.g., 6-well plates for protein/RNA extraction, 96-well plates for ELISA) at a density that will result in 80-90% confluency at the time of the experiment.
-
Serum Starvation: Twenty-four hours prior to treatment, reduce the FBS concentration in the culture medium to 1% to synchronize the cells and minimize interference from serum components.[1]
-
This compound Pre-treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in serum-free media to the final desired concentrations (e.g., 25 µM and 75 µM). Pre-incubate the cells with the this compound containing media or vehicle control (media with the same concentration of DMSO) for 1 hour.[1]
-
LPS Stimulation: Following the pre-treatment, add lipopolysaccharide (LPS) from E. coli to the cell culture medium to a final concentration of 0.1 µg/mL to induce an inflammatory response. Include a control group of cells that are not stimulated with LPS.[1]
-
Incubation: Incubate the cells for the desired time points to assess cytokine production. For mRNA analysis, a shorter incubation of 2-6 hours is typical, while for protein secretion into the supernatant, a longer incubation of 12-24 hours is common.[7][8]
Cytokine Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: After the incubation period, collect the cell culture supernatants. Centrifuge the supernatants to pellet any cells or debris.[7]
-
ELISA Procedure: Perform a sandwich ELISA for the cytokine of interest (e.g., MCP-1) using a commercially available kit.[9] Briefly:
-
Coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and a series of known standards to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add the biotinylated detection antibody.
-
Incubate, then wash and add streptavidin-HRP.
-
Incubate, then wash and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of the cytokine in each sample by comparing the absorbance values to the standard curve.
Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable method, such as TRIzol reagent or a commercial RNA extraction kit.[10]
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
qRT-PCR: Perform qRT-PCR using a real-time PCR system. Use specific primers for the target cytokine gene (e.g., Mcp-1) and a housekeeping gene (e.g., Gapdh) for normalization.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between the different treatment groups.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits Tec kinase, blocking the NF-κB pathway.
Experimental Workflow
Caption: Workflow for assessing this compound effects on cytokine production.
References
- 1. Inhibitor of Tec kinase, this compound, decreases pro-inflammatory mediators production in LPS-stimulated RAW264.7 macrophages via NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor of Tec kinase, this compound, decreases pro-inflammatory mediators production in LPS-stimulated RAW264.7 macrophages via NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cmsc.confex.com [cmsc.confex.com]
- 4. Analysis of the Effects of the Bruton's tyrosine kinase (Btk) Inhibitor Ibrutinib on Monocyte Fcγ Receptor (FcγR) Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 6. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - DE [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using Lfm-A13 to Study Platelet Aggregation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lfm-A13 (α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl) propenamide) is a rationally designed, specific inhibitor of Bruton's tyrosine kinase (Btk).[1][2] Btk is a member of the Tec family of non-receptor tyrosine kinases and plays a crucial role in the signaling pathways of various hematopoietic cells, including B-lymphocytes and platelets.[3][4] In platelets, Btk is a key component of the signaling cascade initiated by the collagen receptor, glycoprotein (B1211001) VI (GPVI).[1][5] Consequently, this compound serves as a valuable pharmacological tool to investigate collagen-mediated platelet activation and aggregation, offering potential as an anti-thrombotic agent.[1] These application notes provide detailed protocols and data for utilizing this compound in platelet aggregation studies.
Mechanism of Action: Inhibition of the GPVI Signaling Pathway
Platelet activation by collagen is primarily mediated through the GPVI receptor, which is coupled to the Fc receptor γ-chain (FcRγ).[5] The binding of collagen to GPVI initiates a signaling cascade involving immunoreceptor tyrosine-based activation motifs (ITAMs). This leads to the sequential activation of Src family kinases (SFKs), Spleen tyrosine kinase (Syk), and subsequently Bruton's tyrosine kinase (Btk).[6][7] Activated Btk, along with other signaling molecules, phosphorylates and activates Phospholipase Cγ2 (PLCγ2).[3][5] PLCγ2 activation results in increased intracellular calcium levels and protein kinase C (PKC) activation, culminating in granule secretion, integrin αIIbβ3 activation, and platelet aggregation.[6][8]
This compound specifically inhibits Btk, thereby blocking the signaling events downstream of collagen-GPVI engagement.[1] This selective inhibition prevents the activation of PLCγ2 and subsequent downstream processes, leading to a marked reduction in collagen-induced platelet aggregation.[5]
Figure 1. this compound inhibits the GPVI signaling pathway by targeting Btk.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound on Platelet Aggregation
| Agonist | Target Pathway | This compound Effect | IC₅₀ (µM) | Reference |
| Collagen | GPVI-Btk | Potent Inhibition | 2.8 | [1] |
| Thrombin | PARs | No Inhibition | >100 | [1] |
| ADP | P2Y₁, P2Y₁₂ | No Inhibition | >100 | [1] |
| TRAP-6 | PARs | No Inhibition | >100 | [1] |
Table 2: Kinase Inhibitory Profile of this compound
| Kinase Target | IC₅₀ (µM) | Selectivity Note | Reference |
| Btk | 2.5 | Primary Target | [2] |
| Jak2 | Potent Inhibitor | Potential off-target effect in cytokine signaling | [9] |
| PLK3 | 61 | Weaker inhibition | [10] |
| FYN, BMX, BRK, Met | >200 | Very weak to no inhibition | [10][11] |
| EGFR, JAK1, HCK | >200 | High selectivity over these kinases | [2] |
Experimental Protocols
This section provides a detailed protocol for assessing the in vitro effect of this compound on collagen-induced platelet aggregation using Light Transmission Aggregometry (LTA).
Figure 2. Experimental workflow for the platelet aggregation assay.
Materials and Reagents
-
This compound: Prepare a stock solution (e.g., 10-50 mM) in DMSO.
-
Platelet Agonist: Collagen (e.g., 1-5 µg/mL final concentration).
-
Anticoagulant: 3.2% Sodium Citrate (B86180).
-
Vehicle Control: DMSO, diluted in saline to match the final concentration in test samples (should not exceed 0.5%).
-
Equipment:
-
Light Transmission Aggregometer with cuvettes and stir bars.
-
Calibrated pipettes.
-
Refrigerated centrifuge.
-
Plastic (polypropylene) tubes.
-
Water bath or heating block at 37°C.
-
Preparation of Platelet-Rich and Platelet-Poor Plasma
-
Blood Collection: Collect whole blood from healthy, consenting donors who have abstained from medications affecting platelet function (e.g., aspirin) for at least 10 days. Use a 21-gauge needle and draw blood into tubes containing 3.2% sodium citrate (9:1 ratio of blood to citrate).[12][13]
-
Resting Period: Allow blood to rest at room temperature for 30 minutes to permit platelet recovery from the stress of collection.[12]
-
PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[13][14]
-
PRP Isolation: Carefully aspirate the upper, straw-colored layer (Platelet-Rich Plasma, PRP) and transfer it to a clean polypropylene (B1209903) tube. Keep the PRP at room temperature.
-
PPP Preparation: Centrifuge the remaining blood at 1500-2000 x g for 15 minutes at room temperature with the brake on.[13][14]
-
PPP Isolation: Collect the supernatant (Platelet-Poor Plasma, PPP). PPP is used to adjust the platelet count of the PRP if necessary and to serve as a blank (100% aggregation) in the aggregometer.
-
Platelet Count Adjustment (Optional): For standardization, adjust the platelet count of the PRP to a consistent concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.[13]
This compound Working Solution Preparation
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in saline or an appropriate buffer to achieve the desired final concentrations for the assay.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
Platelet Aggregation Assay (LTA)
-
Instrument Setup: Turn on the aggregometer and allow it to warm to 37°C.[13]
-
Calibration:
-
Pipette a standardized volume of PRP (e.g., 450 µL) into a cuvette with a stir bar. Place it in the sample well and set the baseline to 0% light transmission (0% aggregation).[12]
-
Pipette the same volume of PPP into a separate cuvette. Place it in the sample well and set the baseline to 100% light transmission (100% aggregation).
-
-
Assay Procedure:
-
Pipette the standardized volume of PRP into a new cuvette containing a magnetic stir bar. Place the cuvette in the incubation well of the aggregometer at 37°C and allow it to equilibrate for at least 5 minutes.[13]
-
Add a small volume (e.g., 5-10 µL) of the this compound working solution or vehicle control to the pre-warmed PRP. Incubate for a specified time (e.g., 5-10 minutes) with stirring.
-
Move the cuvette to the sample well to begin recording.
-
Initiate aggregation by adding a pre-determined concentration of collagen agonist.
-
Record the change in light transmission for 5-10 minutes, or until the aggregation curve reaches a plateau.[12]
-
Repeat for all desired concentrations of this compound.
-
Data Analysis
-
Maximum Aggregation: Determine the maximum percentage of platelet aggregation for each condition from the aggregation curve.
-
Percentage Inhibition: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control using the following formula: % Inhibition = [1 - (Max Aggregation_this compound / Max Aggregation_Vehicle)] x 100
-
IC₅₀ Calculation: Plot the percentage inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of platelet aggregation.
Important Considerations
-
Specificity: this compound is highly selective for the collagen-GPVI pathway. It is essential to include other agonists like thrombin or ADP as negative controls to confirm this selectivity in your experimental system.[1]
-
Off-Target Effects: While highly selective for Btk over many other kinases, this compound has been shown to inhibit Jak2.[9] This is unlikely to affect acute platelet aggregation studies but should be considered in broader cellular or in vivo models.
-
Solvent Effects: The final concentration of DMSO should be kept low (ideally ≤0.5%) and consistent across all samples, including the vehicle control, as it can independently affect platelet function.[12]
-
Variability: Platelet reactivity can vary significantly between donors. It is recommended to perform experiments with platelets from multiple donors to ensure the reproducibility of the results.
References
- 1. The anti-leukemic Bruton's tyrosine kinase inhibitor alpha-cyano-beta-hydroxy-beta-methyl-N-(2,5-dibromophenyl) propenamide (this compound) prevents fatal thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Oral administration of Bruton's tyrosine kinase inhibitors impairs GPVI-mediated platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. plateletservices.com [plateletservices.com]
- 5. A role for Bruton's tyrosine kinase (Btk) in platelet activation by collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelets and tyrosine kinase inhibitors: clinical features, mechanisms of action, and effects on physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. The Btk inhibitor this compound is a potent inhibitor of Jak2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-breast cancer activity of this compound, a potent inhibitor of Polo-like kinase (PLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
LFM-A13 for Chemosensitization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LFM-A13, α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide, is a versatile small molecule inhibitor with established activity against Bruton's tyrosine kinase (BTK) and Polo-like kinases (PLKs). This dual inhibitory action positions this compound as a compelling agent for chemosensitization studies. By targeting key survival and proliferation pathways in cancer cells, this compound can enhance the efficacy of conventional chemotherapeutic agents, potentially overcoming drug resistance. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in chemosensitization experiments.
This compound has been shown to sensitize various cancer cell lines to chemotherapeutic drugs like paclitaxel (B517696) and cisplatin. Its mechanism of action involves the inhibition of anti-apoptotic signaling cascades, notably the PI3K/Akt and NF-κB pathways, which are frequently dysregulated in cancer and contribute to therapeutic resistance.[1][2]
Data Presentation
This compound Inhibitory Activity
| Target Kinase | IC50 Value (µM) | Reference |
| Bruton's tyrosine kinase (BTK) | 2.5 | [3] |
| Polo-like kinase 1 (Plk1) | 37.36 | [3] |
| Polo-like kinase 3 (PLK3) | 61 | [4] |
| Janus kinase 2 (Jak2) | Potent Inhibition | [5] |
Chemosensitization Effects of this compound In Vivo
| Cancer Model | Chemotherapeutic Agent | This compound Dosage | Outcome | Reference |
| BCL-1 leukemia (BALB/c mice) | Vincristine, Methylprednisolone, L-asparaginase (VPL) | 50 mg/kg/day (i.p.) | Prolonged median survival time from 37 to 58 days. | [6] |
| HER2 positive breast cancer (MMTV/neu transgenic mice) | Paclitaxel | 10 mg/kg | Markedly enhanced anti-cancer activity of paclitaxel. | |
| DMBA-induced mammary tumors (BALB/c mice) | Paclitaxel | 50 mg/kg (i.p.) | Combination was more effective than either agent alone in reducing tumor incidence and size. | [7] |
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action in Chemosensitization
Caption: this compound inhibits BTK and PLK1, leading to downregulation of pro-survival pathways.
General Experimental Workflow for Chemosensitization Studies
Caption: A typical workflow for evaluating this compound's chemosensitizing effects.
Experimental Protocols
Cell Viability Assays
a. MTT Assay Protocol
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
Chemotherapeutic agent (e.g., paclitaxel, cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, the chemotherapeutic agent, or a combination of both. Include a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
b. Trypan Blue Exclusion Assay Protocol
This method distinguishes viable from non-viable cells based on membrane integrity.
Materials:
-
Cell suspension
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Harvest cells and resuspend them in PBS or serum-free medium.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[3][9]
-
Incubate the mixture at room temperature for 1-3 minutes.[3]
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.[3]
Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay identifies apoptotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Key Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation of proteins in the BTK/PLK signaling pathways.
Materials:
-
Treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-NF-κB p65, anti-NF-κB p65, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
-
Imaging system
Procedure:
-
Cell Lysis: Lyse treated and control cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.[10][11]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[10]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.[10]
-
Analysis: Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Inhibitor of Tec kinase, this compound, decreases pro-inflammatory mediators production in LPS-stimulated RAW264.7 macrophages via NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brd.nci.nih.gov [brd.nci.nih.gov]
- 4. Anti-breast cancer activity of this compound, a potent inhibitor of Polo-like kinase (PLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Btk inhibitor this compound is a potent inhibitor of Jak2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo pharmacokinetic features, toxicity profile, and chemosensitizing activity of alpha-cyano-beta-hydroxy-beta- methyl-N-(2,5-dibromophenyl)propenamide (this compound), a novel antileukemic agent targeting Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
LFM-A13 In Vivo Study Design for Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LFM-A13, or α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide, is a small molecule inhibitor with a multifaceted mechanism of action, making it a compound of interest in preclinical cancer research. Initially designed as a specific inhibitor of Bruton's tyrosine kinase (BTK), subsequent studies have revealed its inhibitory activity against other kinases, including Polo-like kinase (Plk) and Janus kinase 2 (JAK2).[1][2] This polypharmacology contributes to its anti-proliferative and pro-apoptotic effects across various cancer types.[3][4] In vivo xenograft models are crucial for evaluating the therapeutic potential of this compound, providing insights into its efficacy, toxicity, and pharmacokinetic profile in a living organism.[5][6]
These application notes provide a comprehensive guide to designing and executing in vivo studies with this compound using xenograft models. Included are summaries of its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Mechanism of Action and Key Targets
This compound exerts its anticancer effects by targeting multiple signaling pathways critical for cancer cell proliferation, survival, and migration. Its primary targets include:
-
Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor (BCR) signaling pathway, BTK is crucial for B-cell development and is implicated in various B-cell malignancies.[7][8] this compound inhibits BTK, leading to apoptosis in cancer cells.[2][4]
-
Polo-like Kinase (Plk): A family of serine/threonine kinases that play essential roles in cell cycle regulation, particularly during mitosis.[9][10] Inhibition of Plk by this compound can lead to mitotic arrest and apoptosis in cancer cells.[3]
-
Janus Kinase 2 (JAK2): A non-receptor tyrosine kinase that mediates signaling from cytokine receptors, playing a role in cell growth, differentiation, and survival.[11][12] The JAK2/STAT3 pathway is often constitutively active in many solid tumors.[11][13] this compound has been shown to be a potent inhibitor of JAK2.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies involving this compound in various xenograft and cancer models.
Table 1: In Vivo Efficacy of this compound in a Leukemia Model
| Animal Model | Cancer Cell Line | Treatment | Key Findings | Reference |
| BALB/c mice | BCL-1 (B-lineage leukemia) | This compound (50 mg/kg/day, i.p.) + VPL (vincristine, methylprednisolone, L-asparaginase) | Increased long-term survival from 14% (VPL alone) to 41%. Prolonged median survival time from 37 days to 58 days. | [5][6] |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Conditions | Reference |
| Time to Cmax (tmax) | 10-18 minutes | Intraperitoneal (i.p.) administration | [5][6] |
| Elimination Half-life | 17-32 minutes | 10-50 mg/kg i.p. | [5][6] |
| Bioavailability | Nearly 100% | Intraperitoneal (i.p.) | [14] |
| Toxicity | Not toxic | Systemic administration at doses ranging from 10 to 80 mg/kg in mice. | [5][6] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for intraperitoneal (i.p.) injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile phosphate-buffered saline (PBS) or saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (25-27g for mice)[15]
Procedure:
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.
-
-
Working Solution Preparation:
-
On the day of injection, dilute the this compound stock solution with sterile PBS or saline to the final desired concentration.
-
The final concentration of DMSO in the injected solution should be minimized to avoid toxicity (typically ≤10%).
-
For example, to prepare a 1 mg/mL working solution with 10% DMSO, mix 1 part of the 10 mg/mL stock solution with 9 parts of sterile PBS.
-
-
Administration:
Subcutaneous Xenograft Tumor Model Protocol
This protocol outlines the procedure for establishing subcutaneous xenograft tumors in immunocompromised mice.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sterile PBS
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Immunocompromised mice (e.g., NOD-SCID, nude mice), 4-6 weeks old[16]
-
Sterile syringes (1 mL) and needles (27-30g)[16]
-
Hemocytometer and trypan blue
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation:
-
Culture cancer cells in complete medium until they reach 70-80% confluency.[16]
-
Harvest the cells by trypsinization, neutralize the trypsin, and centrifuge the cell suspension.
-
Wash the cell pellet twice with sterile PBS.[16]
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue. Viability should be >90%.
-
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .[16]
-
-
Treatment Initiation:
-
When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into control and treatment groups.
-
Begin administration of this compound or vehicle control according to the study design.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound.
Caption: this compound inhibits BTK, Plk1, and JAK2 signaling pathways, leading to decreased proliferation and survival, and induction of apoptosis in cancer cells.
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo xenograft study with this compound.
Caption: A typical workflow for an in vivo xenograft study with this compound, from cell culture to data analysis.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | BTK, the new kid on the (oncology) block? [frontiersin.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. researchgate.net [researchgate.net]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 17. LLC cells tumor xenograft model [protocols.io]
- 18. yeasenbio.com [yeasenbio.com]
Troubleshooting & Optimization
Lfm-A13 solubility issues in aqueous cell culture media
Welcome to the Technical Support Center for Lfm-A13. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using this compound in aqueous cell culture media. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to assist in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the use of this compound in cell culture experiments.
Q1: My this compound precipitated out of solution when I added it to my cell culture medium. What should I do?
A1: this compound is known to be poorly soluble in aqueous solutions like cell culture media and precipitation is a common issue. Here are several steps to troubleshoot this problem:
-
Verify your stock solution concentration: Ensure your DMSO stock solution is not overly concentrated. While this compound is highly soluble in DMSO, using a very high concentration may lead to rapid precipitation upon dilution.
-
Modify your dilution technique: Instead of adding the this compound stock directly to the full volume of media, try pre-diluting the stock in a smaller volume of serum-containing media first. The proteins in the serum can help to stabilize the compound and prevent aggregation. Subsequently, add this pre-diluted solution to your final culture volume.
-
Increase the serum concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in your culture medium can enhance the solubility of hydrophobic compounds like this compound.
-
Vortex during dilution: When adding the this compound stock to the medium, ensure the medium is being gently vortexed or mixed to facilitate rapid and even dispersion of the compound. This can prevent the formation of localized high concentrations that are prone to precipitation.
-
Prepare fresh dilutions: Do not store diluted solutions of this compound in aqueous media for extended periods. Prepare them fresh for each experiment.
Q2: What is the best solvent to dissolve this compound?
A2: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] It is practically insoluble in water and has very limited solubility in ethanol.[1][3][4] For best results, use fresh, anhydrous (moisture-free) DMSO as absorbed moisture can reduce the solubility of the compound.[1]
Q3: There are conflicting reports on the solubility of this compound in DMSO. What concentration should I use for my stock solution?
A3: It is true that different suppliers report a range of solubilities in DMSO. It is recommended to prepare a stock solution in the range of 10-25 mM. While some sources indicate much higher solubility, a stock concentration in this range is generally sufficient for most cell culture applications and minimizes the risk of the compound falling out of solution during storage or dilution. Always ensure the compound is fully dissolved before use.
Q4: What is the recommended final concentration of DMSO in my cell culture?
A4: The final concentration of DMSO in your cell culture should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your this compound treated cells.
Q5: At what temperature should I store my this compound stock solution?
A5: this compound powder can be stored at -20°C for up to three years.[1] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to one year.[1]
Quantitative Data Summary
The solubility of this compound in various solvents as reported by different suppliers is summarized below. This highlights the variability in reported maximum concentrations and underscores the importance of careful stock solution preparation.
| Solvent | Reported Solubility | Source |
| DMSO | 200 mg/mL | Merck Millipore[2], Sigma-Aldrich |
| DMSO | 100 mM (approx. 36 mg/mL) | R&D Systems, Tocris Bioscience |
| DMSO | 72 mg/mL (200 mM) | Selleck Chemicals[1] |
| DMSO | 25 mM (approx. 9 mg/mL) | Abcam |
| DMSO | 10 mg/mL | StressMarq Biosciences Inc.[3], Creative Enzymes[4] |
| Ethanol | Insoluble | Selleck Chemicals[1] |
| Ethanol | 0.3 mg/mL | StressMarq Biosciences Inc.[3] |
| Ethanol | 15 mg/mL | Creative Enzymes[4] |
| Water | Insoluble | Selleck Chemicals[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (Molecular Weight: 360.0 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required. For example, to prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 360.0 g/mol = 0.0036 g = 3.6 mg
-
-
Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Diluting this compound into Aqueous Cell Culture Media
This protocol provides a stepwise method to minimize precipitation when preparing working concentrations of this compound in cell culture media.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (containing serum)
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve your desired final concentration. For example, to prepare 10 mL of media with a final this compound concentration of 100 µM:
-
V1 = (100 µM * 10 mL) / 10,000 µM = 0.1 mL = 10 µL
-
-
In a sterile tube, add the calculated volume of the this compound stock solution to a small volume (e.g., 1 mL) of complete cell culture medium.
-
Immediately and gently vortex the tube to mix. This creates an intermediate dilution.
-
Add the intermediate dilution to the remaining volume of your cell culture medium to reach the final desired volume.
-
Mix the final solution gently by inverting the tube or pipetting up and down.
-
Use the freshly prepared this compound-containing medium immediately for your cell treatment.
Visual Guides
Troubleshooting this compound Solubility Issues
Caption: A troubleshooting flowchart for addressing this compound precipitation in cell culture media.
This compound Inhibition of the BTK Signaling Pathway
Caption: this compound acts as an inhibitor of Bruton's Tyrosine Kinase (BTK) in the B-cell receptor signaling pathway.
Experimental Workflow for this compound Cell Treatment
Caption: A standard workflow for treating cultured cells with this compound.
References
Lfm-A13 Technical Support Center: Preventing Compound Precipitation
This guide provides researchers, scientists, and drug development professionals with troubleshooting protocols and answers to frequently asked questions regarding Lfm-A13 precipitation in experimental settings. Adhering to these guidelines can help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating after I add it to my aqueous buffer or cell culture media?
A1: this compound precipitation is a common issue stemming from its low solubility in aqueous solutions. Several factors can cause or exacerbate this problem:
-
Low Aqueous Solubility: this compound is hydrophobic and has very limited solubility in water-based solutions like PBS and cell culture media.[1][2]
-
"Solvent Shock": The compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock.[2][3] Adding this concentrated stock directly and quickly into an aqueous solution can cause the compound to rapidly "crash out" or precipitate as it is no longer soluble in the mixed solvent system.[4]
-
High Final Concentration: Your intended final concentration of this compound in the aqueous medium may exceed its solubility limit.
-
Media Components: Salts, proteins, and other components in complex solutions like cell culture media can interact with this compound, reducing its solubility.[4]
-
pH and Temperature: The pH and temperature of the media can influence compound solubility.[4]
Q2: How should I prepare my this compound stock solution to maximize solubility?
A2: Preparing a stable, high-concentration stock solution is the first critical step. The choice of solvent is paramount.
-
Recommended Solvent: Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[2][3][5] Use fresh DMSO, as it can absorb moisture from the air, which reduces the solubility of hydrophobic compounds.[2]
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2][6]
The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Maximum Reported Solubility | Reference |
| DMSO | Up to 200 mM (72 mg/mL) | [2] |
| DMF | 20 mg/mL | [1] |
| Ethanol | ~0.83 mM (0.3 mg/mL) - 15 mg/ml | [7][8] |
| Water | Insoluble | [2] |
| PBS (pH 7.2) | Very low (e.g., 0.3 mg/mL in a 1:2 DMF:PBS mixture) | [1] |
Q3: What is the correct procedure for diluting my this compound DMSO stock into cell culture media to prevent precipitation?
A3: The dilution method is crucial to avoid "solvent shock." A stepwise, careful approach is necessary. The goal is to introduce the DMSO stock to the aqueous media in a way that allows for rapid dispersion.[9][10]
For a detailed walkthrough, please refer to the Experimental Protocol: Diluting this compound Stock Solution section below. The key principles are:
-
Pre-warm the cell culture media to 37°C.
-
Add the DMSO stock solution drop-wise into the media while vigorously swirling or vortexing.[9]
-
Ensure the final concentration of DMSO in the media is low (ideally ≤0.1%) to avoid solvent-induced cytotoxicity.[6]
-
Use the prepared media immediately.[9]
Q4: I see a precipitate in my media after adding this compound. What should I do?
A4: Do not proceed with your experiment using a solution that contains a precipitate. The actual concentration of the dissolved compound will be unknown and lower than intended, leading to unreliable results.[6]
-
Discard the Solution: It is best to discard the solution and prepare a fresh one.
-
Troubleshoot the Cause: Use the flowchart below to identify the likely cause of the precipitation and adjust your protocol accordingly.
-
Consider Filtration (with caution): Filtering the medium through a 0.22 µm sterile filter can remove the precipitate, but it will also remove the precipitated compound, lowering the final effective concentration.[10] This is not recommended if precise dosing is required.
Troubleshooting Workflow
The following diagram outlines a logical workflow to diagnose and solve this compound precipitation issues.
Caption: A decision tree to troubleshoot this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (e.g., 25 mM)
-
Calculate Required Mass: this compound has a molecular weight of approximately 360.0 g/mol .[1][3] To prepare 1 mL of a 25 mM stock solution, you will need:
-
Mass = 0.025 mol/L * 360.0 g/mol * 0.001 L = 0.009 g = 9 mg.
-
-
Weigh Compound: Accurately weigh 9 mg of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the tube.[2][3]
-
Dissolve: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C or sonicate for a few minutes until the solid is completely dissolved and the solution is clear.
-
Aliquot and Store: Dispense the stock solution into small, single-use aliquots (e.g., 20 µL) in sterile tubes. Store them at -20°C or -80°C for long-term stability.[2]
Protocol 2: Diluting this compound Stock Solution into Aqueous Media
This protocol describes the preparation of 10 mL of cell culture media containing a final concentration of 25 µM this compound from a 25 mM DMSO stock.
-
Calculate Volume:
-
Use the formula M1V1 = M2V2.
-
(25 mM) * V1 = (0.025 mM) * (10 mL)
-
V1 = 0.010 mL = 10 µL.
-
The final DMSO concentration will be (10 µL / 10,000 µL) * 100% = 0.1%.
-
-
Pre-warm Media: Place at least 10 mL of your cell culture medium in a sterile tube and warm it to 37°C in a water bath or incubator.
-
Prepare for Dilution: Place the tube of pre-warmed media on a vortexer set to a medium speed to create a gentle but steady vortex.
-
Add Stock Solution: Carefully pipette the calculated 10 µL of the this compound DMSO stock. Submerge the pipette tip just below the surface of the swirling media and dispense the stock solution slowly and steadily into the vortex.[9][10]
-
Mix and Use: Continue vortexing the media for an additional 10-15 seconds to ensure homogeneity. Visually inspect the media against a light source to confirm there is no visible precipitate.
-
Immediate Use: Use the freshly prepared media for your experiment immediately to prevent potential delayed precipitation.[9]
Caption: Step-by-step workflow for diluting this compound stock solution.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, BTK inhibitor (CAS 62004-35-7) | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. LFM A13 | CAS 62004-35-7 | BTK kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 8. This compound - Creative Enzymes [creative-enzymes.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Lfm-A13 Stability and Degradation in Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of the Bruton's tyrosine kinase (BTK) inhibitor, Lfm-A13, in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: Proper storage is crucial to maintain the integrity of this compound. For the solid compound, long-term storage at -20°C is recommended. Stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO) can also be stored at -20°C for up to one month, and for longer-term storage of up to a year, -80°C is advised.[1] To avoid repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller, single-use volumes.[1]
Q2: What is the solubility of this compound in common laboratory solvents?
A: this compound is readily soluble in DMSO, with solubility reported to be as high as 100 mM. It is important to use anhydrous DMSO, as the presence of moisture can reduce the solubility of the compound.[1] this compound is generally considered insoluble in water and ethanol.
Q3: Is there any available data on the stability of this compound in aqueous solutions or cell culture media over time?
A: Currently, there is a lack of publicly available quantitative data on the stability of this compound in aqueous solutions, including cell culture media, over various time points and temperatures. The stability of a compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of other components in the solution. Therefore, it is highly recommended that researchers perform their own stability studies under their specific experimental conditions.
Q4: How can I determine the stability of this compound in my specific experimental solution?
A: You can determine the stability of this compound in your solution of interest by conducting a time-course experiment and analyzing the concentration of the intact compound at different time points using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A general protocol for this is provided in the "Experimental Protocols" section of this guide.
Q5: What are the known degradation products of this compound?
A: At present, there is no published information identifying the specific degradation products of this compound that may form in solution over time or under stress conditions (e.g., exposure to acid, base, heat, light, or oxidizing agents). To identify potential degradation products, a forced degradation study coupled with LC-MS analysis would be required.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in experimental results over time | This compound may be degrading in your experimental solution during the course of the experiment. | Perform a stability study of this compound in your specific solution (e.g., cell culture medium) at the experimental temperature and for the duration of your assay. This will help you determine the time window within which the compound is stable. |
| Precipitation of this compound in aqueous solution | This compound has low aqueous solubility. The final concentration of DMSO from the stock solution may not be sufficient to keep it dissolved. | Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain the solubility of this compound. It is advisable to keep the final DMSO concentration below 0.5% to minimize solvent effects on cells. If precipitation still occurs, you may need to lower the working concentration of this compound. |
| Loss of this compound activity in stored working solutions | The compound may be degrading in the working solution, even when stored at 4°C. | It is always recommended to prepare fresh working solutions of this compound from a frozen DMSO stock immediately before each experiment. Avoid storing diluted aqueous solutions of the compound. |
Quantitative Data Summary
Table 1: Template for this compound Stability Data in [Specify Your Solution] at [Specify Temperature]
| Time Point (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 100% | |
| 2 | ||
| 4 | ||
| 8 | ||
| 12 | ||
| 24 | ||
| 48 | ||
| 72 |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Solution using HPLC
This protocol provides a framework for determining the stability of this compound in a solution of interest (e.g., cell culture medium, phosphate-buffered saline).
Materials:
-
This compound
-
Anhydrous DMSO
-
Solution of interest (e.g., cell culture medium)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (or other appropriate mobile phase modifier)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare the experimental solution: Spike the this compound stock solution into your pre-warmed solution of interest to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all samples and is compatible with your experimental system (typically ≤ 0.5%).
-
Time zero (T=0) sample: Immediately after preparation, take an aliquot of the experimental solution and mix it with an equal volume of acetonitrile to precipitate proteins and stop any degradation. Centrifuge the sample to pellet the precipitate and transfer the supernatant to an HPLC vial for analysis.
-
Incubate the experimental solution: Place the remainder of the experimental solution in the desired incubation conditions (e.g., 37°C, 5% CO₂).
-
Collect time-point samples: At predetermined time intervals (e.g., 2, 4, 8, 12, 24, 48, 72 hours), collect aliquots of the experimental solution and process them as described in step 3.
-
HPLC analysis: Analyze the samples using a validated stability-indicating HPLC method. A general-purpose reversed-phase gradient method can be a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Detection Wavelength: Determined by UV-Vis scan of this compound (a photodiode array detector is recommended to monitor for the appearance of degradation products).
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes) is a common starting point.
-
-
Data analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
Caption: Experimental workflow for assessing this compound stability in solution.
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
References
Lfm-A13 Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using the kinase inhibitor Lfm-A13.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound was initially designed as a specific inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling.[1][2] It inhibits recombinant BTK with an IC50 value of approximately 2.5 μM.
Q2: I'm observing effects in a cell line that doesn't express BTK. Why?
A2: While originally developed as a BTK inhibitor, this compound has been shown to have off-target effects on other kinases. Notably, it is a potent inhibitor of Janus kinase 2 (JAK2) and Polo-like kinases (PLKs).[3][4][5] Therefore, the observed phenotype may be due to the inhibition of one of these other kinases.
Q3: What are the known off-targets of this compound?
A3: this compound has been demonstrated to inhibit Janus kinase 2 (JAK2) and Polo-like kinases (PLK1 and PLK3).[4][5] It has also been shown to inhibit other kinases such as BRK, BMX, FYN, and Met at higher concentrations.[4][5]
Q4: At what concentration should I use this compound?
A4: The effective concentration of this compound can vary significantly depending on the cell type and the specific kinase you are targeting. Due to its off-target activities, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. It is recommended to start with a concentration range that brackets the IC50 values of its known targets (see table below).
Q5: I see a decrease in cell viability, but I don't think it's due to BTK inhibition. What else could be happening?
A5: The observed decrease in cell viability could be due to the inhibition of Polo-like kinases (PLKs). PLKs are critical for cell cycle progression, and their inhibition can lead to mitotic arrest and subsequent apoptosis.[6][7][8] this compound has been shown to induce G2/M arrest in cancer cells.[6]
Troubleshooting Guide
Unexpected Finding 1: Reduced cell proliferation or viability in BTK-negative cells.
-
Possible Cause: Off-target inhibition of Polo-like kinases (PLKs). PLKs are essential for mitosis, and their inhibition by this compound can lead to cell cycle arrest and apoptosis, even in cells that do not express BTK.[6][7][8]
-
Troubleshooting Steps:
-
Confirm PLK inhibition: Perform a Western blot to analyze the phosphorylation status of PLK1 substrates, such as Cdc25C. A decrease in phosphorylation would suggest PLK1 inhibition.
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of this compound-treated cells. An accumulation of cells in the G2/M phase would be consistent with PLK inhibition.[6]
-
Use a more specific PLK inhibitor: As a control, treat your cells with a more specific PLK inhibitor to see if it phenocopies the effects of this compound.
-
Unexpected Finding 2: Inhibition of a signaling pathway known to be downstream of JAK2.
-
Possible Cause: Direct inhibition of JAK2 by this compound. This compound has been shown to be a potent inhibitor of JAK2 kinase activity.[3]
-
Troubleshooting Steps:
-
Assess JAK2 phosphorylation: Perform a Western blot to determine the phosphorylation status of JAK2 and its downstream targets, such as STAT3. A decrease in phosphorylation would indicate JAK2 inhibition.
-
In Vitro Kinase Assay: Conduct an in vitro kinase assay using recombinant JAK2 and this compound to confirm direct inhibition.
-
Use a specific JAK2 inhibitor: Compare the effects of this compound to a well-characterized, specific JAK2 inhibitor in your experimental system.
-
Unexpected Finding 3: Anti-inflammatory effects in a model not primarily driven by B-cells.
-
Possible Cause: Inhibition of Tec family kinases or the NF-κB signaling pathway in other immune cells. This compound has been shown to decrease the production of pro-inflammatory mediators in macrophages by inhibiting the NF-κB pathway.[9][10]
-
Troubleshooting Steps:
-
Measure NF-κB activation: Perform a Western blot for phosphorylated IκBα and the nuclear translocation of NF-κB p65. A decrease in these markers would suggest NF-κB pathway inhibition.[9][10]
-
Cytokine Profiling: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in your experimental system to confirm an anti-inflammatory effect.
-
Use a specific NF-κB inhibitor: Compare the anti-inflammatory effects of this compound with a known NF-κB inhibitor.
-
Quantitative Data Summary
| Target Kinase | IC50 (μM) | Ki (μM) | Reference(s) |
| Bruton's tyrosine kinase (BTK) | 2.5 | 1.4 | [4][5][11] |
| Janus kinase 2 (JAK2) | Potent inhibitor | - | [3][4] |
| Polo-like kinase 1 (Plx1) | 10 | - | [4][5] |
| Polo-like kinase 3 (PLK3) | 61 | 7.2 | [4][5] |
| BRK | 267 | - | [4][5] |
| BMX | 281 | - | [4][5] |
| FYN | 240 | - | [4][5] |
| Met | 215 | - | [4][5] |
Note: IC50 and Ki values can vary depending on the assay conditions.
Experimental Protocols
Western Blot for Phosphorylated Kinases
This protocol is for the detection of phosphorylated proteins by Western blot.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibody (phospho-specific)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Cell Lysis: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vitro Kinase Assay
This protocol describes a general method for an in vitro kinase assay to test the direct inhibitory effect of this compound on a specific kinase.
Materials:
-
Recombinant active kinase
-
Kinase-specific substrate
-
Kinase assay buffer
-
ATP
-
This compound at various concentrations
-
Method for detection (e.g., radioactivity, fluorescence, or phosphospecific antibody)
Procedure:
-
Reaction Setup: In a microplate, combine the recombinant kinase, its substrate, and kinase assay buffer.
-
Inhibitor Addition: Add this compound at a range of concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop Reaction: Terminate the reaction (e.g., by adding EDTA).
-
Detection: Measure the kinase activity by detecting the amount of phosphorylated substrate using your chosen method.
-
Data Analysis: Plot the kinase activity against the this compound concentration to determine the IC50 value.
Annexin V Apoptosis Assay
This protocol outlines the steps for detecting apoptosis using Annexin V staining followed by flow cytometry.[12][13][14][15]
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Signaling Pathway Diagrams
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: this compound inhibits multiple signaling pathways, including BTK, JAK2, and PLK.
References
- 1. The anti-leukemic Bruton's tyrosine kinase inhibitor alpha-cyano-beta-hydroxy-beta-methyl-N-(2,5-dibromophenyl) propenamide (this compound) prevents fatal thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical toxicity and pharmacokinetics of the Bruton's tyrosine kinase-targeting anti-leukemic drug candidate, alpha-cyano-beta-hydroxy-beta-methyl-N- (2,5-dibromophenyl) propenamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Btk inhibitor this compound is a potent inhibitor of Jak2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chemosensitizing anti-cancer activity of this compound, a leflunomide metabolite analog targeting polo-like kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a potent inhibitor of polo-like kinase, inhibits breast carcinogenesis by suppressing proliferation activity and inducing apoptosis in breast tumors of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. Inhibitor of Tec kinase, this compound, decreases pro-inflammatory mediators production in LPS-stimulated RAW264.7 macrophages via NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitor of Tec kinase, this compound, decreases pro-inflammatory mediators production in LPS-stimulated RAW264.7 macrophages via NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. ucl.ac.uk [ucl.ac.uk]
Technical Support Center: LFM-A13 and the Jak2 Signaling Pathway
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of LFM-A13 on the Jak2 signaling pathway.
Troubleshooting Guide
Issue 1: Unexpected inhibition of Jak2-mediated signaling when using this compound as a specific Btk inhibitor.
-
Possible Cause: this compound is a potent inhibitor of Janus kinase 2 (Jak2).[1][2] Although initially identified as a Bruton's tyrosine kinase (Btk) inhibitor, subsequent studies have demonstrated that this compound can directly inhibit Jak2 kinase activity, often with comparable or even greater potency than its effect on Btk.[1]
-
Troubleshooting Steps:
-
Confirm Off-Target Effect: To verify that the observed effects are due to Jak2 inhibition, consider the following experiments:
-
In Vitro Kinase Assay: Perform a direct kinase assay using recombinant Jak2 and this compound to determine the IC50 value.
-
Cell-Based Phosphorylation Assay: Treat cells that express an active Jak2 signaling pathway (e.g., cells stimulated with erythropoietin (Epo)) with this compound.[1] Analyze the phosphorylation status of Jak2 and its downstream targets, such as STAT5, by Western blotting.[2][3] A decrease in phosphorylation will indicate Jak2 inhibition.
-
Use a Btk-deficient cell line: If the signaling pathway under investigation is present in a Btk-null background, any inhibition by this compound can be attributed to off-target effects on other kinases like Jak2.[1]
-
-
Select an Alternative Btk Inhibitor: If specificity for Btk is critical for your experiment, consider using a more selective Btk inhibitor with minimal or no reported activity against Jak2.
-
Dose-Response Analysis: Conduct a dose-response experiment with this compound to determine if a concentration can be identified that inhibits Btk without significantly affecting Jak2. However, given the potent Jak2 inhibition, this may not be feasible.
-
Issue 2: Inconsistent results or lack of Jak2 inhibition with this compound.
-
Possible Cause: There are conflicting reports in the literature regarding the selectivity of this compound. Some early studies suggested high specificity for Btk with no effect on Jak family kinases at certain concentrations.[4][5][6][7][8] This discrepancy could be due to different experimental conditions, such as the specific assay format, cell type used, or the concentration of this compound.
-
Troubleshooting Steps:
-
Verify Compound Integrity and Concentration: Ensure the this compound compound is of high purity and the stock solution concentration is accurate.[9]
-
Optimize Assay Conditions:
-
ATP Concentration: The inhibitory effect of ATP-competitive inhibitors like this compound can be influenced by the ATP concentration in the kinase assay.[10] Ensure your assay conditions are optimized and consistent.
-
Cellular Uptake: Confirm that this compound is effectively entering the cells in your experimental model.
-
-
Consult Recent Literature: Be aware that more recent evidence strongly supports the potent inhibition of Jak2 by this compound.[1][2][3]
-
Frequently Asked Questions (FAQs)
Q1: What is the reported IC50 of this compound for Jak2?
A1: The IC50 value of this compound for Jak2 can vary depending on the experimental setup. However, it has been shown to be a potent inhibitor. For instance, this compound was found to inhibit the tyrosine kinase activity of in vitro translated Jak2 with a potency similar to its inhibition of Btk.[1] Some sources indicate an IC50 for recombinant BTK at 2.5 μM.[2][3]
Q2: Does this compound inhibit other Jak family kinases?
A2: Some studies suggest that this compound is selective for Jak2 over other Jak family members like JAK1 and JAK3, showing no significant effect on them at concentrations where Jak2 is inhibited.[3][4]
Q3: What are the downstream signaling molecules affected by this compound's inhibition of Jak2?
A3: this compound has been shown to inhibit the Epo-induced phosphorylation of downstream signaling molecules in the Jak2 pathway, including STAT5 and ERK1/2.[2][3]
Q4: Can this compound be used to specifically study Btk function?
A4: Given its potent off-target inhibition of Jak2, this compound cannot be reliably used as a specific Btk inhibitor in cellular systems where the Jak2 signaling pathway is active.[1]
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound on Various Kinases
| Kinase | IC50 (μM) | Notes | Reference |
| Btk (recombinant) | 2.5 | Potent inhibitor | [2][3] |
| Jak2 | Potent inhibitor | Equally inhibited as Btk in in vitro kinase assays | [1] |
| Plx1 | 10 | Polo-like kinase 1 | [2][3] |
| PLK3 | 61 | Polo-like kinase 3 | [2][10] |
| BRK | 267 | [2][3] | |
| BMX | 281 | [2][3] | |
| FYN | 240 | [2][3] | |
| Met | 215 | [2] | |
| JAK1 | > 300 | No significant inhibition | [4][6] |
| JAK3 | > 300 | No significant inhibition | [4][6] |
| HCK | > 300 | No significant inhibition | [4][6] |
| EGFR | > 300 | No significant inhibition | [4][6] |
| IRK | > 300 | No significant inhibition | [4][6] |
Experimental Protocols
Protocol 1: In Vitro Jak2 Kinase Assay
This protocol is a generalized procedure based on common kinase assay methodologies.
-
Reagents and Materials:
-
Recombinant active Jak2 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM Na3VO4)
-
ATP
-
Peptide substrate for Jak2 (e.g., a biotinylated peptide containing a tyrosine residue)
-
This compound stock solution (in DMSO)
-
Detection reagents (e.g., anti-phosphotyrosine antibody conjugated to a reporter molecule)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add a fixed amount of recombinant Jak2 enzyme to each well of the assay plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using an appropriate detection method (e.g., HTRF, ELISA).
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
-
Protocol 2: Cellular Jak2 Phosphorylation Assay
This protocol outlines a general workflow for assessing Jak2 activity in a cellular context.
-
Cell Culture and Stimulation:
-
Culture a suitable cell line (e.g., erythroid progenitor cells) that expresses the Epo receptor and Jak2.
-
Starve the cells in serum-free media for several hours to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with a specific ligand, such as Epo, for a short period (e.g., 10-15 minutes) to activate the Jak2 signaling pathway.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated Jak2 (p-Jak2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total Jak2 to ensure equal protein loading.
-
Densitometric analysis can be used to quantify the changes in Jak2 phosphorylation.
-
Visualizations
Caption: Off-target inhibition of the Jak2 signaling pathway by this compound.
Caption: Workflow for assessing this compound's effect on cellular Jak2 phosphorylation.
References
- 1. The Btk inhibitor this compound is a potent inhibitor of Jak2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound, BTK inhibitor (CAS 62004-35-7) | Abcam [abcam.com]
- 7. agerp.agscientific.com [agerp.agscientific.com]
- 8. This compound - Creative Enzymes [creative-enzymes.com]
- 9. PLK inhibitor this compound, Purity ≥98% - CD BioGlyco [bioglyco.com]
- 10. Anti-breast cancer activity of this compound, a potent inhibitor of Polo-like kinase (PLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
Lfm-A13 Technical Support Center: Optimizing Concentration and Minimizing Off-Target Effects
Welcome to the technical support center for Lfm-A13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound while minimizing its known off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound (α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide) was initially identified as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[1][2][3] It is a cell-permeable and reversible inhibitor.[2] However, subsequent research has revealed that this compound also inhibits other kinases, leading to potential off-target effects.[4][5][6]
Q2: What are the known major off-targets of this compound?
Q3: What concentration of this compound should I use in my cell-based assays?
A3: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question. Based on published studies, a concentration range of 10 µM to 100 µM is often used. For example, in studies with RAW264.7 macrophages, concentrations of 25 µM and 75 µM were effective in reducing LPS-induced cytokine production.[8][9] In breast cancer cell lines like MCF-7 and MDA-MB-231, a concentration of 100 µM has been used to induce apoptosis.[10][11] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system that maximizes the effect on your target of interest while minimizing off-target effects.
Q4: I am observing unexpected cellular effects. Could these be off-target effects of this compound?
A4: Yes, unexpected effects are likely due to the off-target activities of this compound. Inhibition of PLKs can lead to mitotic arrest and effects on cell cycle progression.[7][12] Inhibition of JAK2 can impact signaling pathways downstream of various cytokine receptors, such as the erythropoietin receptor.[6] If you observe effects on cell division, apoptosis, or cytokine signaling that are inconsistent with BTK inhibition alone, it is highly probable that these are off-target effects.
Q5: How can I confirm that the observed effects in my experiment are due to the inhibition of my target of interest and not off-targets?
A5: To validate your findings, consider the following control experiments:
-
Use a more specific inhibitor: Compare the effects of this compound with a more potent and specific BTK inhibitor, such as ibrutinib.
-
Rescue experiments: If possible, perform a rescue experiment by overexpressing a constitutively active form of your target kinase.
-
Knockdown/knockout experiments: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of your target kinase and see if it phenocopies the effects of this compound.
-
Assess off-target pathways: Directly measure the activity of known off-targets, such as the phosphorylation status of STAT5 (downstream of JAK2) or markers of mitotic arrest (for PLK inhibition).
Q6: Are there any known alternatives to this compound for inhibiting BTK?
A6: Yes, several more specific and potent BTK inhibitors have been developed. Ibrutinib (PCI-32765) is a well-established, irreversible BTK inhibitor used in both research and clinical settings.[13][14] Other inhibitors include ONO-WG-307 and CC-292.[13] When specific inhibition of BTK is required, using one of these more selective compounds is highly recommended.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High levels of cell death at low concentrations. | Cell line is particularly sensitive to PLK inhibition, leading to mitotic catastrophe and apoptosis. | Perform a dose-response curve starting from a lower concentration (e.g., 1 µM). Assess markers of mitotic arrest (e.g., phosphorylated histone H3) to confirm PLK inhibition. |
| Inconsistent results between experiments. | This compound stock solution degradation or precipitation. | Prepare fresh stock solutions of this compound in DMSO and store them in small aliquots at -80°C for no longer than 6 months.[4] Avoid repeated freeze-thaw cycles. |
| Observed phenotype does not match expected BTK inhibition phenotype. | Off-target inhibition of JAK2 or other kinases is dominating the cellular response. | Lower the concentration of this compound. Use a more specific BTK inhibitor as a control. Directly measure the activity of suspected off-target pathways (e.g., Western blot for p-STAT5). |
| No effect observed at commonly used concentrations. | The cell line may have low expression of BTK or a compensatory signaling pathway. | Confirm BTK expression in your cell line via Western blot or qPCR. Consider using a different inhibitor or targeting a different node in the pathway. |
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound Against Various Kinases
| Kinase | IC50 Value | Reference(s) |
| Primary Target | ||
| Bruton's tyrosine kinase (BTK), recombinant | 2.5 µM | [1][2][4][5] |
| Bruton's tyrosine kinase (BTK), human, in vitro | 17.2 µM | [2] |
| Major Off-Targets | ||
| Polo-like kinase 1 (Plx1) | 10 µM | [2][4][5] |
| Polo-like kinase 3 (PLK3) | 61 µM | [2][4][5] |
| Janus kinase 2 (JAK2) | Potent inhibitor (IC50 not specified in some sources, but comparable to BTK) | [4][6] |
| Other Off-Targets | ||
| BRK | 267 µM | [4][5] |
| BMX | 281 µM | [4][5] |
| FYN | 240 µM | [4][5] |
| Met | 215 µM | [4][5] |
Experimental Protocols
Protocol 1: Dose-Response Curve using MTT Assay to Determine Optimal this compound Concentration
This protocol is adapted from methodologies described in studies investigating the anti-proliferative effects of this compound.[15][16][17]
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
This compound Preparation: Prepare a 2X stock solution of this compound in your cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 0 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Plot the absorbance values against the this compound concentration and determine the IC50 value.
Protocol 2: Western Blot to Assess Off-Target Effects on JAK2 Signaling
This protocol is based on the findings that this compound inhibits JAK2 phosphorylation.[6]
-
Cell Treatment: Seed cells and treat with the desired concentration of this compound and a vehicle control for a specified time. Include a positive control for JAK2 activation (e.g., stimulation with erythropoietin (Epo) or another relevant cytokine).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-STAT5 (a downstream target of JAK2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT5 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Analysis: A decrease in the ratio of phospho-STAT5 to total STAT5 in the this compound treated samples compared to the cytokine-stimulated control would indicate off-target inhibition of the JAK2 pathway.
Mandatory Visualizations
Caption: this compound inhibits BTK, JAK2, and PLK pathways.
References
- 1. This compound | Bruton's Tyrosine Kinase | Tocris Bioscience [tocris.com]
- 2. This compound [sigmaaldrich.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Btk inhibitor this compound is a potent inhibitor of Jak2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-breast cancer activity of this compound, a potent inhibitor of Polo-like kinase (PLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitor of Tec kinase, this compound, decreases pro-inflammatory mediators production in LPS-stimulated RAW264.7 macrophages via NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. The intensification of anticancer activity of this compound by erythropoietin as a possible option for inhibition of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. This compound, a potent inhibitor of polo-like kinase, inhibits breast carcinogenesis by suppressing proliferation activity and inducing apoptosis in breast tumors of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bruton tyrosine kinase inhibitors: a promising novel targeted treatment for B cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitors targeting Bruton’s tyrosine kinase in cancers: drug development advances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Erythropoietin Intensifies the Proapoptotic Activity of this compound in Cells and in a Mouse Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Lfm-A13 Technical Support Center: Troubleshooting Inconsistent Experimental Outcomes
Welcome to the Lfm-A13 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the consistency and reliability of experimental results obtained using the inhibitor this compound.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are not consistent. What are the common causes?
Inconsistent results with this compound can stem from several factors. A primary reason is its now well-documented off-target effects. While initially developed as a specific inhibitor for Bruton's tyrosine kinase (BTK), subsequent studies have revealed that this compound also potently inhibits other kinases, such as Janus kinase 2 (JAK2) and Polo-like kinase (PLK).[1] Therefore, the observed phenotype in your experiments may be a composite effect of inhibiting multiple signaling pathways.
Other potential causes for inconsistency include:
-
Compound Solubility and Stability: Ensure this compound is fully dissolved. It is soluble in DMSO up to 100 mM.[2] Prepare fresh dilutions from a DMSO stock for each experiment to avoid degradation.
-
Cell Line Variability: The expression levels of BTK, JAK2, and PLK can vary significantly between different cell lines, leading to different sensitivities to this compound.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and the duration of this compound treatment can all influence the outcome.
Q2: I am observing effects at a concentration that is different from the published IC50 value for BTK. Why could this be?
The half-maximal inhibitory concentration (IC50) is highly dependent on the experimental conditions, particularly the ATP concentration in kinase assays. The originally reported IC50 for this compound against recombinant BTK is 2.5 μM.[3][4] However, in cell-based assays, the required concentration to observe an effect can be significantly higher due to factors like cell permeability, intracellular ATP concentration, and the presence of alternative signaling pathways. Furthermore, if the observed effect is due to the inhibition of an off-target kinase like JAK2 or PLK, the effective concentration will align more closely with the IC50 for those kinases.
Q3: How can I confirm that the effects I am seeing are due to the inhibition of BTK and not an off-target?
To dissect the specific contribution of BTK inhibition from off-target effects, consider the following control experiments:
-
Use a more specific BTK inhibitor: Compare the effects of this compound with a more recently developed and highly specific BTK inhibitor (e.g., Ibrutinib). If the phenotype is recapitulated, it is more likely to be BTK-dependent.
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of BTK, JAK2, or PLK. If knockdown of a specific kinase mimics the effect of this compound, it points to that kinase being the relevant target.
-
Rescue experiments: In a system with reduced expression of the target kinase, the effect of this compound should be diminished.
-
Phosphorylation analysis: Directly assess the phosphorylation status of downstream substrates of BTK (e.g., PLCγ2) and off-target kinases (e.g., STAT3 for JAK2) via Western blotting.
Troubleshooting Guides
Problem 1: Unexpected Cell Toxicity or Anti-proliferative Effects
Possible Cause: this compound is a known inhibitor of Polo-like kinase (PLK), a critical regulator of mitosis. Inhibition of PLK can lead to mitotic arrest and subsequent apoptosis.[5] This effect is independent of its activity on BTK.
Troubleshooting Steps:
-
Cell Cycle Analysis: Perform flow cytometry analysis of cell cycle distribution (e.g., using propidium (B1200493) iodide staining). A significant increase in the G2/M phase population would suggest PLK inhibition.
-
Mitotic Marker Analysis: Use Western blotting to examine the levels of mitotic markers such as phosphorylated histone H3.
-
Compare with a known PLK inhibitor: Treat cells with a specific PLK inhibitor (e.g., BI 2536) to see if it phenocopies the effects of this compound.
Problem 2: Inhibition of Cytokine Signaling Pathways
Possible Cause: this compound is a potent inhibitor of JAK2.[1] Many cytokine receptors signal through the JAK/STAT pathway. Inhibition of JAK2 by this compound can therefore block the signaling of cytokines such as erythropoietin (Epo).[1][6]
Troubleshooting Steps:
-
Assess STAT Phosphorylation: Use Western blotting to check the phosphorylation status of STAT proteins (e.g., STAT3, STAT5) downstream of JAK2 in response to cytokine stimulation in the presence and absence of this compound.
-
Use a JAK2-dependent cell line: Test the effect of this compound in a cell line known to be dependent on JAK2 signaling for proliferation or survival.
-
Compare with a specific JAK2 inhibitor: Use a well-characterized JAK2 inhibitor (e.g., Fedratinib) as a positive control.
Quantitative Data Summary
| Target Kinase | IC50 / Ki Value | Notes |
| Bruton's tyrosine kinase (BTK) | IC50: 2.5 μM[3][4] | The primary intended target. |
| Ki: 1.4 μM[7] | ||
| Janus kinase 2 (JAK2) | Potent inhibitor[1] | This compound inhibits JAK2 autophosphorylation and downstream signaling.[1] |
| Polo-like kinase 1 (Plk1/Plx1) | IC50: 10 μM[6][8] | Inhibition of PLK can cause mitotic arrest and apoptosis. |
| Polo-like kinase 3 (PLK3) | IC50: 61 μM[6][8] |
Key Signaling Pathways and Experimental Workflows
Caption: this compound inhibits BTK, JAK2, and PLK1 signaling pathways.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
Experimental Protocols
Protocol 1: Western Blot Analysis of Protein Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of target kinases and their downstream effectors.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Appropriate agonist (e.g., cytokine for JAK/STAT pathway, antigen for BCR pathway)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated forms of target proteins, e.g., p-BTK, BTK, p-STAT3, STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Starvation (Optional): For studies involving growth factors or cytokines, starve the cells in low-serum or serum-free medium for 4-24 hours prior to treatment.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Add the appropriate agonist for a predetermined time (e.g., 15-30 minutes) to stimulate the signaling pathway of interest.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if this compound induces cell cycle arrest, a hallmark of PLK inhibition.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with this compound or vehicle (DMSO) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
References
- 1. The Btk inhibitor this compound is a potent inhibitor of Jak2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | Bruton's Tyrosine Kinase | Tocris Bioscience [tocris.com]
- 4. This compound - Creative Enzymes [creative-enzymes.com]
- 5. Anti-breast cancer activity of this compound, a potent inhibitor of Polo-like kinase (PLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Lfm-A13 Technical Support Center: Preclinical Toxicity & Safety
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the toxicity and side effects of Lfm-A13 observed in animal studies. The content is structured to address potential issues and questions that may arise during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general toxicity profile of this compound in animals?
A1: Based on multiple preclinical studies, this compound exhibits a favorable safety profile and is generally well-tolerated in various animal models, including mice, rats, and dogs.[1][2][3][4][5] Systemic administration of this compound at doses up to 100 mg/kg has not been associated with significant morbidity or mortality.[2][4]
Q2: Have any specific organ toxicities been reported with this compound administration?
A2: No, histopathological examinations of various tissues from this compound-treated animals have not revealed any drug-related toxic lesions.[1] Organs examined include the myocardium, liver, kidney, pancreas, lungs, large/small intestine, and brain.[1]
Q3: What are the known molecular targets of this compound?
A3: this compound was initially designed as a specific inhibitor of Bruton's tyrosine kinase (BTK).[2][6] However, subsequent studies have shown that it also potently inhibits Janus kinase 2 (Jak2) and Polo-like kinase (Plk).[5][7] This polypharmacology is crucial to consider when interpreting experimental results.
Q4: Can this compound affect hematological parameters?
A4: Studies have shown no evidence of hematologic toxicity. Peripheral blood counts and bone marrow examinations in this compound-treated mice were found to be normal.[5] Blood chemistry profiles and cell counts were virtually identical to those of vehicle-treated control mice.[1]
Q5: Are there any observed effects on animal behavior or physical condition?
A5: The majority of studies report no adverse changes in the physical condition of the animals, with normal weight gain observed.[1] However, one study noted transient and dose-dependent sedation, ataxia, and inhibition of motor activity at higher doses, which resolved within a short period.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause & Explanation | Recommended Action |
| Unexpected Bleeding or Hemorrhage | This compound inhibits BTK, a key kinase in platelet activation and aggregation.[4] This can lead to prolonged bleeding times, which is an expected pharmacodynamic effect rather than a toxic side effect. | - Monitor bleeding times using appropriate assays (e.g., tail bleeding assay).- Be aware of this effect when performing surgical procedures or collecting blood samples.- Consider the anti-platelet effect in the context of your experimental model. |
| Reduced Tumor Growth in Control (Non-hematological) Cancer Models | While initially developed for leukemia, this compound's inhibition of Plk and Jak2 gives it broader anti-proliferative activity.[5][7] Plk is a critical regulator of mitosis, and Jak2 is involved in cytokine signaling that can promote cancer cell growth. | - Acknowledge the polypharmacology of this compound in your experimental design and interpretation.- Use appropriate positive and negative controls to dissect the on-target vs. off-target effects in your model. |
| Unexpected Cell Death/Apoptosis in Non-Target Tissues | This compound has been shown to induce apoptosis in cancer cells.[9][10] While not reported as a toxic effect in normal tissues in vivo, high local concentrations or specific sensitivities of certain cell types in your model could lead to apoptosis. | - Perform TUNEL or caspase-3 staining on tissues of interest to confirm apoptosis.- Evaluate the expression of this compound's targets (BTK, Plk, Jak2) in the affected cells.- Consider a dose-reduction experiment. |
| Variable Efficacy in Leukemia Models | This compound has a relatively short elimination half-life (17-32 minutes in mice).[1][3] Infrequent dosing schedules may not maintain therapeutically effective plasma concentrations. | - Refer to pharmacokinetic data to optimize the dosing regimen for your specific animal model.- Consider more frequent administration or a different route to maintain target engagement. |
Quantitative Toxicity Data Summary
The following tables summarize the non-toxic dose levels of this compound reported in various animal studies. It is important to note that no lethal dose (LD50) has been established, as the compound has been found to be non-toxic at the tested ranges.
Table 1: Single-Dose Toxicity Studies in Mice
| Species/Strain | Route of Administration | Dose Range (mg/kg) | Observation Period | Key Findings | Reference |
| CD-1 Mice | Intraperitoneal (i.p.) | 10 - 80 | 7 and 30 days | No morbidity, normal weight gain, blood chemistry, and cell counts. | [1] |
| BALB/c Mice | Systemic | 1 - 100 | Not Specified | Non-toxic. | [1][4] |
Table 2: Repeat-Dose and Multi-Species Toxicity
| Species/Strain | Route of Administration | Dose Level (mg/kg) | Duration | Key Findings | Reference |
| Rats | Not Specified | Up to 80 | Not Specified | No test article-related toxic lesions in multiple organs. | [1] |
| Dogs | Not Specified | Up to 100 (daily) | Not Specified | Non-toxic. | [2] |
| BALB/c Mice | Intraperitoneal (i.p.) | 50 | 25 weeks | No significant adverse effects noted in a long-term cancer model. | [10] |
Experimental Protocols
General Toxicity Study in Mice and Rats
This protocol is a generalized summary based on methodologies reported in the literature.[1]
-
Animal Models: CD-1 mice or Lewis rats are commonly used. Animals are housed in specific pathogen-free (SPF) conditions.
-
Vehicle Preparation: this compound is often dissolved in a vehicle such as 10-15% DMSO in PBS.
-
Dosing:
-
Animals are divided into groups and treated with the vehicle alone or this compound at various doses (e.g., 10, 20, 40, 80 mg/kg).
-
Administration is typically via a single intraperitoneal (i.p.) bolus injection.
-
-
Observations:
-
Animals are monitored for any signs of morbidity and changes in body weight.
-
Observation periods can be short-term (e.g., 7 days) or long-term (e.g., 30 days).
-
-
Analysis:
-
At the end of the observation period, blood samples are collected for complete blood counts (CBC) and serum chemistry analysis.
-
A comprehensive necropsy is performed, and major organs are collected for histopathological examination.
-
Visualized Signaling Pathways and Workflows
Caption: this compound inhibits BTK, Jak2, and Plk signaling pathways.
Caption: General workflow for an in vivo toxicity study of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical toxicity and pharmacokinetics of the Bruton's tyrosine kinase-targeting anti-leukemic drug candidate, alpha-cyano-beta-hydroxy-beta-methyl-N- (2,5-dibromophenyl) propenamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo pharmacokinetic features, toxicity profile, and chemosensitizing activity of alpha-cyano-beta-hydroxy-beta- methyl-N-(2,5-dibromophenyl)propenamide (this compound), a novel antileukemic agent targeting Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-leukemic Bruton's tyrosine kinase inhibitor alpha-cyano-beta-hydroxy-beta-methyl-N-(2,5-dibromophenyl) propenamide (this compound) prevents fatal thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-breast cancer activity of this compound, a potent inhibitor of Polo-like kinase (PLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The Btk inhibitor this compound is a potent inhibitor of Jak2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Toxicity and Safety of MM-129—First-in-Class BTK/PD-L1 Inhibitor as a Potential Candidate against Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The intensification of anticancer activity of this compound by erythropoietin as a possible option for inhibition of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a potent inhibitor of polo-like kinase, inhibits breast carcinogenesis by suppressing proliferation activity and inducing apoptosis in breast tumors of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
LFM-A13 Technical Support Center: Ensuring On-Target Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of LFM-A13, a widely used inhibitor of Bruton's tyrosine kinase (BTK). A critical aspect of utilizing any chemical inhibitor is understanding and controlling for its potential off-target activities. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help ensure that the observed effects in your experiments are a direct result of BTK inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor designed to target Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling and B-cell development.[1][2] It is often used in studies related to B-cell malignancies and inflammatory conditions.
Q2: What are the known off-targets of this compound?
While initially described as a highly specific BTK inhibitor, subsequent studies have identified Janus kinase 2 (JAK2) and Polo-like kinase (Plk) as significant off-targets of this compound.[3][4] Inhibition of these kinases can lead to biological effects independent of BTK, potentially confounding experimental results.
Q3: At what concentrations are off-target effects likely to be observed?
Off-target effects are generally observed at higher concentrations of this compound. While the IC50 for recombinant BTK is approximately 2.5 µM, its inhibitory activity against JAK2 is comparable, and it inhibits Plx1 (a member of the Plk family) with an IC50 of 10 µM.[3] Therefore, it is crucial to perform dose-response experiments and use the lowest effective concentration that inhibits BTK.
Q4: Are there kinases that are NOT significantly inhibited by this compound?
Yes, studies have shown that this compound has minimal to no inhibitory activity against a range of other kinases at concentrations where it effectively inhibits BTK. These include JAK1, JAK3, HCK, EGFR (Epidermal Growth Factor Receptor) kinase, and IRK (Insulin Receptor Kinase).[1] These can be useful as negative controls in kinase profiling panels.
Troubleshooting Guide: Differentiating On-Target vs. Off-Target Effects
If you are observing unexpected or inconsistent results with this compound, it is essential to determine if these are due to off-target activities. This guide provides a systematic approach to troubleshoot your experiments.
| Issue | Possible Cause | Recommended Action |
| Observed phenotype is not consistent with known BTK signaling. | The effect may be due to inhibition of an off-target kinase like JAK2 or Plk. | 1. Perform a dose-response curve: Determine the minimal concentration of this compound required to see your effect. Compare this to the known IC50 values for BTK, JAK2, and Plk. 2. Use a structurally different BTK inhibitor: Treat your cells with another BTK inhibitor with a different off-target profile (e.g., ibrutinib (B1684441) or a second-generation inhibitor) to see if it recapitulates the phenotype.[5][6] 3. Utilize a BTK knockout/knockdown model: If the effect persists in cells lacking BTK, it is likely an off-target effect. |
| This compound affects a cellular process thought to be independent of BTK. | This compound is likely acting on one of its off-targets. For example, effects on erythropoietin signaling are likely mediated by JAK2 inhibition.[4] | Investigate the involvement of known off-targets: - Examine the phosphorylation status of direct downstream targets of JAK2 (e.g., STAT proteins) or Plk. - Use specific inhibitors for JAK2 or Plk as controls to see if they produce a similar phenotype. |
| Inconsistent results between different cell lines or experimental systems. | The expression levels of BTK and its off-targets (JAK2, Plk) can vary between cell types, leading to different responses to this compound. | Characterize your model system: - Determine the relative expression levels of BTK, JAK2, and Plk in your cell lines of interest via Western blot or qPCR. - Choose cell lines with high BTK expression and low off-target expression for studying on-target effects. |
Data Presentation: Inhibitory Profile of this compound
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary target and known off-targets. This data is crucial for designing experiments with appropriate concentrations and for interpreting your results.
| Target Kinase | Enzyme Source | IC50 (µM) | Reference |
| BTK | Recombinant | 2.5 | [1][3] |
| BTK | Human | 17.2 | |
| JAK2 | In vitro translated | Potent inhibitor, equally inhibited as BTK | [4] |
| Plx1 (Plk family) | Xenopus | 10 | [3] |
| PLK3 | Human | 61 | [3] |
| JAK1, JAK3, HCK, EGFR, IRK | Various | >100 | [1] |
Experimental Protocols
To rigorously control for off-target effects, a combination of biochemical and cell-based assays is recommended.
In Vitro Kinase Assay
This protocol allows for the direct measurement of this compound's inhibitory activity against purified kinases.
Objective: To determine the IC50 of this compound against BTK, JAK2, and a panel of control kinases.
Materials:
-
Purified, active BTK, JAK2, and control kinases (e.g., JAK1, EGFR).
-
Kinase-specific peptide substrate.
-
ATP (Adenosine triphosphate).
-
This compound stock solution (in DMSO).
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent).
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. Also, prepare a DMSO-only vehicle control.
-
In a 384-well plate, add the this compound dilutions or vehicle control.
-
Add the purified kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cellular Assay in BTK Knockout (KO) Cell Line
This is a critical experiment to determine if the cellular effects of this compound are dependent on its primary target.
Objective: To compare the effect of this compound in wild-type (WT) cells versus cells where the BTK gene has been knocked out.
Materials:
-
Wild-type cell line of interest.
-
BTK KO version of the same cell line (can be generated using CRISPR-Cas9).
-
This compound.
-
Assay reagents to measure the phenotype of interest (e.g., cell viability reagent, antibodies for Western blotting).
Procedure:
-
Cell Line Generation (if necessary):
-
Design and clone guide RNAs targeting a critical exon of the BTK gene into a CRISPR-Cas9 expression vector.
-
Transfect the WT cell line with the CRISPR-Cas9 vector.
-
Select for transfected cells and perform single-cell cloning.
-
Screen clones for BTK knockout by Western blot and genomic sequencing.
-
-
Experiment:
-
Plate both WT and BTK KO cells at the same density.
-
Treat both cell lines with a range of this compound concentrations, including a vehicle control.
-
Incubate for the desired time period.
-
Measure the phenotype of interest (e.g., cell proliferation, apoptosis, phosphorylation of a downstream target).
-
-
Analysis:
-
If the effect of this compound is significantly diminished or absent in the BTK KO cells compared to the WT cells, it is likely an on-target effect.
-
If the effect is similar in both WT and BTK KO cells, it is an off-target effect.[4]
-
Visualizations
Signaling Pathway Diagram
Caption: this compound on- and off-target signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for validating this compound on-target effects.
Logical Relationship Diagram
Caption: Logical framework for interpreting this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The anti-leukemic Bruton's tyrosine kinase inhibitor alpha-cyano-beta-hydroxy-beta-methyl-N-(2,5-dibromophenyl) propenamide (this compound) prevents fatal thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Btk inhibitor this compound is a potent inhibitor of Jak2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
Lfm-A13 vehicle control for in vitro and in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LFM-A13 as a vehicle control for in vitro and in vivo studies.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected results in cell-based assays. | 1. Compound Instability: this compound stock solutions may degrade with repeated freeze-thaw cycles. 2. Solvent Effects: High concentrations of the solvent (e.g., DMSO) can induce cellular artifacts. 3. Off-Target Effects: this compound is known to inhibit other kinases besides BTK, such as JAK2 and PLK.[1][2] | 1. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.[3] 2. Ensure the final solvent concentration is low (typically <0.5%) and consistent across all experimental and control groups.[3] 3. Consider the potential for off-target effects in your data interpretation. If your results are inconsistent with known BTK signaling, investigate the involvement of JAK2 or PLK pathways. |
| Precipitation of this compound in cell culture media or aqueous buffers. | Low Aqueous Solubility: this compound is poorly soluble in water.[4] | 1. Prepare a high-concentration stock solution in 100% DMSO.[4] 2. Before adding to your aqueous experimental medium, perform serial dilutions of the stock solution. 3. Visually inspect for any precipitation before adding the compound to your cells or animals. Gentle warming and vortexing of the stock solution may aid dissolution.[3] |
| Lack of expected biological effect in vivo. | 1. Inadequate Dosing or Bioavailability: The administered dose may not be sufficient to achieve a therapeutic concentration. 2. Route of Administration: The chosen route may not be optimal for this compound absorption. | 1. This compound has been shown to be effective in mice at doses ranging from 10 to 100 mg/kg administered intraperitoneally (i.p.).[5][6] Consider optimizing the dose for your specific animal model. 2. Intraperitoneal injection has been successfully used in multiple studies.[4][6] Oral administration results in lower bioavailability (~30%).[7] |
| Observed toxicity in animal models. | High Dosage: While generally well-tolerated, high doses may lead to toxicity.[7][8] | This compound has been found to be non-toxic in mice, rats, and dogs at daily doses up to 100 mg/kg.[7] If toxicity is observed, consider reducing the dosage or frequency of administration. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound, or α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide, was initially designed as a specific inhibitor of Bruton's tyrosine kinase (BTK).[5] BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and other cellular processes.[9]
2. What are the known off-target effects of this compound?
While initially identified as a BTK inhibitor, subsequent studies have shown that this compound can also potently inhibit Janus kinase 2 (JAK2) and Polo-like kinase (PLK).[1][2][10] This is a critical consideration when interpreting experimental data, as observed effects may not be solely attributable to BTK inhibition.
3. What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO, with reported solubilities of up to 100 mM. It is poorly soluble in water and ethanol.[4][9] For long-term storage, solid this compound should be stored at -20°C, protected from light and moisture.[3] Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][4]
4. What are typical working concentrations for in vitro and in vivo studies?
-
In Vitro: Effective concentrations in cell-based assays typically range from 10 µM to 100 µM.[4][11]
-
In Vivo: In mouse models, this compound has been administered via intraperitoneal (i.p.) injection at doses ranging from 10 mg/kg to 100 mg/kg.[5][6][8]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Inhibitory Activity of this compound against Various Kinases
| Kinase | IC50 / Ki | Reference(s) |
| Bruton's tyrosine kinase (BTK) | IC50: 2.5 µM, Ki: 1.4 µM | [4] |
| Janus kinase 2 (JAK2) | Potent inhibitor | [1] |
| Polo-like kinase 1 (Plk1) | IC50: 10.3 µM | [4] |
| Polo-like kinase 3 (PLK3) | IC50: 61 µM | [2] |
| JAK1, JAK3, HCK, EGFR, IRK | IC50 > 100 µM | [4] |
Table 2: Physicochemical and Solubility Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 360 g/mol | [4] |
| Molecular Formula | C₁₁H₈Br₂N₂O₂ | [4] |
| Solubility in DMSO | Up to 100 mM | |
| Solubility in Water | Insoluble | [4] |
| Solubility in Ethanol | Insoluble (0.3 mg/ml) | [4][9] |
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice (i.p. administration)
| Parameter | Value | Reference(s) |
| Time to Max. Plasma Concentration (tmax) | 10 - 18 minutes | [6] |
| Elimination Half-life (t1/2) | 17 - 32 minutes | [6] |
| Bioavailability (i.p.) | ~100% | [7] |
| Bioavailability (oral) | ~30% | [7] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro and in vivo experiments.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, single-use microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
2. In Vitro Cell Treatment Protocol
-
Objective: To treat cultured cells with this compound for functional assays.
-
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Cell culture medium appropriate for your cell line
-
Cultured cells in multi-well plates
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all treatment and vehicle control groups (typically <0.5%).
-
Remove the existing medium from the cultured cells.
-
Add the medium containing the desired concentration of this compound or the vehicle control (medium with the same final concentration of DMSO) to the cells.
-
Incubate the cells for the desired period under standard cell culture conditions.
-
Proceed with your downstream analysis (e.g., viability assay, protein extraction, etc.).
-
3. In Vivo Administration Protocol (Mouse Model)
-
Objective: To administer this compound to mice for in vivo studies.
-
Materials:
-
This compound
-
Vehicle solution (e.g., 1% Carboxymethylcellulose sodium - CMC-Na)
-
Sterile syringes and needles
-
-
Procedure:
-
Prepare a homogenous suspension of this compound in the chosen vehicle. For example, to prepare a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of 1% CMC-Na solution and mix thoroughly.[4]
-
Administer the this compound suspension to the mice via intraperitoneal (i.p.) injection at the desired dosage (e.g., 50 mg/kg).
-
Administer the vehicle solution to the control group of mice.
-
Monitor the animals according to your experimental protocol and institutional guidelines.
-
Visualizations
Caption: this compound inhibits BTK, JAK2, and PLK1, affecting multiple downstream pathways.
References
- 1. The Btk inhibitor this compound is a potent inhibitor of Jak2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The anti-leukemic Bruton's tyrosine kinase inhibitor alpha-cyano-beta-hydroxy-beta-methyl-N-(2,5-dibromophenyl) propenamide (this compound) prevents fatal thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo pharmacokinetic features, toxicity profile, and chemosensitizing activity of alpha-cyano-beta-hydroxy-beta- methyl-N-(2,5-dibromophenyl)propenamide (this compound), a novel antileukemic agent targeting Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical toxicity and pharmacokinetics of the Bruton's tyrosine kinase-targeting anti-leukemic drug candidate, alpha-cyano-beta-hydroxy-beta-methyl-N- (2,5-dibromophenyl) propenamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. LFM A13 | CAS 62004-35-7 | BTK kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 10. Anti-breast cancer activity of this compound, a potent inhibitor of Polo-like kinase (PLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitor of Tec kinase, this compound, decreases pro-inflammatory mediators production in LPS-stimulated RAW264.7 macrophages via NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Lfm-A13-induced changes in cell morphology
Welcome to the Technical Support Center for Lfm-A13. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address common issues related to this compound-induced changes in cell morphology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl) propenamide) is a small molecule inhibitor. Its primary and most well-known target is Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development and signaling.[1][2][3] However, it's important to be aware of its off-target activities, which include the inhibition of Polo-like kinases (Plks) and Janus kinase 2 (JAK2).[4][5][6][7] These off-target effects, particularly the inhibition of Plks, are significant contributors to the morphological changes observed in cells treated with this compound.
Q2: We are observing significant changes in cell shape, including cell rounding and detachment, after this compound treatment. What is the underlying mechanism?
The observed changes in cell morphology, especially during cell division, are primarily due to this compound's inhibitory effect on Polo-like kinases (Plks).[4][5] Plks are critical regulators of mitosis, and their inhibition by this compound leads to defects in mitotic spindle formation. This results in mitotic arrest, characterized by the appearance of abnormal monopolar and multipolar spindles.[1][3]
While the link between BTK inhibition and gross morphological changes is less direct, BTK signaling can influence the cytoskeleton. For instance, in neutrophils, this compound has been shown to inhibit chemotaxis and adhesion, processes that are highly dependent on dynamic actin rearrangements.[3]
Q3: At what concentration should we expect to see these morphological changes?
The concentration of this compound required to induce morphological changes is cell-line dependent and varies based on the specific endpoint being measured. For example, the induction of aberrant monopolar and multipolar spindles has been observed in U373 and BT20 cells at a concentration of 100 μM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q4: Are the morphological changes induced by this compound reversible?
The reversibility of this compound-induced morphological changes has not been extensively documented in publicly available literature. Generally, the ability of cells to recover from mitotic arrest depends on the duration of the arrest and the concentration of the inhibitor. Prolonged mitotic arrest often leads to apoptosis (mitotic catastrophe). To assess reversibility, you can perform a washout experiment where this compound-containing medium is replaced with fresh medium, and the cells are monitored for their ability to resume normal cell division and morphology.
Troubleshooting Guides
Issue 1: A high percentage of cells are arrested in mitosis with abnormal spindle formation.
Possible Cause: This is an expected outcome of this compound treatment due to its inhibition of Polo-like kinases, which are essential for proper mitotic spindle assembly.[4][5]
Troubleshooting Steps:
-
Confirm On-Target Effect:
-
Western Blot: Analyze the phosphorylation status of Plk1 substrates to confirm its inhibition.
-
Immunofluorescence: Stain for α-tubulin and γ-tubulin to visualize and quantify the percentage of cells with monopolar or multipolar spindles.
-
-
Optimize Concentration:
-
Perform a dose-response study to find the minimum concentration that induces the desired level of mitotic arrest without causing excessive cytotoxicity.
-
-
Time-Course Analysis:
-
Harvest cells at different time points after this compound addition to determine the onset and duration of the mitotic arrest.
-
Issue 2: Cells are rounding up and detaching from the culture plate, even at concentrations that do not cause significant mitotic arrest.
Possible Cause: This may be related to this compound's effects on the actin cytoskeleton and cell adhesion. Inhibition of BTK and potentially other kinases can affect signaling pathways that regulate actin dynamics and focal adhesions.
Troubleshooting Steps:
-
Actin Cytoskeleton Staining:
-
Perform immunofluorescence for F-actin (using phalloidin) and vinculin (a focal adhesion marker) to observe changes in stress fibers and focal adhesion plaques.
-
-
Adhesion Assay:
-
Quantify cell adhesion to determine if this compound treatment reduces the ability of cells to attach to the substrate.
-
-
Investigate Rho GTPase Signaling:
Issue 3: Inconsistent or unexpected morphological phenotypes are observed.
Possible Cause: This could be due to off-target effects, issues with the compound's stability, or experimental artifacts.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Ensure that your this compound stock is properly stored and has not degraded. Prepare fresh solutions for each experiment.
-
-
Consider Off-Target Effects:
-
Be aware that this compound also inhibits JAK2.[6] Depending on your cell type, this could contribute to the observed phenotype.
-
-
Control for Experimental Artifacts:
-
When performing immunofluorescence, be mindful of common artifacts such as improper fixation, antibody non-specificity, and photobleaching. Include appropriate controls in your experiments.
-
Data Presentation
The following tables summarize the known effects of this compound on cellular kinases and the resulting morphological changes.
| Target Kinase | IC50 / Ki | Reference |
| Bruton's tyrosine kinase (BTK) | IC50: 2.5 μM, Ki: 1.4 μM | [1][5] |
| Polo-like kinase 1 (Plk1) | IC50: 10.3 μM (Xenopus homolog) | [1] |
| Polo-like kinase 3 (Plk3) | IC50: 61 μM, Ki: 7.2 μM | [4][5] |
| Janus kinase 2 (JAK2) | Potent inhibitor | [6] |
| Cell Line | Concentration | Observed Morphological Change | Reference |
| U373 (human glioblastoma) | 100 μM | Induction of aberrant monopolar and multipolar spindles | [1] |
| BT20 (human breast carcinoma) | 100 μM | Induction of aberrant monopolar and multipolar spindles | [1] |
| Human Neutrophils | Not specified | Inhibition of adhesion and chemotaxis | [3] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Microtubules and Chromosomes
This protocol is designed to visualize the mitotic spindle and chromosome alignment in cells treated with this compound.
Materials:
-
Cells cultured on sterile coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Mouse anti-α-tubulin
-
Primary antibody: Rabbit anti-γ-tubulin (for centrosomes)
-
Secondary antibody: Goat anti-mouse IgG, conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Secondary antibody: Goat anti-rabbit IgG, conjugated to a fluorescent dye (e.g., Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for DNA staining
-
Antifade mounting medium
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control.
-
Fixation:
-
Wash cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies in blocking buffer according to the manufacturer's recommendations.
-
Incubate coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash coverslips three times with PBS.
-
Dilute fluorescently-labeled secondary antibodies in blocking buffer.
-
Incubate with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
DNA Staining:
-
Wash coverslips three times with PBS.
-
Incubate with DAPI solution for 5 minutes.
-
Wash twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Seal the edges with nail polish.
-
-
Imaging:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Protocol 2: Immunofluorescence Staining for Actin Cytoskeleton and Focal Adhesions
This protocol allows for the visualization of F-actin and focal adhesions.
Materials:
-
Same as Protocol 1, with the following modifications:
-
Primary antibody: Mouse anti-vinculin
-
Fluorescently-labeled Phalloidin (B8060827) (e.g., Alexa Fluor 488 Phalloidin)
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Primary Antibody Incubation (for Vinculin):
-
Dilute the anti-vinculin antibody in blocking buffer.
-
Incubate for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
-
Secondary Antibody and Phalloidin Incubation:
-
Dilute the fluorescently-labeled secondary antibody and phalloidin in blocking buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Follow steps 7-9 from Protocol 1.
Visualizations
References
- 1. Activation of RhoA by Lysophosphatidic Acid and Gα12/13 Subunits in Neuronal Cells: Induction of Neurite Retraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. selleckchem.com [selleckchem.com]
- 4. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-breast cancer activity of this compound, a potent inhibitor of Polo-like kinase (PLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 7. PFA fixation enables artifact-free super-resolution imaging of the actin cytoskeleton and associated proteins [ouci.dntb.gov.ua]
- 8. Quantitative comparison of mitotic spindles by confocal image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Lfm-A13 Technical Support Center: Half-life and Bioavailability Considerations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the pharmacokinetic properties of Lfm-A13, a Bruton's tyrosine kinase (BTK) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common queries and potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected elimination half-life of this compound in preclinical models?
A1: The elimination half-life of this compound has been determined to be between 17 and 32 minutes in mice following intraperitoneal (i.p.) administration at doses ranging from 10 to 50 mg/kg[1][2]. This short half-life suggests a rapid clearance from the system.
Q2: What is the bioavailability of this compound when administered via different routes?
A2: this compound exhibits excellent bioavailability when administered intraperitoneally, estimated to be nearly 100%[1][3]. However, oral bioavailability is considerably lower, at approximately 30%[3].
Q3: How quickly is this compound absorbed after administration?
A3: Following intraperitoneal administration in mice, this compound is rapidly absorbed. The time to reach maximum plasma concentration (tmax) is typically between 10 and 18 minutes[1][2].
Q4: Does this compound exhibit dose-dependent pharmacokinetics?
A4: Yes, this compound shows dose-dependent pharmacokinetics. Studies have indicated a dose-dependent and significant increase in the area under the curve (AUC) and maximum concentration (Cmax)[1][2]. Concurrently, a dose-dependent decrease in clearance values suggests a saturable clearance mechanism[1][2].
Q5: Is this compound generally considered toxic at effective doses?
A5: Preclinical studies have shown that this compound is not toxic to mice, rats, or dogs at systemic doses up to 100 mg/kg[1][2][3][4]. Effective plasma concentrations for BTK inhibition and apoptosis promotion can be achieved without apparent toxicity[1][2].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variability in plasma concentrations between experiments. | - Inconsistent administration technique (i.p. injection).- Differences in animal fasting status.- Degradation of this compound in the formulation. | - Ensure consistent and accurate i.p. injection technique.- Standardize the fasting period for animals before dosing.- Prepare fresh formulations for each experiment and protect from light and high temperatures. |
| Lower than expected in vivo efficacy. | - Poor oral absorption if administered orally.- Rapid clearance due to the short half-life. | - Consider intraperitoneal administration for higher bioavailability.- For sustained exposure, a more frequent dosing schedule may be necessary. |
| Precipitation of this compound in stock solutions. | - this compound has poor aqueous solubility. | - Prepare stock solutions in an appropriate organic solvent such as DMSO[5]. For in vivo formulations, a suspension in a vehicle like CMC-Na may be suitable[5]. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Mice (Intraperitoneal Administration)
| Parameter | Value | Dose Range (mg/kg) | Reference |
| Elimination Half-life (t½) | 17 - 32 minutes | 10 - 50 | [1][2] |
| Time to Max. Concentration (tmax) | 10 - 18 minutes | 10 - 50 | [1][2] |
| Bioavailability (i.p.) | ~100% | N/A | [1][3] |
| Bioavailability (oral) | ~30% | N/A | [3] |
Experimental Protocols
Protocol 1: Determination of this compound Plasma Concentration by HPLC
This protocol outlines the general steps for quantifying this compound in plasma samples, as described in the literature[1][2].
-
Sample Collection: Collect blood samples from animals at predetermined time points after this compound administration.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Protein Precipitation: Add a protein precipitation agent (e.g., acetonitrile) to the plasma samples to remove proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing this compound.
-
HPLC Analysis:
-
Inject a specific volume of the supernatant onto a C18 reverse-phase HPLC column.
-
Use a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifying agent like trifluoroacetic acid) for isocratic or gradient elution.
-
Detect this compound using a UV detector at an appropriate wavelength.
-
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak area to a standard curve generated with known concentrations of this compound.
Visualizations
Caption: Experimental workflow for pharmacokinetic analysis of this compound.
Caption: Simplified signaling pathway showing this compound inhibition of BTK.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. In vivo pharmacokinetic features, toxicity profile, and chemosensitizing activity of alpha-cyano-beta-hydroxy-beta- methyl-N-(2,5-dibromophenyl)propenamide (this compound), a novel antileukemic agent targeting Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical toxicity and pharmacokinetics of the Bruton's tyrosine kinase-targeting anti-leukemic drug candidate, alpha-cyano-beta-hydroxy-beta-methyl-N- (2,5-dibromophenyl) propenamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-leukemic Bruton's tyrosine kinase inhibitor alpha-cyano-beta-hydroxy-beta-methyl-N-(2,5-dibromophenyl) propenamide (this compound) prevents fatal thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Lfm-A13 Technical Support Center: Investigating the Impact of Serum Concentration on Activity
Welcome to the technical support center for Lfm-A13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges, particularly the influence of serum on the inhibitor's activity.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for this compound is higher than what is reported in the literature. What could be the cause?
A significant factor that can lead to a higher than expected IC50 value is the presence of serum in your cell culture medium. This compound, like many small molecule inhibitors, can bind to serum proteins, primarily albumin. This binding sequesters the inhibitor, reducing the effective concentration available to interact with its target, Bruton's tyrosine kinase (BTK), within the cells. Consequently, a higher total concentration of this compound is required to achieve the same level of inhibition as in a low-serum or serum-free environment.
Q2: How does serum concentration quantitatively affect this compound potency?
Illustrative Data: Expected Impact of Serum Concentration on this compound IC50
| Serum Concentration | Target Kinase | Illustrative IC50 (µM) | Fold Change |
| 0.5% FBS | BTK | 2.5 | 1x |
| 2% FBS | BTK | 5.0 | 2x |
| 5% FBS | BTK | 10.0 | 4x |
| 10% FBS | BTK | 20.0 | 8x |
Note: This data is illustrative and intended to demonstrate the potential trend. Actual values will vary depending on the cell line and specific experimental conditions.
Q3: I am observing unexpected off-target effects. Is this compound completely specific for BTK?
While this compound is a potent inhibitor of BTK, it has been reported to have off-target activity against other kinases, notably Janus kinase 2 (JAK2) and Polo-like kinase (Plk).[1] Inhibition of these kinases can lead to downstream effects that may be independent of BTK inhibition. When interpreting your results, it is crucial to consider these potential off-target effects, especially when using higher concentrations of the inhibitor.
Q4: My results are inconsistent between experiments. What are some common sources of variability?
In addition to variations in serum concentration, other factors can contribute to inconsistent results:
-
Compound Stability: Ensure your this compound stock solution is properly stored and avoid repeated freeze-thaw cycles.
-
Cell Health and Density: Use cells at a consistent passage number and seed them at a uniform density.
-
Assay Protocol: Maintain consistency in incubation times, reagent concentrations, and detection methods.
Troubleshooting Guide
If you are encountering issues with your this compound experiments, the following troubleshooting guide may help you identify and resolve the problem.
Problem: Higher than expected IC50 value. Possible Cause: High serum concentration in the culture medium leading to inhibitor sequestration. Solution:
-
Reduce the serum concentration in your assay medium (e.g., to 0.5-2% FBS).
-
If your cells require higher serum for viability, perform a serum-dependence test to determine the optimal balance.
-
Consider using serum-free medium for the duration of the drug treatment if your cells can tolerate it.
Problem: Inconsistent results between experimental replicates. Possible Cause:
-
Variable serum protein concentrations between different lots of FBS.
-
Inconsistent cell seeding density.
-
Degradation of this compound. Solution:
-
Use the same lot of FBS for a set of experiments or pre-test new lots.
-
Ensure a homogenous cell suspension before plating.
-
Prepare fresh dilutions of this compound for each experiment from a stable stock solution.
Problem: Unexpected cellular phenotype or signaling changes. Possible Cause: Off-target effects of this compound on kinases such as JAK2 or Plk. Solution:
-
Perform dose-response experiments to determine the lowest effective concentration of this compound.
-
Use a more specific BTK inhibitor as a control if available.
-
Validate your findings using a secondary method, such as siRNA-mediated knockdown of BTK, to confirm that the observed effect is on-target.
Experimental Protocols
1. Cell Viability Assay to Determine this compound IC50
This protocol describes a standard method for determining the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric cell viability assay (e.g., MTT or XTT).
-
Cell Seeding:
-
Culture your cells of interest in their recommended growth medium (e.g., RPMI-1640 with 10% FBS).
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock in assay medium (containing the desired final serum concentration, e.g., 0.5%, 2%, 5%, or 10% FBS) to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).
-
Remove the growth medium from the 96-well plate and replace it with 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
2. Western Blot Analysis of BTK Pathway Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation of BTK and its downstream targets.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 0, 1, 5, 10 µM) in your desired serum concentration for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgM for B-cells) for 15 minutes to activate the BTK pathway.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-BTK (Tyr223), total BTK, phospho-PLCγ2 (Tyr1217), and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Serum Impact
Caption: Workflow for evaluating the impact of serum concentration on this compound activity.
Troubleshooting Logic for Inconsistent this compound Results
Caption: Decision tree for troubleshooting inconsistent this compound experimental results.
References
Lfm-A13 light sensitivity and storage precautions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of LFM-A13, a potent inhibitor of Bruton's tyrosine kinase (BTK) and Polo-like kinase (PLK). This guide includes frequently asked questions (FAQs) and troubleshooting advice to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary targets?
This compound, or α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide, is a cell-permeable compound initially identified as a selective inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It also exhibits inhibitory activity against Polo-like kinase 1 (Plk1).[1] Subsequent studies have revealed that this compound is also a potent inhibitor of Janus kinase 2 (Jak2).[3][4][5]
2. What are the recommended storage and handling conditions for this compound?
Proper storage and handling of this compound are crucial for maintaining its stability and activity. While there is no definitive data on its light sensitivity, it is recommended to protect the compound from light as a general precaution.
| Condition | Solid Form | In Solvent (DMSO) |
| Long-term Storage | -20°C (up to 3 years) | -80°C (up to 1 year) |
| Short-term Storage | Room Temperature or 4°C (up to 2 years) | -20°C (up to 1 month) |
Data compiled from multiple supplier recommendations. Always refer to the manufacturer's specific guidelines.
To prepare a stock solution, dissolve this compound in fresh, anhydrous DMSO.[6] Moisture-absorbing DMSO can reduce its solubility.[6] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[4][6]
3. In which solvents is this compound soluble?
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is reported to be soluble in DMSO up to 100 mM. The compound is insoluble in water and ethanol.[6]
Troubleshooting Guide
This section addresses common problems that may arise during experiments using this compound.
Q1: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What could be the reason?
Several factors could contribute to a lack of activity:
-
Compound Degradation: Improper storage of the solid compound or stock solution can lead to degradation. Ensure that this compound has been stored according to the recommendations (see storage table above) and that stock solutions have not undergone multiple freeze-thaw cycles.[4][6]
-
Solubility Issues: this compound is insoluble in aqueous solutions. When diluting the DMSO stock solution into your cell culture medium, ensure that the final DMSO concentration is not toxic to your cells (typically <0.5%) and that the compound does not precipitate. Precipitation can be observed as cloudiness or crystals in the medium.
-
Off-Target Effects: this compound is known to inhibit Jak2 in addition to BTK and PLK.[3][4][5] If your experimental system has a Jak2-dependent signaling pathway, the observed phenotype may be a result of Jak2 inhibition, which could mask or confound the expected effects of BTK or PLK inhibition.
-
Cell Line Specificity: The expression and importance of BTK and PLK can vary significantly between different cell lines. Confirm that your chosen cell line expresses the target kinase at a sufficient level for this compound to exert a measurable effect.
Q2: I am seeing inconsistent results between experiments. What can I do to improve reproducibility?
-
Consistent Compound Handling: Prepare fresh dilutions of this compound from a single, validated stock solution for each experiment. Avoid using old dilutions.
-
Control for DMSO Effects: Ensure that all experimental conditions, including the vehicle control, contain the same final concentration of DMSO.
-
Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and serum concentrations, as these factors can influence cellular responses to inhibitors.
-
Assay Timing: For kinase inhibition studies, ensure that the duration of this compound treatment is optimized. A time-course experiment can help determine the optimal incubation time to observe the desired effect.
Q3: My cells are dying at concentrations where I expect to see specific inhibition. How can I address this?
-
Cytotoxicity of this compound: High concentrations of this compound can induce apoptosis.[7] It is essential to perform a dose-response curve to determine the optimal concentration range that provides specific inhibition of your target without causing significant cytotoxicity. A cell viability assay, such as the MTT assay, should be performed in parallel with your functional assays.
-
Solvent Toxicity: As mentioned, high concentrations of DMSO can be toxic to cells. Keep the final DMSO concentration as low as possible.
Key Experimental Protocols
1. BTK Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is suitable for measuring the in vitro inhibitory activity of this compound on recombinant BTK.
Materials:
-
Recombinant human BTK enzyme
-
BTK substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following:
-
1 µL of this compound dilution or vehicle control (DMSO in Kinase Buffer).
-
2 µL of recombinant BTK enzyme in Kinase Buffer.
-
Incubate at room temperature for 15-30 minutes to allow for compound binding.
-
-
Initiate Kinase Reaction: Add 2 µL of a pre-mixed solution of ATP and BTK substrate in Kinase Buffer to each well. The final ATP concentration should be at or near the Km for BTK.
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes.
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
2. Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell viability and can be used to determine its cytotoxic concentration range.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well.
-
Incubation and Measurement: Incubate the plate in the dark on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570-590 nm with a reference wavelength of 620-630 nm.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control.
3. Western Blotting for Phospho-BTK Inhibition
This protocol allows for the assessment of this compound's effect on BTK activation in a cellular context by measuring the phosphorylation of BTK at Tyr223.
Materials:
-
Cells expressing BTK
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for a predetermined time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Denature the protein lysates and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against phospho-BTK (Tyr223) and total BTK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the dose-dependent inhibition of BTK autophosphorylation. Normalize the phospho-BTK signal to the total BTK signal.
Signaling Pathways and Experimental Workflows
Caption: BTK Signaling Pathway Inhibition by this compound.
Caption: PLK1 Signaling Pathway Inhibition by this compound.
Caption: General Workflow for an In Vitro Kinase Assay.
References
- 1. This compound, BTK inhibitor (CAS 62004-35-7) | Abcam [abcam.com]
- 2. agscientific.com [agscientific.com]
- 3. The Btk inhibitor this compound is a potent inhibitor of Jak2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The intensification of anticancer activity of this compound by erythropoietin as a possible option for inhibition of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding Lfm-A13 degradation during experimental procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental procedures involving the inhibitor Lfm-A13 and avoiding its potential degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing this compound stock solutions?
A1: To prepare a stock solution, this compound should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[1][2][3] For example, it is soluble in DMSO up to 100 mM.[4][5] Due to its low aqueous solubility, it is not recommended to dissolve this compound directly in aqueous buffers or cell culture media.[1]
Q2: How should this compound be stored to minimize degradation?
A2: Proper storage is critical to maintaining the integrity of this compound. The solid, powdered form should be stored at -20°C under desiccating conditions.[2] Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to one year) or -20°C for shorter periods (up to one month).[1]
Q3: I am observing inconsistent results in my cell-based assays. Could this compound degradation be a factor?
A3: Yes, inconsistent results can be a sign of this compound degradation. This compound, like many small molecules, can be susceptible to degradation in aqueous environments such as cell culture media, especially over extended incubation periods. It is advisable to prepare fresh dilutions of this compound from a frozen stock for each experiment and minimize the time the compound spends in aqueous solutions before being added to the cells.
Q4: What are the potential degradation pathways for this compound in an experimental setting?
A4: While specific degradation pathways for this compound have not been extensively documented in the literature, its chemical structure, an α-cyano-β-hydroxy-propenamide, suggests potential susceptibility to hydrolysis. The propenamide linkage could be hydrolyzed under acidic or basic conditions, breaking the molecule into two fragments.[6][7][8][9] The α,β-unsaturated nitrile and the vinylogous acid functional groups may also be subject to reactions in aqueous and cellular environments.
Q5: How can I minimize the risk of this compound degradation during my experiments?
A5: To minimize degradation, follow these best practices:
-
Always use high-purity, anhydrous DMSO to prepare stock solutions.
-
Aliquot stock solutions to avoid multiple freeze-thaw cycles.
-
Store stock solutions at -80°C for long-term storage.
-
Prepare working dilutions in your experimental buffer or media immediately before use.
-
Minimize the exposure of this compound to light and extreme pH conditions.
-
For long-term experiments, consider replenishing the media with freshly diluted this compound at appropriate intervals.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no inhibitory activity | This compound degradation due to improper storage or handling. | Prepare fresh stock and working solutions from a new vial of powdered this compound. Ensure proper storage conditions (-20°C for solid, -80°C for stock solutions). |
| Precipitation of this compound in aqueous media. | Visually inspect for precipitates after dilution. If precipitation occurs, consider using a lower final concentration or a different formulation approach if compatible with your experimental system. Ensure the final DMSO concentration is low and consistent across all conditions. | |
| High variability between replicate experiments | Inconsistent preparation of this compound working solutions. | Prepare a master mix of the this compound working solution to be added to all relevant wells or tubes to ensure consistency. |
| Degradation of this compound in aqueous media during the experiment. | For long incubation times, consider replacing the media with fresh media containing newly diluted this compound at set intervals. | |
| Unexpected off-target effects | This compound is known to inhibit other kinases besides BTK, such as JAK2 and PLK1.[5][10][11] | Be aware of the known off-target effects of this compound and use appropriate controls. Consider using multiple inhibitors with different mechanisms of action to confirm that the observed phenotype is due to the inhibition of the intended target. |
| Presence of degradation products with their own biological activity. | While the biological activity of this compound degradation products is unknown, minimizing degradation through proper handling is the best approach to avoid this potential confounder. |
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound against Various Kinases
| Kinase | IC50 / Ki | Cell-free/Cell-based | Reference |
| Bruton's Tyrosine Kinase (BTK) | IC50 = 2.5 µM | Cell-free | [1][2][12] |
| Bruton's Tyrosine Kinase (BTK) | Ki = 1.4 µM | Cell-free | [1] |
| Polo-like kinase 1 (Plk1) | IC50 = 10.3 µM | Cell-free | [1] |
| Janus kinase 2 (JAK2) | Potent inhibitor | Cell-based | [5][10] |
| JAK1, JAK3, HCK, EGFR, IRK | >100-fold selectivity over these kinases | Cell-free | [1][12] |
Experimental Protocols
Protocol: Cell Viability Assay using this compound
This protocol describes a general procedure for assessing the effect of this compound on the viability of a cancer cell line (e.g., a B-cell leukemia line) using a standard MTT or similar colorimetric assay.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately before use, perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assessment (MTT Assay):
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Recommended workflow for handling this compound to minimize degradation.
Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway and the inhibitory action of this compound.
Caption: Overview of the Polo-like kinase 1 (PLK1) signaling pathway and its inhibition by this compound.
Caption: The Janus kinase 2 (JAK2) signaling pathway and its inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The anti-leukemic Bruton's tyrosine kinase inhibitor alpha-cyano-beta-hydroxy-beta-methyl-N-(2,5-dibromophenyl) propenamide (this compound) prevents fatal thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. The Btk inhibitor this compound is a potent inhibitor of Jak2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Guide to Lfm-A13 and Ibrutinib as BTK Inhibitors
This guide provides a detailed comparison of two Bruton's tyrosine kinase (BTK) inhibitors: Lfm-A13 and the clinically approved drug, ibrutinib (B1684441). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical potency, selectivity, and mechanisms of action, supported by available experimental data.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is essential for B-cell development, proliferation, and survival.[1][2][3] Dysregulation of BTK activity is implicated in various B-cell malignancies, making it a key therapeutic target.[2][4] Ibrutinib (Imbruvica®) was the first-in-class BTK inhibitor to receive FDA approval for the treatment of several B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][2][5] this compound, or α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide, is a rationally designed, earlier-generation BTK inhibitor.[6][7] This guide will compare these two inhibitors based on their biochemical and cellular activities.
Mechanism of Action
Ibrutinib is a potent and irreversible inhibitor of BTK.[2][8] It forms a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[2][8][9] By blocking BTK, ibrutinib effectively disrupts the BCR signaling pathway, inhibiting downstream signaling cascades involving phospholipase Cγ2 (PLCγ2), protein kinase B (AKT), and nuclear factor-κB (NF-κB).[2][4][9][10] This ultimately leads to decreased B-cell proliferation and survival.[1][2]
This compound is described as a specific inhibitor of BTK.[11] Unlike ibrutinib, it is not reported to be a covalent inhibitor. Its mechanism relies on binding to the catalytic site of BTK, thereby inhibiting its enzymatic activity.[6]
Biochemical Potency and Selectivity
The in vitro potency and selectivity of BTK inhibitors are critical determinants of their efficacy and safety profiles. Off-target inhibition can lead to undesirable side effects.
| Inhibitor | Target | IC50 / Ki | Selectivity Profile |
| This compound | BTK | 2.5 µM (IC50)[11][12], 1.4 µM (Ki)[11], 7.5 µM (IC50 for purified recombinant BTK)[6] | >100-fold selectivity over JAK1, JAK2, HCK, EGFR, and IRK.[11] No activity on JAK1, JAK3, HCK, EGFR kinase, and insulin (B600854) receptor kinase at concentrations up to 278 µM. However, one study reported it to be a potent inhibitor of Jak2.[13] Also inhibits Polo-like kinase 1 (Plk1) with an IC50 of 37.36 µM.[12] |
| Ibrutinib | BTK | 0.5 nM (IC50)[1][14] | Also inhibits other kinases including ITK, TEC, BLK, JAK3, EGFR, and HER2.[1] It can bind to other kinases lacking the cysteine residue, such as BRK, CSK, FRG, and HCK, in the low nanomolar range.[3] |
IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates greater potency. Ki: Inhibition constant.
From the available data, ibrutinib is significantly more potent in inhibiting BTK than this compound, with an IC50 value in the nanomolar range compared to the micromolar range for this compound. While this compound is reported to be selective against several kinases, the selectivity profile of ibrutinib has been more extensively characterized and reveals several off-target kinases, which may contribute to some of its clinical side effects.[3][15]
Cellular and In Vivo Effects
This compound has been shown to inhibit the enzymatic activity of BTK in B-cell lines and normal splenocytes without affecting BTK protein expression levels.[11] In human neutrophils, it decreases tyrosine phosphorylation and inhibits superoxide (B77818) production, adhesion, and chemotaxis.[11] In vivo, a combination of this compound with standard chemotherapy has been shown to prolong the median survival time in a mouse model of leukemia.[11]
Ibrutinib effectively blocks signaling downstream of the BCR in B-cell lines, inhibiting the phosphorylation of substrates like PLC-γ.[1] Preclinical studies have demonstrated that ibrutinib promotes apoptosis, inhibits proliferation, and prevents malignant B-cells from responding to survival stimuli from the microenvironment.[2] In clinical settings, ibrutinib has shown significant anti-tumor activity in various hematologic malignancies.[1]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize BTK inhibitors.
Biochemical BTK Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified BTK.
Principle: The assay quantifies the phosphorylation of a substrate by the BTK enzyme. The reduction in phosphorylation in the presence of an inhibitor is a measure of its inhibitory activity. This can be measured using various methods, including radioactivity (e.g., ³³P-ATP) or non-radioactive fluorescence/luminescence-based technologies that detect ADP formation (e.g., ADP-Glo™ Kinase Assay).[16][17]
Generalized Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (this compound or ibrutinib) in an appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.
-
Reaction Setup: In a microplate, add the diluted inhibitor or vehicle control.
-
Add a solution containing the recombinant human BTK enzyme and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).[18]
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[18]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (and ³³P-ATP for radiometric assays).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1 hour).[18]
-
Reaction Termination and Detection: Stop the reaction (e.g., by adding EDTA). Quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., scintillation counting, fluorescence, or luminescence).
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular BTK Autophosphorylation Assay
This assay assesses the ability of an inhibitor to block BTK activation within a cellular context.
Principle: BTK activation involves autophosphorylation at a specific tyrosine residue (Y223). This assay measures the level of phosphorylated BTK (pBTK) in cells treated with an inhibitor.
Generalized Protocol:
-
Cell Culture and Treatment: Culture a suitable B-cell line (e.g., Ramos) to the desired density. Treat the cells with various concentrations of the BTK inhibitor or vehicle control for a specified time.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration in each cell lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated BTK (pBTK).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for pBTK and normalize them to a loading control (e.g., total BTK or a housekeeping protein like β-actin). Determine the effect of the inhibitor on BTK autophosphorylation.
Visualizations
BTK Signaling Pathway and Inhibitor Action
References
- 1. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrutinib - Wikipedia [en.wikipedia.org]
- 3. Targets for Ibrutinib Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibrutinib inhibition of Bruton protein-tyrosine kinase (BTK) in the treatment of B cell neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selecting the optimal BTK inhibitor therapy in CLL: rationale and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The anti-leukemic Bruton's tyrosine kinase inhibitor alpha-cyano-beta-hydroxy-beta-methyl-N-(2,5-dibromophenyl) propenamide (this compound) prevents fatal thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 10. Ibrutinib inhibits BCR and NF-κB signaling and reduces tumor proliferation in tissue-resident cells of patients with CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound, BTK inhibitor (CAS 62004-35-7) | Abcam [abcam.com]
- 13. The Btk inhibitor this compound is a potent inhibitor of Jak2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mdpi.com [mdpi.com]
- 16. promega.com [promega.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. benchchem.com [benchchem.com]
A Comparative Analysis of the Kinase Inhibitor Selectivity of Lfm-A13 and Dasatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor selectivity of Lfm-A13 and dasatinib (B193332), two compounds with distinct profiles and applications in biomedical research and drug development. By presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms, this document aims to facilitate informed decisions in the selection and application of these inhibitors.
Introduction
This compound was initially designed as a specific inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways. In contrast, dasatinib is a potent, multi-targeted inhibitor of several critical oncogenic kinases, including BCR-ABL and Src family kinases. Understanding the selectivity of these inhibitors is paramount for interpreting experimental results and predicting their therapeutic potential and potential off-target effects.
Quantitative Comparison of Kinase Inhibition
The inhibitory activity of this compound and dasatinib against their primary targets and a selection of off-targets is summarized below. The data highlights the significant differences in potency and selectivity between the two compounds.
| Inhibitor | Primary Target(s) | IC50 / Ki | Selectivity Notes |
| This compound | Bruton's tyrosine kinase (BTK) | IC50: ~2.5 µM[1] | Also inhibits Polo-like kinase 1 (Plk1) with an IC50 of ~37.36 µM and Janus kinase 2 (JAK2).[2][3] It has been reported to not inhibit various other tyrosine and serine/threonine kinases at concentrations up to 300 µM.[4][5] |
| Dasatinib | BCR-ABL, Src family kinases (Src, Lck, Fyn, Yes), c-Kit, PDGFRβ | IC50: <1 nM - 79 nM[6] | A broad-spectrum inhibitor targeting a wide range of kinases. Kinome scan data reveals potent inhibition of numerous kinases across the kinome. |
Experimental Protocols
Detailed methodologies for determining the inhibitory activity of these compounds are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro kinase assays for BTK and Src, the primary targets of this compound and dasatinib, respectively.
In Vitro BTK Kinase Assay (ADP-Glo™ Assay)
This protocol outlines a luminescent-based assay to measure the activity of BTK and the inhibitory effect of this compound.
Materials:
-
Recombinant BTK enzyme
-
BTK substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
This compound (or other test inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2, 50μM DTT)[7]
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in Kinase Buffer.
-
In a 384-well plate, add 1 µl of the diluted this compound or DMSO (vehicle control).[7]
-
Add 2 µl of recombinant BTK enzyme to each well.[7]
-
Add 2 µl of a mixture of the BTK substrate and ATP to initiate the reaction.[7]
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7]
-
Incubate at room temperature for 40 minutes.[7]
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[7]
-
Incubate at room temperature for 30 minutes.[7]
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
In Vitro Src Kinase Assay (TR-FRET Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of dasatinib on Src kinase.
Materials:
-
Recombinant Src kinase
-
Biotinylated peptide substrate for Src
-
ATP
-
Dasatinib (or other test inhibitor)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
-
384-well plates
Procedure:
-
Prepare serial dilutions of dasatinib in DMSO and then in Assay Buffer.
-
In a 384-well plate, add the diluted dasatinib or DMSO (vehicle control).
-
Add the recombinant Src kinase and the biotinylated peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the europium-labeled anti-phosphotyrosine antibody and the streptavidin-conjugated acceptor fluorophore.
-
Incubate the plate at room temperature to allow for antibody and streptavidin binding.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
The ratio of the acceptor and donor fluorescence is proportional to the level of substrate phosphorylation.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the dasatinib concentration.
Signaling Pathways and Inhibitor Action
The following diagrams illustrate the signaling pathways in which BTK and Src are involved, and the points of inhibition by this compound and dasatinib.
Experimental Workflow
The general workflow for assessing the selectivity of a kinase inhibitor is depicted below.
Conclusion
This compound and dasatinib represent two distinct classes of kinase inhibitors. This compound demonstrates a relatively selective profile for BTK, with known off-target activity on a limited number of other kinases, making it a useful tool for studying BTK-specific signaling. In contrast, dasatinib is a potent, multi-targeted inhibitor with a broad activity profile that makes it an effective therapeutic agent for cancers driven by its target kinases, but also necessitates careful consideration of its widespread off-target effects in experimental design and clinical application. The choice between these two inhibitors should be guided by the specific research question and a thorough understanding of their respective selectivity profiles.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Btk inhibitor this compound is a potent inhibitor of Jak2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-breast cancer activity of this compound, a potent inhibitor of Polo-like kinase (PLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
A Preclinical Comparative Guide to Lfm-A13 and Other BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective preclinical comparison of Lfm-A13 with other notable Bruton's tyrosine kinase (BTK) inhibitors, including the first-generation inhibitor ibrutinib (B1684441) and the second-generation inhibitors acalabrutinib (B560132) and zanubrutinib (B611923). The information herein is compiled from various preclinical studies to offer a comparative overview of their biochemical potency, kinase selectivity, and effects on cancer cells. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided.
Introduction to BTK Inhibition
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for B-cell proliferation, differentiation, and survival.[2] Dysregulation of BTK signaling is a hallmark of numerous B-cell malignancies, making it a prime therapeutic target.[3][4] BTK inhibitors have revolutionized the treatment of these cancers. This guide focuses on this compound, an early investigational BTK inhibitor, and compares its preclinical profile to that of the clinically approved inhibitors ibrutinib, acalabrutinib, and zanubrutinib.
Biochemical Potency Against BTK
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. In the context of BTK inhibitors, a lower IC50 value indicates a more potent inhibition of BTK's kinase activity. As shown in the table below, ibrutinib, acalabrutinib, and zanubrutinib exhibit significantly greater potency against BTK in biochemical assays compared to this compound, with IC50 values in the nanomolar range versus the micromolar range for this compound.
Table 1: In Vitro Biochemical Potency of BTK Inhibitors
| Inhibitor | Target | IC50 | Reference(s) |
| This compound | BTK | 2.5 µM - 7.5 µM | [5][6][7] |
| Ibrutinib | BTK | 0.5 nM | [8] |
| Acalabrutinib | BTK | 3 nM | [9] |
| Zanubrutinib | BTK | 0.71 nM | [10] |
Kinase Selectivity Profile
An ideal kinase inhibitor should be highly selective for its intended target to minimize off-target effects and associated toxicities. The following table summarizes the known selectivity profiles of this compound and other BTK inhibitors against a panel of other kinases. It is important to note that the selectivity of this compound has been a subject of some debate in the literature, with some studies suggesting it also inhibits other kinases like Janus kinase 2 (Jak2) and Polo-like kinase (Plk).[11][12] In contrast, second-generation inhibitors like acalabrutinib and zanubrutinib were specifically designed for greater BTK selectivity compared to ibrutinib.[3][4]
Table 2: Kinase Selectivity of BTK Inhibitors (IC50 values)
| Inhibitor | BTK | Jak2 | Plk1 | Plk3 | EGFR | ITK | TEC |
| This compound | 2.5 µM | Potent Inhibition | 10.3 µM | 61 µM | >300 µM | - | - |
| Ibrutinib | 0.5 nM | - | - | - | <10 nM | Yes | Yes |
| Acalabrutinib | 3 nM | - | - | - | >10x lower than Ibrutinib | No | Yes |
| Zanubrutinib | 0.71 nM | - | - | - | 6-fold lower than Ibrutinib | Yes | Yes |
Effects on Cell Proliferation and Apoptosis in Preclinical Models
The ultimate goal of a BTK inhibitor in cancer therapy is to inhibit the proliferation of malignant B-cells and induce apoptosis (programmed cell death). The table below presents data on the cellular activity of these inhibitors.
Table 3: Cellular Activity of BTK Inhibitors in Preclinical Models
| Inhibitor | Cell Line(s) | Assay | Effect | Reference(s) |
| This compound | Leukemia, Breast Cancer | Apoptosis/Proliferation | Enhances apoptosis in leukemia; Anti-proliferative in breast cancer | [2][12] |
| Ibrutinib | Melanoma, CLL | MTT, Annexin V/PI | Induces apoptosis | [13][14][15] |
| Acalabrutinib | MCL | AlamarBlue, Immunoblot | Induces moderate apoptosis | [16] |
| Zanubrutinib | MCL | AlamarBlue, Immunoblot | Induces moderate apoptosis | [16] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the methods used for evaluation, the following diagrams are provided.
References
- 1. cllsociety.org [cllsociety.org]
- 2. In vivo pharmacokinetic features, toxicity profile, and chemosensitizing activity of alpha-cyano-beta-hydroxy-beta- methyl-N-(2,5-dibromophenyl)propenamide (this compound), a novel antileukemic agent targeting Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 4. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. This compound - Creative Enzymes [creative-enzymes.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. The Btk inhibitor this compound is a potent inhibitor of Jak2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-breast cancer activity of this compound, a potent inhibitor of Polo-like kinase (PLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ibrutinib Modulates Proliferation, Migration, Mitochondrial Homeostasis, and Apoptosis in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ibrutinib Modulates Proliferation, Migration, Mitochondrial Homeostasis, and Apoptosis in Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The specific Bruton tyrosine kinase inhibitor acalabrutinib (ACP-196) shows favorable in vitro activity against chronic lymphocytic leukemia B cells with CD20 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Distinct BTK inhibitors differentially induce apoptosis but similarly suppress chemotaxis and lipid accumulation in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
LFM-A13: A Comparative Guide to a First-Generation BTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LFM-A13, an early Bruton's tyrosine kinase (BTK) inhibitor, with later-generation alternatives. While initially identified as a specific BTK inhibitor, subsequent research has revealed a more complex kinase selectivity profile for this compound, including significant off-target effects. This document summarizes key experimental data, provides detailed protocols for relevant assays, and visualizes the signaling pathways and experimental workflows involved in the validation of BTK inhibition.
Performance Comparison of BTK Inhibitors
The following tables summarize the inhibitory concentrations (IC50) of this compound against BTK and other kinases, alongside comparative data for the clinically approved BTK inhibitors ibrutinib, acalabrutinib (B560132), and zanubrutinib (B611923). It is important to note that direct head-to-head comparisons of this compound with these newer inhibitors in the same experimental settings are limited in the published literature.
Table 1: Inhibitory Activity (IC50) of this compound Against Various Kinases
| Target Kinase | This compound IC50 (µM) | Reference(s) |
| Bruton's tyrosine kinase (BTK) | 2.5 - 7.5 | [1][2] |
| Janus kinase 2 (JAK2) | Potent Inhibition (IC50 not specified) | [3] |
| Polo-like kinase 1 (Plk1) | 37.36 | [4] |
| Polo-like kinase 3 (Plk3) | 61 | [5] |
Table 2: Comparative Inhibitory Activity (IC50) of Clinically Approved BTK Inhibitors
| Target Kinase | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Zanubrutinib IC50 (nM) | Reference(s) |
| Bruton's tyrosine kinase (BTK) | 0.5 | 5.1 | 0.3 | [6][7][8] |
Note: The significantly lower IC50 values (in the nanomolar range) for ibrutinib, acalabrutinib, and zanubrutinib highlight their substantially greater potency against BTK compared to this compound (micromolar range).
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of BTK inhibition are provided below.
In Vitro BTK Kinase Assay (ADP-Glo™ Protocol)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human BTK enzyme
-
BTK substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
This compound or other test inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO and then dilute further in Kinase Buffer.
-
Reaction Setup: In a 96-well plate, add the Kinase Buffer, this compound dilution or vehicle control, and recombinant BTK enzyme. Incubate for 15-30 minutes at room temperature to allow for compound binding.[9]
-
Initiate Kinase Reaction: Add a solution of ATP and BTK substrate to each well to start the reaction. The final ATP concentration should be at or near the Km for BTK.[9]
-
Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes).[9]
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[10][11]
-
Detect ADP: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[10][11]
-
Read Luminescence: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the BTK activity. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[9]
Cell Viability Assay (MTT Protocol)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cell line of interest (e.g., B-cell lymphoma lines)
-
Complete culture medium
-
This compound or other test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound or other inhibitors. Include a vehicle-only control.
-
Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[12][13]
-
Incubation with MTT: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[12]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Mix to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results against the inhibitor concentration to determine the IC50 value.
Western Blot for BTK Phosphorylation
This method is used to detect the phosphorylation status of BTK, a key indicator of its activation.
Materials:
-
Cell lysates from cells treated with this compound or controls
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-BTK (e.g., Tyr223 or Tyr551) and anti-total BTK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Lyse cells in a buffer containing phosphatase and protease inhibitors. Determine protein concentration using a suitable assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-BTK diluted in blocking buffer overnight at 4°C with gentle agitation.[14][15]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Washing: Repeat the washing step.
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total BTK.[14]
Visualizations
BTK Signaling Pathway and Point of Inhibition
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Btk inhibitor this compound is a potent inhibitor of Jak2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, BTK inhibitor (CAS 62004-35-7) | Abcam [abcam.com]
- 5. Anti-breast cancer activity of this compound, a potent inhibitor of Polo-like kinase (PLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. Phospho-Btk (Tyr223) Antibody (#5082) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Comparative Analysis of Kinase Inhibitors: Lfm-A13 vs. Ibrutinib (PCI-32765)
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely discussed kinase inhibitors: Lfm-A13 and Ibrutinib (B1684441) (PCI-32765). While both have been associated with Bruton's tyrosine kinase (BTK), their mechanisms, potency, and specificity differ significantly. This document aims to objectively present experimental data to clarify their distinct pharmacological profiles.
Overview and Mechanism of Action
Ibrutinib (PCI-32765): A Potent and Specific Covalent BTK Inhibitor
Ibrutinib is a first-in-class, FDA-approved inhibitor of Bruton's tyrosine kinase, a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Its mechanism is highly specific and involves the formation of an irreversible covalent bond with a cysteine residue (Cys-481) in the active site of BTK.[3][4][5] This targeted, irreversible binding leads to sustained inhibition of BTK's enzymatic activity, effectively blocking downstream signaling pathways necessary for B-cell proliferation, survival, and trafficking.[1][4][6] The high potency and selectivity of Ibrutinib have established it as a cornerstone therapy for various B-cell malignancies and a reliable tool for studying BTK function.[1][7]
This compound: A Re-evaluated Kinase Inhibitor with Off-Target Activity
This compound was initially designed and reported as a specific inhibitor of BTK.[8][9] However, subsequent research has called its specificity into question. While it does inhibit BTK, it does so with significantly lower potency than Ibrutinib and through a reversible, ATP-competitive mechanism.[8][10] More importantly, further studies have revealed that this compound potently inhibits other kinases, including Janus kinase 2 (Jak2) and Polo-like kinase (Plk).[10][11] One study concluded that this compound is a potent inhibitor of Jak2 and "cannot be used as a specific tyrosine kinase inhibitor to study the role of Btk in Jak2-dependent cytokine signalling".[11] This lack of specificity makes it a problematic tool for dissecting BTK-specific pathways.
BTK Signaling Pathway and Inhibitor Action
The following diagram illustrates the B-cell receptor (BCR) signaling cascade and the distinct points of action for Ibrutinib and this compound. Ibrutinib acts as a highly specific, irreversible inhibitor of BTK, whereas this compound has a less potent, disputed role at BTK and significant off-target effects on other kinases like JAK2.
Quantitative Data: Kinase Inhibition Profile
The following table summarizes the reported inhibitory concentrations (IC₅₀) and constants (Kᵢ) for both compounds against BTK and key off-targets. Lower values indicate higher potency.
| Target Kinase | This compound | Ibrutinib (PCI-32765) | Reference |
| BTK (recombinant) | IC₅₀: 2.5 µM | IC₅₀: 0.5 nM | [7][8][12][13] |
| BTK (cell-free assay) | Kᵢ: 1.4 µM | - | [8] |
| Polo-like kinase 3 (PLK3) | IC₅₀: 61 µM, Kᵢ: 7.2 µM | Not a primary target | [10] |
| Janus kinase 2 (JAK2) | Potent Inhibitor | IC₅₀ > 1000 nM | [11][14] |
| BLK | - | IC₅₀: 0.5 nM | [13] |
| Bmx | - | IC₅₀: 0.8 nM | [13] |
| EGFR | IC₅₀ > 278 µM | IC₅₀: 5.6 nM | [14] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental data. Below are representative protocols for key assays used to characterize kinase inhibitors.
This protocol describes a method to determine the IC₅₀ value of an inhibitor by measuring kinase activity via ATP depletion.
-
Reagent Preparation :
-
Prepare a 2x kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a stock solution of the inhibitor (this compound or Ibrutinib) in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Dilute the recombinant BTK enzyme and its specific substrate peptide in the kinase buffer.
-
-
Assay Plate Setup :
-
In a 384-well plate, add 1 µL of each serially diluted inhibitor or DMSO (for vehicle control) to the appropriate wells.
-
Add 2 µL of the diluted enzyme solution to each well.
-
-
Kinase Reaction :
-
Prepare a substrate/ATP mixture. The final ATP concentration should be near the Kₘ for the kinase.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Gently shake the plate and incubate at 30°C for 60 minutes.[15]
-
-
Signal Detection (using ADP-Glo™ as an example) :
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[15]
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.[15]
-
-
Data Analysis :
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and plot the results to determine the IC₅₀ value.[15]
-
This protocol measures the metabolic activity of a cell population, which is proportional to the number of viable cells.
-
Cell Plating :
-
Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell adherence and recovery.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound or Ibrutinib in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the desired inhibitor concentrations or vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
WST-1 Reagent Addition :
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The optimal time depends on the cell type and should be determined empirically.
-
-
Absorbance Measurement :
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan (B1609692) product.
-
Measure the absorbance at ~440 nm using a microplate reader. Use wells with medium and WST-1 reagent but no cells as a background control.
-
-
Data Analysis :
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the concentration that inhibits cell growth by 50% (GI₅₀).
-
Standard Experimental Workflow
The diagram below outlines a typical workflow for the discovery and characterization of a kinase inhibitor, from initial screening to cellular validation.
Conclusion and Recommendations
The experimental evidence presents a clear distinction between Ibrutinib and this compound.
-
Ibrutinib (PCI-32765) is a highly potent, selective, and irreversible inhibitor of BTK. Its well-defined mechanism of action and robust preclinical and clinical data make it an invaluable tool for both therapeutic applications and basic research into BTK signaling.
-
This compound , in contrast, is a significantly less potent BTK inhibitor with demonstrated activity against other important cellular kinases, such as JAK2 and Plk.[10][11] Its lack of specificity makes it unsuitable for studies where the specific role of BTK needs to be elucidated. Data generated using this compound as a "specific BTK inhibitor" should be interpreted with extreme caution, as the observed biological effects may be attributable to the inhibition of off-target kinases.
For researchers investigating BTK-dependent pathways, Ibrutinib is the scientifically validated and superior choice. The case of this compound serves as a critical reminder of the importance of comprehensive selectivity profiling in the characterization of chemical probes.
References
- 1. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrutinib: an Inhibitor of Bruton’s Tyrosine Kinase | Value-Based Cancer Care [valuebasedcancer.com]
- 3. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 5. ashpublications.org [ashpublications.org]
- 6. imbruvicahcp.com [imbruvicahcp.com]
- 7. Ibrutinib (PCI-32765) in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. The anti-leukemic Bruton's tyrosine kinase inhibitor alpha-cyano-beta-hydroxy-beta-methyl-N-(2,5-dibromophenyl) propenamide (this compound) prevents fatal thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-breast cancer activity of this compound, a potent inhibitor of Polo-like kinase (PLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Btk inhibitor this compound is a potent inhibitor of Jak2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Kinase Selectivity Profile of LFM-A13: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of LFM-A13, a reported inhibitor of Bruton's tyrosine kinase (BTK), with other prominent BTK inhibitors. The information is intended to offer an objective overview to aid in the selection and interpretation of experiments involving these compounds.
Introduction to this compound
This compound (α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide) was initially designed as a specific inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling.[1][2] While it does inhibit BTK, subsequent studies have revealed a more complex kinase selectivity profile, with inhibitory activity against other kinases, including Janus kinase 2 (JAK2) and Polo-like kinases (PLKs).[3][4] This guide summarizes the available quantitative data on its kinase inhibition, provides detailed experimental protocols for assessing kinase selectivity, and visually represents the relevant signaling pathways and experimental workflows.
Quantitative Kinase Inhibition Data
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against their primary target, BTK, and a selection of off-target kinases. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | This compound IC50 (µM) | Comments |
| BTK (recombinant) | 2.5 | Primary target.[5][6] |
| BTK (human) | 17.2 | [6] |
| JAK2 | Potent inhibitor | The tyrosine kinase activity of immunoprecipitated or in vitro translated Btk and Jak2 was equally inhibited by this compound in in vitro kinase assays.[4] |
| PLK1 (Plx1, Xenopus) | 10.3 | [1] |
| PLK3 (human) | 61 | [3][6] |
| JAK1, JAK3, HCK, EGFR, IRK | > 278 | No significant inhibition observed at high concentrations.[5] |
| CDK1, CDK2, CDK3, CHK1, IKK, MAPK1, SAPK2a | > 200-500 | [3] |
| ABL, BRK, BMX, c-KIT, FYN, IGF1R, PDGFR, MET, YES | > 200-500 | [3] |
| PI3Kγ | > 200-500 | [3] |
Table 2: Comparative Kinase Selectivity of BTK Inhibitors
| Kinase | Ibrutinib IC50 (nM) | Acalabrutinib (B560132) IC50 (nM) | Zanubrutinib (B611923) IC50 (nM) |
| BTK | 0.5 - 1.5 | 5.1 | <0.5 |
| ITK | <1 - 3.3 | >1000 | - |
| TEC | 3.2 | 19 | - |
| BMX | 1.1 | 31 | - |
| EGFR | 5.3 - 4700 | >10000 | 0.39 (EC50) |
| BLK | 1.4 | 5.3 | - |
| JAK3 | 21 - 31 | >10000 | - |
Note: Data is compiled from multiple sources and assay conditions may vary.[7][8][9]
Signaling Pathway Context
To understand the implications of this compound's kinase selectivity, it is crucial to visualize the signaling pathways in which its primary and off-targets are involved.
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.
Caption: Off-target Signaling Pathways: JAK2 and PLK1.
Experimental Protocols
The determination of a compound's kinase inhibition profile is critical for its characterization. Below are detailed methodologies for commonly employed biochemical kinase inhibition assays.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest (e.g., recombinant human BTK)
-
Kinase-specific substrate (peptide or protein)
-
This compound and other test compounds
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and other test compounds in DMSO. A typical starting concentration is 10 mM, followed by 10-point, 3-fold serial dilutions.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to the wells of the assay plate.
-
Prepare a kinase/substrate solution in kinase assay buffer. The final concentrations of the kinase and substrate should be optimized for each specific kinase, ideally at their Km values.
-
Add 5 µL of the kinase/substrate solution to each well.
-
Prepare "no kinase" control wells containing the substrate and buffer but no enzyme, which will serve as the 0% activity control.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Add 2.5 µL of the ATP solution to all wells to start the reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
-
Termination and Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" (100% activity) and "no kinase" (0% activity) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Experimental Workflow for a Biochemical Kinase Assay.
Conclusion
This compound is an inhibitor of BTK with an IC50 in the low micromolar range. However, the designation of this compound as a "specific" or "selective" BTK inhibitor should be approached with caution. Evidence indicates that it also potently inhibits other kinases, such as JAK2 and PLKs, at similar concentrations. In contrast, second-generation BTK inhibitors like acalabrutinib and zanubrutinib have been developed to have much higher selectivity for BTK, with significantly less off-target activity.
Researchers using this compound should be aware of its polypharmacology and consider its effects on JAK2 and PLK signaling pathways when interpreting experimental results. For studies requiring highly selective inhibition of BTK, the use of more recently developed and thoroughly profiled inhibitors may be more appropriate. This guide provides the necessary data and protocols to aid in making informed decisions for future research and drug development endeavors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The anti-leukemic Bruton's tyrosine kinase inhibitor alpha-cyano-beta-hydroxy-beta-methyl-N-(2,5-dibromophenyl) propenamide (this compound) prevents fatal thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-breast cancer activity of this compound, a potent inhibitor of Polo-like kinase (PLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Btk inhibitor this compound is a potent inhibitor of Jak2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Bruton's Tyrosine Kinase | Tocris Bioscience [tocris.com]
- 6. amsbio.com [amsbio.com]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. benchchem.com [benchchem.com]
Validating Lfm-A13's Effect on BTK: A Comparative Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental approaches to validate the inhibitory effect of Lfm-A13 on Bruton's tyrosine kinase (BTK). Given the reports of its off-target effects, rigorous control experiments are paramount to accurately interpret its biological activity. This document outlines key experimental designs, compares this compound with alternative BTK inhibitors, and provides detailed protocols and visualizations to support robust scientific inquiry.
Executive Summary
This compound is a first-generation inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. While initially reported as a specific BTK inhibitor, subsequent studies have revealed significant off-target activity, most notably against Janus kinase 2 (JAK2) and Polo-like kinase (PLK). This lack of specificity necessitates a comprehensive set of control experiments to delineate its on-target versus off-target effects. This guide details essential positive and negative controls, compares this compound to the more selective second-generation BTK inhibitor Ibrutinib, and provides standardized protocols for biochemical and cellular validation assays.
Comparative Analysis of BTK Inhibitors
A critical aspect of validating this compound is to compare its performance against a well-characterized BTK inhibitor. Ibrutinib, a highly potent and more selective covalent inhibitor of BTK, serves as an excellent positive control and benchmark.
Table 1: Biochemical Potency and Selectivity of BTK Inhibitors
| Kinase | This compound IC50 (µM) | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Zanubrutinib IC50 (nM) |
| BTK | 2.5 [1][2][3] | 0.5 - 1.5 [4] | 5.1 | <1.0 |
| JAK1 | >278[2][3] | >1000 | >1000 | >1000 |
| JAK2 | Potent Inhibition | >1000 | >1000 | >1000 |
| PLK1 | 37.36[5] | - | - | - |
| EGFR | >278[2][3] | 5.6 | >1000 | 60 |
| ITK | - | 5.0 | 18 | 6.0 |
| TEC | - | 20 | >1000 | 67 |
| SRC | - | 10 | >1000 | >1000 |
Note: IC50 values can vary depending on assay conditions. Data is compiled from multiple sources for comparative purposes.
Experimental Design: Essential Controls
To rigorously validate the on-target effects of this compound, a multi-faceted approach employing a variety of controls is essential.
Negative Controls:
-
Vehicle Control (DMSO): As this compound is typically dissolved in DMSO, a vehicle-only control is crucial to account for any effects of the solvent on the experimental system.[1]
-
Structurally Related Inactive Analog: The ideal negative control is a compound structurally similar to this compound that does not inhibit BTK. While a commercially available, validated inactive analog of this compound is not readily documented, researchers may consider screening structurally similar compounds from chemical libraries for lack of BTK inhibition. Leflunomide, the parent compound of this compound's active metabolite, is not a suitable negative control as it inhibits dihydroorotate (B8406146) dehydrogenase.[6][7] In the absence of a direct inactive analog, using a structurally dissimilar, well-characterized inactive kinase inhibitor is a viable alternative.
-
Genetic Controls (BTK Knockout/Knockdown): The most definitive negative control involves using cell lines in which BTK expression is genetically ablated (e.g., via CRISPR/Cas9 knockout or shRNA knockdown). Any effects of this compound observed in these cells can be attributed to off-target mechanisms.
Positive Controls:
-
Established BTK Inhibitor (Ibrutinib): A well-characterized, potent, and more selective BTK inhibitor like Ibrutinib should be used as a positive control to confirm that the experimental system is responsive to BTK inhibition.
-
BCR Stimulation: In cellular assays, stimulation of the B-cell receptor (e.g., with anti-IgM) is a standard method to activate the BTK signaling pathway.
Experimental Protocols & Methodologies
Biochemical Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified BTK protein.
Objective: To determine the IC50 value of this compound for BTK and a panel of off-target kinases.
Protocol Outline:
-
Reagents: Purified recombinant BTK enzyme, kinase buffer, ATP, and a suitable substrate (e.g., a poly-Glu-Tyr peptide).
-
Procedure: a. Serially dilute this compound and control inhibitors in DMSO. b. In a microplate, combine the BTK enzyme, the inhibitor at various concentrations, and the substrate in the kinase buffer. c. Initiate the kinase reaction by adding a final concentration of ATP (often at the Km for the enzyme). d. Incubate for a defined period at a controlled temperature (e.g., 30°C). e. Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production, or by using a phospho-specific antibody in an ELISA format.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cellular Western Blot Analysis for BTK Phosphorylation
This method assesses the inhibition of BTK activity within a cellular context by measuring the phosphorylation of BTK at a key activation site (Tyrosine 223).
Objective: To determine the effect of this compound on BTK autophosphorylation in a relevant cell line.
Recommended Cell Lines:
-
Ramos: A human Burkitt's lymphoma cell line with a functional BCR signaling pathway.
-
TMD8: A diffuse large B-cell lymphoma (DLBCL) cell line of the activated B-cell-like (ABC) subtype, which is often dependent on chronic BCR signaling.
-
Daudi: Another human Burkitt's lymphoma cell line commonly used for BCR signaling studies.
Protocol Outline:
-
Cell Culture and Treatment: a. Culture the chosen B-cell lymphoma cell line (e.g., Ramos) to a suitable density. b. Pre-treat the cells with a dose range of this compound, Ibrutinib (positive control), and vehicle (negative control) for a specified time (e.g., 1-2 hours). c. Stimulate the cells with a BCR agonist (e.g., anti-human IgM F(ab')2 fragment) for a short period (e.g., 10-15 minutes) to induce BTK phosphorylation.
-
Cell Lysis and Protein Quantification: a. Lyse the cells in a buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding. d. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated BTK (pBTK Tyr223) at a recommended dilution (e.g., 1:1000). e. Wash the membrane and incubate with an HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: a. To normalize for protein loading, the membrane can be stripped of the pBTK antibody and re-probed with an antibody against total BTK (e.g., at a 1:1000 dilution) and a loading control like GAPDH or β-actin.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the pBTK signal as a ratio to total BTK and/or the loading control.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the BTK signaling pathway and a generalized workflow for assessing this compound's on-target effects.
Caption: The B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound and Ibrutinib on BTK.
Caption: A generalized workflow for the biochemical and cellular validation of this compound's effect on BTK.
Conclusion
The validation of this compound as a specific BTK inhibitor requires a meticulous experimental approach that accounts for its known off-target activities. By employing a combination of biochemical and cellular assays with appropriate positive and negative controls, researchers can confidently dissect the on-target effects of this compound on BTK from its off-target liabilities. The direct comparison with a more selective inhibitor like Ibrutinib provides a crucial benchmark for interpreting the potency and specificity of this compound. The protocols and workflows presented in this guide offer a robust framework for generating reliable and reproducible data, ultimately contributing to a clearer understanding of this compound's mechanism of action.
References
- 1. TMD8-BTK-C481S-KI-1B3 Cell Line - Kyinno Bio [kyinno.com]
- 2. TMD8-BTK-A428D-KI-1B4 Cell Line - Kyinno Bio [kyinno.com]
- 3. TMD8-BTK-C481F-KI Cell Line - Kyinno Bio [kyinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Btk Antibody | Cell Signaling Technology [cellsignal.com]
- 6. DailyMed - LEFLUNOMIDE tablet, film coated [dailymed.nlm.nih.gov]
- 7. Leflunomide - Wikipedia [en.wikipedia.org]
LFM-A13 Combination Therapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LFM-A13 combination therapy with other agents, supported by experimental data. This compound is a dual inhibitor of Bruton's tyrosine kinase (BTK) and Polo-like kinase 1 (PLK1), making it a compelling candidate for combination strategies in oncology.
This guide summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes relevant signaling pathways and workflows to facilitate a deeper understanding of this compound's potential in combination regimens.
Performance in Combination Therapy: Quantitative Data
The efficacy of this compound has been evaluated in combination with several agents, demonstrating synergistic or additive anti-cancer effects. The following tables summarize the key quantitative findings from these preclinical studies.
Table 1: this compound and Paclitaxel (B517696) in a Breast Cancer Model
| Parameter | DMBA Control | This compound (50 mg/kg) | Paclitaxel (10 mg/kg) | This compound + Paclitaxel |
| Tumor Incidence (%) | 100 | 50 | 66.7 | 33.3 |
| Mean Tumor Number per Mouse | 4.5 | 1.8 | 2.3 | 1.1 |
| Average Tumor Weight (g) | 2.1 | 0.8 | 1.2 | 0.4 |
| Average Tumor Size (mm³) | 1800 | 700 | 1100 | 350 |
Data from a study on DMBA-induced mammary carcinogenesis in mice.[1]
Table 2: this compound and Erythropoietin (Epo) in Breast Cancer Cells
| Cell Line | Treatment | Reduction in Fluorescence Intensity (%) (reflects reduced cancer cell number) |
| MCF-7 | Epo + this compound | 35.5 |
| MDA-MB-231 | Epo + this compound | 47.5 |
In a zebrafish xenograft model, the combination of Epo and this compound significantly reduced the number of cancer cells compared to control.[2]
Table 3: this compound and VPL Chemotherapy in a Leukemia Model
| Treatment Group | Median Survival Time (days) | Long-Term Survival (>12 weeks) (%) |
| Vehicle Control | < 28 | 0 |
| This compound alone | < 28 | 0 |
| VPL (Vincristine, Methylprednisolone (B1676475), L-asparaginase) | 37 | 14 |
| This compound + VPL | 58 | 41 |
Data from a study in a mouse model of BCL-1 leukemia.[3]
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects by targeting two key kinases: BTK and PLK1. Understanding these pathways is crucial for identifying rational combination partners.
BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation.[4][5] In several B-cell malignancies, this pathway is constitutively active.[5] this compound inhibits BTK, thereby blocking downstream signaling cascades, including the PI3K/Akt and NF-κB pathways, which ultimately leads to decreased cancer cell survival and proliferation.[2][4]
PLK1 Signaling Pathway
Polo-like kinase 1 (PLK1) is a key regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[6] Overexpression of PLK1 is common in many cancers and is associated with poor prognosis.[6] By inhibiting PLK1, this compound disrupts cell cycle progression, leading to mitotic arrest and apoptosis in cancer cells.[1][7]
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. Below are summaries of the experimental protocols for the key studies cited.
This compound and Paclitaxel in a Breast Cancer Model
-
Animal Model: Female BALB/c mice were administered 1 mg of 7,12-dimethylbenz(a)anthracene (DMBA) once a week for 6 weeks to induce mammary tumors.[1]
-
Treatment Regimen: this compound (50 mg/kg body weight) was administered intraperitoneally three times a week, and paclitaxel (10 mg/kg body weight) was administered intraperitoneally once a week. Treatment started with DMBA administration and continued for 25 weeks.[1]
-
Endpoint Analysis: Tumor incidence, number, weight, and size were measured. Molecular analysis involved Western blotting for PLK1, cyclin D1, CDK-4, p21, IκB, Bax, caspase-3, p53, and Bcl-2.[1]
This compound and Erythropoietin in a Breast Cancer Model
-
Cell Lines and Culture: Human breast cancer cell lines MCF-7 and MDA-MB-231 were used.[2]
-
Zebrafish Xenograft Model: Zebrafish embryos were used as an in vivo model. MCF-7 or MDA-MB-231 cells were injected into the yolk sac of the embryos. The fish were then incubated with Epo and this compound for 48 hours.[2]
-
Endpoint Analysis: Tumor development was monitored by fluorescence microscopy. Apoptosis was assessed by measuring mitochondrial membrane potential and phosphatidylserine (B164497) externalization using flow cytometry.[2]
This compound and VPL Chemotherapy in a Leukemia Model
-
Animal Model: BALB/c mice were inoculated with BCL-1 leukemia cells.[3]
-
Treatment Regimen: this compound was administered at 50 mg/kg/day. The VPL regimen consisted of vincristine (B1662923) (0.05 mg/kg/day, once a week), methylprednisolone (2 mg/kg/day, once a day), and L-asparaginase (200 IU/kg/day, three times a week).[3]
-
Endpoint Analysis: The primary endpoint was survival time. Long-term survival was defined as survival for more than 12 weeks.[3]
Potential Combinations with Other Kinase Inhibitors: A Forward Look
While direct experimental evidence for combining this compound with other specific kinase inhibitors is limited, its mechanisms of action suggest several rational combinations that could be explored in future research.
-
Combination with EGFR Inhibitors (e.g., Erlotinib (B232), Gefitinib): The epidermal growth factor receptor (EGFR) pathway is a key driver in several cancers, including non-small cell lung cancer.[8][9][10] Cross-talk between EGFR and BTK signaling pathways has been suggested. Therefore, a dual blockade of both pathways could offer a synergistic anti-tumor effect, particularly in cancers where both pathways are active.
-
Combination with Multi-Kinase Inhibitors (e.g., Sunitinib): Sunitinib (B231) targets multiple receptor tyrosine kinases, including VEGFR and PDGFR, and is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[11][12] Given that this compound targets distinct intracellular kinases (BTK and PLK1), a combination with a multi-targeted receptor tyrosine kinase inhibitor like sunitinib could provide a broader and more potent anti-cancer activity by simultaneously hitting multiple critical signaling nodes.
-
Combination with HER2 Inhibitors (e.g., Lapatinib): Lapatinib is a dual tyrosine kinase inhibitor of EGFR and HER2.[13] In HER2-positive breast cancer, where this compound has already shown efficacy in combination with paclitaxel, a combination with a HER2-targeted kinase inhibitor could provide a more targeted and effective treatment strategy.
The following diagram illustrates a logical workflow for investigating novel this compound combination therapies.
References
- 1. This compound, a potent inhibitor of polo-like kinase, inhibits breast carcinogenesis by suppressing proliferation activity and inducing apoptosis in breast tumors of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The intensification of anticancer activity of this compound by erythropoietin as a possible option for inhibition of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-breast cancer activity of this compound, a potent inhibitor of Polo-like kinase (PLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A multifunctional nanotheranostic agent potentiates erlotinib to EGFR wild-type non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Focal Adhesion Kinase Inhibitors in Combination with Erlotinib Demonstrate Enhanced Anti-Tumor Activity in Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 10. Focal Adhesion Kinase Inhibitors in Combination with Erlotinib Demonstrate Enhanced Anti-Tumor Activity in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sunitinib added to FOLFIRI versus FOLFIRI in patients with chemorefractory advanced adenocarcinoma of the stomach or lower esophagus: a randomized, placebo-controlled phase II AIO trial with serum biomarker program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heart failure associated with sunitinib malate: a multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lapatinib, a dual EGFR and HER2 tyrosine kinase inhibitor, downregulates thymidylate synthase by inhibiting the nuclear translocation of EGFR and HER2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Does Lfm-A13 have advantages over first-generation BTK inhibitors?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel Bruton's tyrosine kinase (BTK) inhibitor, Lfm-A13, with first-generation BTK inhibitors, exemplified by ibrutinib (B1684441). The focus is on objective performance differences supported by available experimental data, detailed methodologies, and visual representations of key concepts.
Executive Summary
This compound presents a significant conceptual advantage over first-generation BTK inhibitors primarily due to its distinct mechanism of action. Unlike first-generation inhibitors such as ibrutinib, which form an irreversible covalent bond with the Cysteine-481 residue of BTK, this compound is a non-covalent, ATP-competitive inhibitor . This reversible binding mode may offer a superior safety profile and efficacy against BTK mutations that confer resistance to covalent inhibitors. While direct head-to-head comparative studies are limited, this guide synthesizes available data to highlight the potential advantages of this compound.
Mechanism of Action: A Tale of Two Binding Modes
First-generation BTK inhibitors, like ibrutinib, are covalent inhibitors that form a permanent bond with the C481 residue in the active site of BTK.[1] This leads to sustained inhibition of BTK signaling but also carries the risk of off-target effects due to similar cysteine residues in other kinases. In contrast, this compound functions as an ATP-competitive inhibitor, reversibly binding to the ATP-binding pocket of BTK. This non-covalent interaction is a key differentiator.
The primary advantage of a non-covalent mechanism is the potential to overcome resistance mutations at the C481 residue, a common mechanism of acquired resistance to ibrutinib.[1] Furthermore, the reversible nature of this compound's binding could translate to a more favorable safety profile by reducing the likelihood of permanent off-target inhibition.
Comparative Performance Data
Table 1: Biochemical Kinase Inhibition Profile
| Kinase | This compound (IC50/Ki) | Ibrutinib (IC50) |
| BTK | 2.5 µM (IC50), 1.4 µM (Ki) [2] | 0.5 nM |
| JAK1 | > 278 µM | > 10,000 nM |
| JAK2 | Potent Inhibition (IC50 not specified)[3] | 3,400 nM |
| JAK3 | > 278 µM | 16 nM |
| HCK | > 278 µM | 24 nM |
| EGFR | > 278 µM | 7.8 nM |
| PLK1 | 10.3 µM[2] | - |
| PLK3 | 61 µM[4] | - |
| FYN | 240 µM[4] | 20 nM |
| LYN | No inhibition of autophosphorylation[4] | 2.1 nM |
| SRC | - | 4.8 nM |
| TEC | Inhibition of autophosphorylation[4] | 2.0 nM |
Data compiled from multiple sources. Direct comparison should be made with caution.
Table 2: Cellular and In Vivo Activity
| Parameter | This compound | Ibrutinib |
| Cellular Activity | Inhibits BTK enzymatic activity in BCL-1 and NALM-6 cells.[2] | Induces apoptosis in B-cell lymphoma cell lines. |
| In Vivo Efficacy | Prolongs median survival time in a mouse model of BCL-1 leukemia (in combination with VPL chemotherapy).[2] | Demonstrates significant activity in various preclinical models of B-cell malignancies. |
| Toxicity Profile | Not toxic to mice at doses up to 100 mg/kg.[5] | Associated with off-target effects such as bleeding and atrial fibrillation. |
Experimental Protocols
Biochemical BTK Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by BTK.
Materials:
-
Recombinant human BTK enzyme
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (this compound, Ibrutinib) dissolved in DMSO
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the test compound, recombinant BTK enzyme, and the peptide substrate to the kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate and wash to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the phosphorylated substrate retained on the filter using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability in response to inhibitor treatment.
Materials:
-
B-cell lymphoma cell line (e.g., TMD8, OCI-Ly10)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (this compound, Ibrutinib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.
Advantages of this compound over First-Generation BTK Inhibitors
Based on its mechanism of action and available data, this compound may offer several key advantages over first-generation BTK inhibitors:
-
Overcoming Resistance: this compound's non-covalent binding mode makes it a promising candidate for treating patients who have developed resistance to covalent BTK inhibitors due to mutations in the C481 residue of BTK.
-
Improved Safety Profile: By avoiding a permanent covalent bond, this compound may exhibit reduced off-target effects, potentially leading to a lower incidence of adverse events such as bleeding and atrial fibrillation that are associated with ibrutinib.
-
Different Selectivity Profile: While ibrutinib shows significant inhibition of other kinases like TEC and EGFR, this compound appears to have a distinct selectivity profile, with notable inhibition of Polo-like kinases (PLKs).[2][4] This could offer therapeutic opportunities in cancers where both BTK and PLK are implicated. However, the potent inhibition of JAK2 by this compound warrants further investigation to understand its potential clinical implications.[3]
Conclusion
This compound represents a promising alternative to first-generation BTK inhibitors, primarily due to its non-covalent, reversible mechanism of action. This fundamental difference suggests potential advantages in overcoming acquired resistance and offering a better safety profile. While the currently available data supports these potential benefits, direct head-to-head comparative studies are necessary to definitively establish the superiority of this compound in a clinical setting. The distinct selectivity profile of this compound, including its activity against PLKs and JAK2, also warrants further investigation to fully understand its therapeutic potential and any associated risks. For researchers and drug development professionals, this compound is a compound of significant interest that merits further preclinical and clinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matching-adjusted indirect comparison of acalabrutinib versus ibrutinib in relapsed/refractory mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-world comparative effectiveness of acalabrutinib and ibrutinib in patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Lfm-A13 and the Tec Family Kinase Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lfm-A13, initially identified as a potent inhibitor of Bruton's tyrosine kinase (BTK), a key member of the Tec family of non-receptor tyrosine kinases, has been a subject of interest in various therapeutic areas, including cancer and inflammatory diseases.[1][2][3] The Tec family, comprising five members—BTK, Tec, Interleukin-2-inducible T-cell kinase (Itk), Bone marrow tyrosine kinase on chromosome X (Bmx), and Tyrosine-protein kinase Txk (Txk)—plays a crucial role in the signaling pathways of immune cells.[4][5] This guide provides an objective comparison of this compound's cross-reactivity with other Tec family kinases and notable off-target kinases, supported by available experimental data and detailed methodologies.
Quantitative Analysis of this compound Kinase Inhibition
The inhibitory activity of this compound has been evaluated against a range of kinases. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values, providing a quantitative comparison of its potency and selectivity.
| Kinase Family | Kinase | IC50 (µM) | Ki (µM) | Notes |
| Tec Family | BTK | 2.5[1][6][7][8], 17.2 (human)[7][9][10] | 1.4[9] | Potent inhibition observed. |
| BMX | 281[11] | - | Weak inhibition observed. | |
| Tec | Data not available | - | This compound has been reported to inhibit the activation of Tec, but quantitative data is not available. | |
| Itk | Data not available | - | No publicly available data on direct inhibition. | |
| Txk | Data not available | - | No publicly available data on direct inhibition. | |
| Polo-like Kinase | Plk1 | 37.36[8] | - | Moderate inhibition. |
| Plk3 | 61[11] | - | Moderate inhibition. | |
| Janus Kinase | JAK1 | >100[1], >300[8] | - | Negligible inhibition. |
| JAK2 | Potent inhibition reported, comparable to BTK | - | Contradicts some reports of selectivity. | |
| JAK3 | >100[1], >300[8] | - | Negligible inhibition. | |
| Other Kinases | HCK | >100[1], >300[8] | - | Negligible inhibition. |
| EGFR | >100[1], >300[8] | - | Negligible inhibition. | |
| Insulin Receptor Kinase (IRK) | >100[1] | - | Negligible inhibition. | |
| SYK | >300[8] | - | Negligible inhibition. | |
| FYN | 240[11] | - | Weak inhibition. | |
| Met | 215[11] | - | Weak inhibition. | |
| BRK | 267[11] | - | Weak inhibition. |
Experimental Methodologies
The determination of kinase inhibition by this compound typically involves in vitro kinase assays. A representative and widely used method is the LanthaScreen™ Eu Kinase Binding Assay, which provides a direct measure of inhibitor binding to the kinase active site.
LanthaScreen™ Eu Kinase Binding Assay for Tec Family Kinases
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for determining the affinity of inhibitors for kinases.
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's ATP-binding site by a test compound. A europium-labeled antibody directed against a tag on the kinase serves as the FRET donor, and the tracer acts as the acceptor. Inhibition is detected as a decrease in the FRET signal.[12][13][14]
General Protocol: [12][14][15]
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the specific Tec family kinase (e.g., BTK, Tec) and the Eu-labeled anti-tag antibody in the kinase buffer.
-
Prepare a serial dilution of this compound in DMSO, followed by a final dilution in the kinase buffer.
-
Dilute the Alexa Fluor™ labeled kinase tracer in the kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the diluted this compound or DMSO vehicle (control) to the wells.
-
Add 2.5 µL of the kinase/antibody mixture to each well.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for inhibitor binding.
-
Add 5 µL of the tracer to initiate the binding/displacement reaction.
-
Incubate for another 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, exciting at ~340 nm and measuring emission at ~615 nm (Europium) and ~665 nm (Alexa Fluor™).
-
Calculate the emission ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of tracer binding.
-
Signaling Pathways of Tec Family Kinases
The members of the Tec family are integral components of signaling cascades downstream of various cell surface receptors, particularly in hematopoietic cells. Their activation generally involves membrane recruitment and phosphorylation by Src family kinases.
Figure 1. Generalized signaling pathway for Tec family kinases.
Specific Roles of Tec Family Members
-
BTK: Primarily expressed in B-cells, BTK is essential for B-cell development, differentiation, and signaling downstream of the B-cell receptor (BCR).[16]
-
Tec: Expressed in T-cells, B-cells, and myeloid cells, Tec is activated by a wide range of receptors, including BCR, T-cell receptor (TCR), and cytokine receptors.[17]
-
Itk: Predominantly found in T-cells, NK-cells, and mast cells, Itk is a key mediator of TCR signaling, influencing T-cell development and differentiation.[17][18]
-
Bmx: Expressed in myeloid and endothelial cells, Bmx is involved in signaling pathways related to inflammation and angiogenesis, including those downstream of Toll-like receptors (TLRs) and cytokine receptors.[19][20][21] It can also activate the STAT signaling pathway.[22][23]
-
Txk (also known as Rlk): Primarily expressed in T-cells and mast cells, Txk plays a role in TCR signaling, often acting redundantly with Itk, and is involved in the regulation of gene transcription.[24][25][26]
The following diagram illustrates the experimental workflow for assessing this compound's inhibitory activity.
Figure 2. Workflow for IC50 determination using a kinase binding assay.
Conclusion
This compound is a potent inhibitor of BTK. However, the available data challenges its initial perception as a highly selective inhibitor. Significant off-target activity against Polo-like kinases and Jak2 has been reported, which must be considered in the design and interpretation of studies utilizing this compound. While this compound shows weak or negligible activity against BMX and several other kinases, a comprehensive understanding of its cross-reactivity within the entire Tec family is hampered by the lack of publicly available quantitative data for Tec, Itk, and Txk. Researchers should exercise caution and consider performing broader kinase profiling to fully characterize the selectivity of this compound in their specific experimental context.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. The anti-leukemic Bruton's tyrosine kinase inhibitor alpha-cyano-beta-hydroxy-beta-methyl-N-(2,5-dibromophenyl) propenamide (this compound) prevents fatal thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are TEC inhibitors and how do they work? [synapse.patsnap.com]
- 5. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 6. rndsystems.com [rndsystems.com]
- 7. amsbio.com [amsbio.com]
- 8. This compound, BTK inhibitor (CAS 62004-35-7) | Abcam [abcam.com]
- 9. (Z)-LFM-A13 | BTK inhibitor | Probechem Biochemicals [probechem.com]
- 10. This compound [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. interpriseusa.com [interpriseusa.com]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Current understanding of tyrosine kinase BMX in inflammation and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. apexbt.com [apexbt.com]
- 21. researchgate.net [researchgate.net]
- 22. The Bmx tyrosine kinase induces activation of the Stat signaling pathway, which is specifically inhibited by protein kinase Cdelta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ashpublications.org [ashpublications.org]
- 24. A Role for the Tec Family Tyrosine Kinase Txk in T Cell Activation and Thymocyte Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 25. uniprot.org [uniprot.org]
- 26. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
A Comparative Guide to the Efficacy of Lfm-A13 and Other Polo-like Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Polo-like kinase (Plk) inhibitor Lfm-A13 with other prominent Plk inhibitors: BI 2536, Volasertib (BI 6727), and Onvansertib (NMS-P937). The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Polo-like kinases, particularly Plk1, are key regulators of cell cycle progression, playing crucial roles in mitosis. Their overexpression in a wide range of human cancers has made them attractive targets for anticancer therapies. This guide will delve into the efficacy of this compound and compare it against well-established Plk inhibitors.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data on the in vitro potency, cellular activity, and in vivo efficacy of this compound and other selected Plk inhibitors.
Table 1: In Vitro Potency and Selectivity Against Plk Family Kinases
This table compares the half-maximal inhibitory concentrations (IC50) of the compounds against Plk family members in cell-free kinase assays. Lower values indicate higher potency.
| Compound | Plk1 IC50 | Plk2 IC50 | Plk3 IC50 | Other Kinase Targets (IC50) |
| This compound | ~10 µM (Plx1)[1][2] | - | 61 µM[1][2][3] | BTK (2.5 µM)[1][2][4], JAK2 |
| BI 2536 | 0.83 nM | 3.5 nM | 9.0 nM | BRD4 (25 nM) |
| Volasertib (BI 6727) | 0.87 nM[5] | 5 nM[5] | 56 nM[5] | - |
| Onvansertib (NMS-P937) | 2 nM[6][7][8][9][10] | >10,000 nM (48% inhibition at 10 µM)[8][9] | >10,000 nM (40% inhibition at 10 µM)[8][9] | FLT3 (510 nM), MELK (744 nM), CK2 (826 nM)[8] |
Note: this compound's IC50 for Plk1 is reported against the Xenopus homolog, Plx1. Data for Plk4 inhibition is not consistently available for all compounds.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
This table presents the half-maximal effective concentrations (EC50) or half-maximal inhibitory concentrations (IC50) of the inhibitors against various human cancer cell lines.
| Compound | Cell Line(s) | Cancer Type | Anti-proliferative Activity (IC50/EC50) |
| This compound | Human breast cancer and glioblastoma cells | Breast Cancer, Glioblastoma | Induces mitotic arrest[3] |
| BI 2536 | Panel of 32 human cancer cell lines | Various | 2 - 25 nM |
| Volasertib (BI 6727) | HCT116, NCI-H460, BRO, and others | Colon, Lung, Melanoma, etc. | 11 - 37 nM |
| Onvansertib (NMS-P937) | Panel of 137 human cancer cell lines | Various | < 100 nM in 60 cell lines[8] |
Table 3: In Vivo Efficacy in Preclinical Cancer Models
This table summarizes the in vivo anti-tumor activity of the Plk inhibitors in various xenograft models.
| Compound | Cancer Model | Dosing Regimen | Key Findings |
| This compound | MMTV/neu transgenic mouse model of HER2+ breast cancer[3] | 10 or 50 mg/kg, i.p.[1] | Delayed tumor progression, comparable to paclitaxel (B517696) and gemcitabine[3][11] |
| BI 2536 | Human tumor xenografts in nude mice | i.v. administration | Inhibits tumor growth and induces regression of large tumors |
| Volasertib (BI 6727) | SCLC xenografts (H526) | 20 mg/kg, weekly, i.p. | Significant tumor growth inhibition |
| Onvansertib (NMS-P937) | HCT116 colon adenocarcinoma xenografts[8] | 45 mg/kg i.v. or 60 mg/kg p.o.[8] | Significant tumor growth inhibition[6][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Kinase Assay (General Protocol)
Objective: To determine the IC50 value of an inhibitor against a specific Plk family member in a cell-free system.
Methodology:
-
Reaction Setup: Recombinant human Plk enzyme is incubated with a specific peptide substrate and ATP in a kinase reaction buffer.
-
Inhibitor Addition: The test compound (e.g., this compound, BI 2536) is added at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of a mixture of ATP and [γ-33P]-ATP and incubated at 30°C for a defined period (e.g., 60 minutes).
-
Termination: The reaction is stopped by the addition of an acid (e.g., phosphoric acid).
-
Quantification: The phosphorylated substrate is separated from the free radioactive ATP, typically by spotting the reaction mixture onto phosphocellulose paper followed by washing. The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor concentration, and the IC50 value is determined using non-linear regression analysis.
Cell Proliferation (MTT) Assay
Objective: To determine the anti-proliferative effect of the inhibitors on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The percentage of cell viability relative to untreated controls is calculated, and the IC50 or EC50 value is determined by plotting cell viability against the inhibitor concentration.
In Vivo Tumor Xenograft Study (General Protocol)
Objective: To evaluate the anti-tumor efficacy of the Plk inhibitors in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Treatment Administration: The test compound is administered to the treatment group according to a predetermined dosing schedule and route of administration (e.g., intraperitoneal, intravenous, or oral). The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or at a specified time point.
-
Data Analysis: Tumor growth curves are plotted for each group. The tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.
Mandatory Visualization
Polo-like Kinase 1 (Plk1) Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving Plk1, a key target of the compared inhibitors. Plk1 plays a critical role in the G2/M transition and mitosis. Its activation and downstream signaling are essential for proper cell division.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-breast cancer activity of this compound, a potent inhibitor of Polo-like kinase (PLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medkoo.com [medkoo.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Onvansertib | NMS-1286937 | PLK1 inhibitor | TargetMol [targetmol.com]
- 11. The intensification of anticancer activity of this compound by erythropoietin as a possible option for inhibition of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Lfm-A13 as a Chemical Probe for BTK: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a critical evaluation of Lfm-A13 as a chemical probe for validating Bruton's tyrosine kinase (BTK) as a therapeutic target. We compare its performance and selectivity against more contemporary and selective BTK inhibitors, offering experimental data and detailed protocols to aid in the design and interpretation of research studies.
Introduction to BTK and the Role of Chemical Probes
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is essential for the development, differentiation, proliferation, and survival of B-lymphocytes. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.
Chemical probes are indispensable tools for target validation in drug discovery. An ideal chemical probe should be potent, selective, and well-characterized, enabling researchers to confidently link the modulation of a specific target to a biological outcome. This guide examines the suitability of this compound for this purpose in the context of BTK research.
This compound: A First-Generation BTK Inhibitor with Notable Off-Target Effects
This compound was one of the first commercially available small molecule inhibitors reported to target BTK.[3] However, subsequent studies have revealed that it has significant off-target activities, most notably against Janus kinase 2 (JAK2) and Polo-like kinases (PLKs).[4][5] This lack of selectivity can lead to misinterpretation of experimental results, as the observed phenotype may be due to the inhibition of these off-target kinases rather than BTK.
Comparative Analysis of BTK Inhibitors
To provide a clear perspective on the utility of this compound as a chemical probe, the following table compares its biochemical potency and selectivity with that of the well-established first-generation inhibitor Ibrutinib (B1684441) and the more selective second-generation inhibitors Acalabrutinib and Zanubrutinib.
Data Presentation: Kinase Inhibition Profiles of BTK Inhibitors
| Kinase Target | This compound IC50 (µM) | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Zanubrutinib IC50 (nM) |
| BTK | 2.5 [5] | 0.5 [4] | 5.1 [6] | <1 [4] |
| JAK2 | Potent inhibitor[4] | 3,300[7] | >10,000[7] | 3,300[7] |
| PLK1 | 10 (Plx1)[5] | - | - | - |
| PLK3 | 61[5] | - | - | - |
| EGFR | >278[1] | 7.8[7] | >10,000[7] | 4.7[7] |
| ITK | - | 1.9[7] | >1,000[7] | 10[7] |
| TEC | - | 78[4] | 19[8] | 2[4] |
| SRC | >278 (HCK)[1] | 15[7] | 350[7] | 110[7] |
Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources and should be used for comparative purposes.
The data clearly illustrates that while this compound inhibits BTK in the low micromolar range, its utility as a selective probe is compromised by its potent inhibition of other kinases like JAK2 and PLKs. In contrast, second-generation inhibitors such as Acalabrutinib and Zanubrutinib exhibit significantly improved selectivity profiles, making them more suitable tools for dissecting the specific role of BTK in cellular processes.
Mandatory Visualizations
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway upon B-cell receptor activation.
Experimental Workflow for BTK Target Validation
Caption: Workflow for validating BTK as a target using chemical probes.
Logical Relationship of BTK Inhibitors
Caption: Classification of BTK inhibitors based on selectivity and generation.
Experimental Protocols
Biochemical BTK Kinase Assay (In Vitro)
This protocol describes a method to determine the in vitro inhibitory activity of a compound against BTK.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit
-
96-well or 384-well plates (white, opaque)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a multi-well plate, add the test compound dilutions or vehicle control (DMSO).
-
Add the recombinant BTK enzyme to each well and incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well. The final ATP concentration should be close to the Km value for BTK.
-
Incubate the reaction plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cellular BTK Autophosphorylation Assay (Western Blot)
This protocol details the assessment of a compound's ability to inhibit BTK autophosphorylation at Tyr223 in a cellular context.
Materials:
-
B-cell line (e.g., Ramos)
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
Stimulating agent (e.g., anti-human IgM antibody)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed the B-cells at an appropriate density and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compounds or vehicle control for 1-2 hours.
-
Stimulate the B-cell receptor by adding anti-human IgM for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-BTK primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total BTK antibody.
-
Quantify the band intensities to determine the dose-dependent inhibition of BTK autophosphorylation.
Cell Viability Assay (MTS Assay)
This protocol describes how to measure the effect of BTK inhibitors on the viability of B-cell lines.
Materials:
-
B-cell lymphoma cell line (e.g., TMD8)
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
96-well clear-bottom plates
-
MTS reagent
-
Plate reader capable of absorbance measurement at 490 nm
Procedure:
-
Seed the B-cells in a 96-well plate at a density of approximately 10,000 cells per well.
-
Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a CO₂ incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C to allow for the conversion of MTS to formazan.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percent inhibition of cell viability for each concentration and determine the EC50 value.
Conclusion and Recommendations
The experimental data clearly indicates that this compound, while capable of inhibiting BTK, lacks the selectivity required for a high-quality chemical probe. Its potent off-target effects on kinases such as JAK2 and PLKs can confound experimental results, making it difficult to attribute observed phenotypes solely to the inhibition of BTK.
For researchers aiming to validate BTK as a target, the use of more selective, second-generation inhibitors like Acalabrutinib or Zanubrutinib is strongly recommended. These compounds offer a much cleaner pharmacological profile, providing greater confidence in the link between BTK inhibition and the resulting biological response. When interpreting historical data generated using this compound, it is crucial to consider the potential contribution of its off-target activities.
References
- 1. ashpublications.org [ashpublications.org]
- 2. benchchem.com [benchchem.com]
- 3. ajmc.com [ajmc.com]
- 4. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
Lfm-A13: A Synergistic Partner in Combination Cancer Therapy
A detailed comparison of the synergistic effects of Lfm-A13 with other anti-cancer drugs, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
This compound, a small molecule inhibitor of Bruton's tyrosine kinase (BTK) and Polo-like kinases (PLKs), has demonstrated significant potential as a chemosensitizing agent, enhancing the efficacy of various anti-cancer drugs across different cancer types. This guide provides a comprehensive overview of the synergistic effects of this compound in combination with other therapeutic agents, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Synergistic Effects with Erythropoietin (Epo)
Recent studies have highlighted a significant synergistic anti-cancer effect when this compound is combined with erythropoietin (Epo). This synergy has been observed in both breast and colorectal cancer cell lines.
Quantitative Data Summary
The synergistic, additive, or antagonistic effects of the this compound and Epo combination were quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cancer Type | Cell Line | Drug Concentrations | Combination Index (CI) | Outcome |
| Breast Cancer | MDA-MB-231 | This compound (10-100 µM) + Epo (10-100 IU/ml) | < 1 | Synergistic |
| Breast Cancer | MCF-7 | This compound (10-100 µM) + Epo (10-100 IU/ml) | Mostly < 1 | Additive to Synergistic |
| Colorectal Cancer | DLD-1 | This compound + Epo | Mostly < 1 | Synergistic |
| Colorectal Cancer | HT-29 | This compound + Epo | Mostly < 1 | Synergistic |
In breast cancer cell lines, the combination of this compound and Epo led to a significant decrease in cell viability compared to either agent alone.[1] For instance, in both MCF-7 and MDA-MB-231 cell lines, a 48-hour incubation with 100 µM this compound and 100 IU/ml Epo resulted in a marked reduction in cell viability.[1] This enhanced cytotoxicity is associated with an increase in apoptosis.[1]
The combination treatment was also shown to inhibit tumor development in a zebrafish xenograft model.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay):
-
Human breast cancer cell lines (MCF-7, MDA-MB-231) or colorectal cancer cell lines (DLD-1, HT-29) are seeded in 96-well plates.
-
After 24 hours, cells are treated with varying concentrations of this compound, Epo, or a combination of both.
-
Following a 48-hour incubation period, MTT reagent is added to each well and incubated for 4 hours.
-
The formazan (B1609692) crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength to determine cell viability.
-
The combination index (CI) is calculated from the dose-response curves of the single and combined drug treatments.[1]
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining):
-
Cells are treated with this compound, Epo, or the combination for 24 hours.
-
Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.
-
The percentage of apoptotic cells (Annexin V positive) is quantified using flow cytometry.[1]
Signaling Pathway
The synergistic effect of this compound and Epo is attributed to the dual inhibition of the BTK and JAK2 signaling pathways, leading to enhanced apoptosis.
Caption: Synergistic inhibition of BTK and JAK2 pathways by this compound and Epo.
Synergistic Effects with Paclitaxel (B517696)
This compound has been shown to significantly enhance the anti-cancer activity of the mitotic inhibitor paclitaxel in breast cancer models.
Quantitative Data Summary
In a 7,12-dimethylbenz(a)anthracene (DMBA)-induced mouse model of breast cancer, the combination of this compound and paclitaxel was more effective than either drug alone in reducing tumor incidence, number, weight, and size.[3]
| Treatment Group | Tumor Incidence (%) | Average Tumor Number | Average Tumor Weight (g) | Average Tumor Size (mm³) | Survival Rate (%) at 25 weeks |
| DMBA Control | 100 | 4.5 | 2.3 | ~1500 | 15 |
| This compound (50 mg/kg) | 60 | 1.7 | 0.81 | ~500 | 40 |
| Paclitaxel (10 mg/kg) | 70 | 2.1 | 1.04 | ~600 | 45 |
| This compound + Paclitaxel | 40 | 1.3 | 0.45 | ~250 | 50 |
The combination treatment led to a significant decrease in the expression of Polo-like kinase 1 (PLK1), cyclin D1, and CDK-4, while increasing the expression of the CDK inhibitor p21.[3] Furthermore, the combination upregulated the pro-apoptotic proteins Bax and caspase-3 and downregulated the anti-apoptotic protein Bcl-2.[3]
Experimental Protocols
In Vivo DMBA-Induced Breast Cancer Model:
-
Female BALB/c mice are administered with 1 mg of DMBA once a week for 6 weeks to induce mammary tumors.[3]
-
Following tumor development, mice are randomized into treatment groups: vehicle control, this compound (50 mg/kg, intraperitoneally), paclitaxel (10 mg/kg, intraperitoneally), and the combination of this compound and paclitaxel.[3]
-
Treatments are administered for a specified period (e.g., 25 weeks).[3]
-
Tumor incidence, number, volume, and weight are monitored and measured throughout the study.[3]
-
At the end of the study, tumors are excised for molecular analysis (e.g., Western blotting for cell cycle and apoptotic proteins).[3]
Signaling Pathway
This compound's inhibition of Polo-like kinase (PLK1) disrupts mitotic progression, sensitizing cancer cells to the effects of paclitaxel, which also targets microtubule dynamics during mitosis.
Caption: this compound and Paclitaxel synergistically induce mitotic arrest and apoptosis.
Chemosensitizing Effects with Other Anti-Cancer Drugs
In a study on B-lineage leukemia, this compound significantly enhanced the efficacy of a standard chemotherapy regimen consisting of vincristine, methylprednisolone, and L-asparaginase .[4][5] The addition of this compound to this triple-drug combination resulted in a significant improvement in the survival outcome of mice with leukemia.[4][5] This suggests that this compound's mechanism of inhibiting BTK can render cancer cells more susceptible to the cytotoxic effects of other chemotherapeutic agents.
Conclusion
The available evidence strongly supports the role of this compound as a synergistic agent in combination cancer therapy. Its ability to enhance the efficacy of drugs like erythropoietin and paclitaxel in preclinical models is promising. The dual inhibition of key survival and proliferation pathways, such as BTK and PLK, provides a strong mechanistic rationale for these synergistic interactions. Further research is warranted to explore the full potential of this compound in combination with a wider range of anti-cancer drugs, including cisplatin (B142131) and doxorubicin (B1662922), and to translate these preclinical findings into clinical applications for the benefit of cancer patients.
References
- 1. The intensification of anticancer activity of this compound by erythropoietin as a possible option for inhibition of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The intensification of anticancer activity of this compound by erythropoietin as a possible option for inhibition of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. In vivo pharmacokinetic features, toxicity profile, and chemosensitizing activity of alpha-cyano-beta-hydroxy-beta- methyl-N-(2,5-dibromophenyl)propenamide (this compound), a novel antileukemic agent targeting Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of Lfm-A13 and Newer BTK Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the early experimental Bruton's tyrosine kinase (BTK) inhibitor, Lfm-A13, with the newer generation of clinically approved BTK inhibitors, including ibrutinib (B1684441), acalabrutinib (B560132), and zanubrutinib. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing BTK inhibitors, and visualizes the underlying biological pathways and experimental workflows.
Executive Summary
Bruton's tyrosine kinase (BTK) is a critical signaling molecule in the B-cell receptor (BCR) pathway, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases. This compound was one of the early, rationally designed inhibitors of BTK. While it demonstrated activity against BTK, it is now largely considered a research compound, in part due to its off-target effects and lower potency compared to the newer generation of BTK inhibitors. The newer inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, are covalent inhibitors that have shown significant clinical efficacy and have become standard-of-care treatments for various B-cell cancers. This guide will delve into a head-to-head comparison of their biochemical potency, selectivity, and mechanisms of action, supported by experimental data.
Data Presentation: Quantitative Comparison of BTK Inhibitors
The following tables summarize the available quantitative data for this compound and the newer generation of BTK inhibitors. It is important to note that IC50 and Ki values can vary between studies due to different experimental conditions.
Table 1: Biochemical Potency Against BTK
| Inhibitor | Type | IC50 (µM) | Ki (µM) | Notes |
| This compound | Non-covalent (presumed) | 2.5 - 17.2[1][2] | 1.4[1] | Early experimental inhibitor. |
| Ibrutinib | Covalent | 0.0005 - 0.0007 | - | First-generation approved BTK inhibitor. |
| Acalabrutinib | Covalent | 0.003 - 0.005 | - | Second-generation approved BTK inhibitor. |
| Zanubrutinib | Covalent | ~0.0002 - 0.0005 | - | Second-generation approved BTK inhibitor. |
Table 2: Kinase Selectivity Profile
| Inhibitor | Off-Target Kinases Inhibited (IC50/Ki in µM) | Notes |
| This compound | JAK2 (potent inhibition), Plk1 (IC50 = 37.36), Plk3 (IC50 = 61)[3][4] | Shows significant off-target activity against Janus kinases and Polo-like kinases. Not selective for BTK.[4] |
| Ibrutinib | TEC family kinases, EGFR, SRC family kinases, JAK3[5] | Broadest off-target profile among the newer inhibitors, leading to more side effects.[5] |
| Acalabrutinib | Minimal off-target activity | More selective than ibrutinib, with less inhibition of TEC, EGFR, and SRC family kinases. |
| Zanubrutinib | Minimal off-target activity | Highly selective for BTK with minimal off-target effects. |
Mechanism of Action and Signaling Pathways
BTK is a key mediator in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB, promoting B-cell proliferation and survival.[6][7][8]
The newer generation of BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, are covalent inhibitors. They form an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its inactivation.[9] In contrast, this compound is believed to act as a non-covalent inhibitor, reversibly binding to the kinase domain.
Below is a diagram illustrating the BCR signaling pathway and the points of inhibition by BTK inhibitors.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize BTK inhibitors. Specific details may vary between laboratories.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified BTK.
Principle: The assay measures the amount of ADP produced in a kinase reaction. The luminescence signal is inversely proportional to the activity of the kinase, and therefore, a lower signal indicates greater inhibition.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)[10]
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Test inhibitors (this compound, newer BTK inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader for luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase buffer.
-
In a 384-well plate, add the test inhibitor or vehicle control (DMSO).
-
Add the BTK enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.[10]
Cellular BTK Autophosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block BTK activation within a cellular context by measuring its autophosphorylation.
Principle: Activated BTK undergoes autophosphorylation on specific tyrosine residues (e.g., Y223). Western blotting with phospho-specific antibodies can quantify the level of BTK activation.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium
-
Test inhibitors
-
Stimulating agent (e.g., anti-IgM antibody)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-BTK (Y223) and anti-total BTK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture B-cell lymphoma cells to the desired density.
-
Pre-treat the cells with various concentrations of the BTK inhibitors or vehicle control for a specified time.
-
Stimulate the B-cell receptor by adding anti-IgM antibody.
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against phospho-BTK (Y223).
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total BTK for normalization.
-
Quantify the band intensities to determine the dose-dependent inhibition of BTK autophosphorylation.[11]
Conclusion
This compound represents an early milestone in the development of BTK inhibitors. However, its lower potency and significant off-target effects, particularly on JAK2 and Plk kinases, limit its utility as a specific BTK inhibitor for therapeutic development. The newer generation of covalent BTK inhibitors, including ibrutinib, acalabrutinib, and zanubrutinib, demonstrate vastly superior potency and selectivity. While ibrutinib has a broader off-target profile, the second-generation inhibitors, acalabrutinib and zanubrutinib, have been engineered for greater specificity, leading to improved safety profiles in clinical settings. For researchers in the field, understanding the distinct characteristics of these inhibitors is crucial for designing experiments, interpreting results, and advancing the development of next-generation kinase inhibitors with enhanced therapeutic windows.
References
- 1. (Z)-LFM-A13 | BTK inhibitor | Probechem Biochemicals [probechem.com]
- 2. amsbio.com [amsbio.com]
- 3. Anti-breast cancer activity of this compound, a potent inhibitor of Polo-like kinase (PLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Btk inhibitor this compound is a potent inhibitor of Jak2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. This compound | Bruton's Tyrosine Kinase | Tocris Bioscience [tocris.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
Assessing the Specificity of Lfm-A13 in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lfm-A13 (α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide) was initially developed as a specific inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling.[1][2] However, subsequent research has revealed a more complex pharmacological profile, highlighting significant off-target effects that necessitate careful consideration when interpreting data from cellular assays. This guide provides an objective comparison of this compound's activity against its intended target and other kinases, supported by available experimental data, to aid researchers in making informed decisions for their studies.
In Vitro Kinase Inhibitory Profile of this compound
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) and binding constants (Ki) of this compound against various protein kinases. It is important to note the discrepancies in the reported values across different studies, which may be attributed to variations in experimental conditions and assay formats.
| Target Kinase | IC50 / Ki | Reported Selectivity vs BTK | Reference |
| Bruton's tyrosine kinase (BTK) | IC50: 2.5 µM, 7.5 µM, 17.2 µM; Ki: 1.4 µM | - | [1][3][4] |
| Janus kinase 2 (JAK2) | Potent inhibitor, with potency equal to BTK in one study. Not inhibited at >200-500 µM in another. | ~1-fold (in one study) | [5][6][7] |
| Polo-like kinase 1 (Plk1/Plx1) | IC50: 10 µM, 37.36 µM | ~4-15 fold less potent | [3][6][8] |
| Polo-like kinase 3 (PLK3) | IC50: 61 µM; Ki: 7.2 µM (ATP competitive) | ~24-fold less potent | [3][6][7] |
| Janus kinase 1 (JAK1) | >100-fold selectivity reported in one source; No effect at up to 278 µM or 300 µM in others. | >100-fold | [1][4][8] |
| Janus kinase 3 (JAK3) | No effect at up to 278 µM or 300 µM. | >100-fold | [4][8] |
| HCK (Hematopoietic Cell Kinase) | >100-fold selectivity reported in one source; No effect at up to 278 µM or 300 µM in others. | >100-fold | [1][4][8] |
| Epidermal Growth Factor Receptor (EGFR) | >100-fold selectivity reported in one source; No effect at up to 278 µM or 300 µM in others. | >100-fold | [1][4][8] |
| Insulin Receptor Kinase (IRK) | >100-fold selectivity reported in one source; No effect at up to 278 µM or 300 µM in others. | >100-fold | [1][4][8] |
| BRK, BMX, FYN, MET | IC50 > 200 µM | >80-fold | [3][6][7] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the intended and off-target signaling pathways of this compound and a typical experimental workflow for assessing its specificity.
Detailed Experimental Protocols
To rigorously assess the specificity of this compound in your cellular assays, the following experimental protocols are recommended.
In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.
-
Methodology:
-
Obtain recombinant purified kinases (e.g., BTK, JAK2, PLK1).
-
Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a generic peptide substrate or a specific protein substrate), and ATP (often radiolabeled [γ-³²P]ATP).
-
Add varying concentrations of this compound (and a vehicle control, e.g., DMSO) to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done by methods such as filter binding assays, scintillation counting, or using phosphospecific antibodies in an ELISA format.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Cellular Phosphorylation Assay (Western Blot)
-
Objective: To assess the effect of this compound on the phosphorylation status of its targets and downstream signaling proteins within a cellular context.
-
Methodology:
-
Culture cells of interest to an appropriate density.
-
Starve the cells of serum for a few hours if the pathway of interest is activated by growth factors.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for a specified time.
-
Stimulate the cells with an appropriate agonist to activate the signaling pathway (e.g., anti-IgM for B-cells to activate BTK, or cytokines like EPO or IL-3 to activate JAK2).
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-BTK, anti-phospho-STAT5) and the total forms of these proteins.
-
Incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Cell Viability and Proliferation Assays
-
Objective: To evaluate the cytotoxic or anti-proliferative effects of this compound.
-
Methodology:
-
Seed cells in a multi-well plate at an appropriate density.
-
Treat the cells with a range of this compound concentrations.
-
Incubate for a desired period (e.g., 24, 48, 72 hours).
-
Assess cell viability using a suitable method:
-
MTT or WST-1 assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.
-
Trypan blue exclusion assay: To count the number of viable and non-viable cells.
-
-
Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 for cell viability.
-
Conclusion and Recommendations
The available data strongly suggest that this compound is not a specific inhibitor of BTK and exhibits potent inhibitory activity against other kinases, most notably JAK2 and PLK1.[5][6][7] This lack of specificity can lead to confounding results in cellular assays, where the observed phenotype may be a consequence of inhibiting multiple pathways.
For researchers studying BTK-dependent signaling, it is crucial to:
-
Use this compound with caution: Be aware of its off-target effects and consider them when interpreting results.
-
Employ multiple lines of evidence: Combine pharmacological inhibition with genetic approaches (e.g., siRNA or CRISPR-mediated knockout of BTK) to validate the role of BTK in the observed cellular response.
-
Perform control experiments: In cell types where off-target kinases like JAK2 or PLK1 are known to be active, assess the effect of this compound on their respective pathways.
-
Consider alternative inhibitors: When high specificity for BTK is required, researchers should consider using more recently developed and highly selective BTK inhibitors, such as ibrutinib (B1684441) or acalabrutinib, and perform head-to-head comparisons with this compound if necessary.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The anti-leukemic Bruton's tyrosine kinase inhibitor alpha-cyano-beta-hydroxy-beta-methyl-N-(2,5-dibromophenyl) propenamide (this compound) prevents fatal thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Btk inhibitor this compound is a potent inhibitor of Jak2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Anti-breast cancer activity of this compound, a potent inhibitor of Polo-like kinase (PLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, BTK inhibitor (CAS 62004-35-7) | Abcam [abcam.com]
Safety Operating Guide
Navigating the Safe Disposal of Lfm-A13: A Comprehensive Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Lfm-A13, a notable inhibitor of Bruton's tyrosine kinase (BTK). Adherence to these procedures is critical for personnel safety and environmental protection.
Pre-Disposal Safety Measures: Handling this compound with Care
Before proceeding with the disposal process, it is imperative to handle this compound with the appropriate safety precautions. The compound is classified as a hazardous substance, and proper personal protective equipment (PPE) is mandatory to mitigate risks.
Hazard Identification:
-
Skin Irritation: this compound can cause skin irritation upon contact.
-
Eye Irritation: The compound can lead to serious eye irritation.
-
Respiratory Irritation: Inhalation of this compound dust or fumes may cause respiratory irritation.
Required Personal Protective Equipment (PPE):
-
Gloves: Wear suitable chemical-resistant gloves.
-
Eye/Face Protection: Use safety goggles or a face shield.
-
Protective Clothing: A lab coat or other suitable protective clothing is necessary to prevent skin contact.
General Handling Precautions:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Do not allow the substance to come into contact with skin and eyes.
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary: Handling and Storage of this compound
For easy reference, the following table summarizes the key quantitative data for the handling and storage of this compound.
| Parameter | Value | Source |
| Storage Temperature | -20°C | Multiple Sources |
| Purity | >97% | Abcam |
| Solubility in DMSO | Up to 100 mM | R&D Systems |
| Molecular Weight | 360 g/mol | Multiple Sources |
Proper Disposal Procedures for this compound
The disposal of this compound must be conducted in strict accordance with institutional, local, state, and federal regulations. The following step-by-step guide provides a general framework for the proper disposal of this compound.
Step 1: Waste Segregation and Collection
-
Designate a Waste Stream: this compound is a brominated organic compound and should be disposed of in a designated "Halogenated Organic Waste" container.[1][2]
-
Avoid Mixing: Do not mix this compound waste with non-halogenated, biological, or other incompatible waste streams.[3]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (gloves, etc.), and weighing papers in a clearly labeled, sealed container for solid hazardous waste.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled container for liquid halogenated organic waste.[1]
-
Step 2: Container Selection and Labeling
-
Container Compatibility: Use a container that is chemically resistant to this compound and any solvents used.
-
Proper Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[1][4]
Step 3: Consultation with Environmental Health and Safety (EHS)
-
Mandatory Consultation: Before initiating disposal, it is crucial to contact your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance and procedures based on your location's regulations.
-
Arrange for Pickup: The EHS office will arrange for the pickup and final disposal of the hazardous waste.[5]
Step 4: Decontamination
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent and place it in the designated hazardous waste container.[6]
-
Surface Decontamination: Decontaminate any surfaces that may have come into contact with this compound.
Note on Chemical Neutralization: While chemical treatment methods exist for cyanide-containing compounds, such as oxidation with sodium hypochlorite (B82951) under alkaline conditions, these procedures should not be attempted without the explicit guidance and approval of your institution's EHS office.[7][8]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. gzlabfurniture.com [gzlabfurniture.com]
- 5. benchchem.com [benchchem.com]
- 6. ehs.providence.edu [ehs.providence.edu]
- 7. benchchem.com [benchchem.com]
- 8. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Essential Safety and Logistical Information for Handling Lfm-A13
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds such as Lfm-A13, a Bruton's tyrosine kinase (BTK) inhibitor, are paramount for laboratory safety and experimental integrity. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material. Inspect gloves for integrity before use. |
| Eye/Face Protection | Safety glasses with side shields or goggles | A face shield may be required for operations with a higher risk of splashing. |
| Skin and Body Protection | Laboratory coat | Should be worn at all times when handling the compound. |
| Protective clothing | Suitable protective clothing should be worn to avoid skin contact.[2] | |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid inhalation of dust or aerosols. |
| Respirator | If ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
Operational Plans: Handling, Storage, and Spills
Handling: this compound should be handled by qualified laboratory personnel trained in managing hazardous chemicals. Avoid breathing dust, fumes, gas, mists, vapors, or spray.[1] Direct contact with skin and eyes should be strictly avoided.[2]
Storage: Store this compound powder in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, it is recommended to keep the lyophilized powder at -20°C for up to 2 years.[1] Stock solutions in solvents like DMSO can be stored at -20°C for up to 3 months.[1]
Spill Management: In the event of a spill, immediate action is necessary to prevent exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don Appropriate PPE: Before cleaning, put on the full recommended PPE, including respiratory protection if necessary.
-
Contain the Spill: For solid spills, carefully cover the spill with an absorbent material to avoid raising dust. For liquid spills, use an inert absorbent material to contain the spill.
-
Clean-Up: Gently sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by a thorough rinse.
-
Dispose: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.
Disposal Plan
This compound is a brominated organic compound and must be disposed of as hazardous chemical waste in accordance with institutional, local, and national regulations.
-
Solid Waste: Unused or expired this compound powder and any materials contaminated with the solid (e.g., weighing papers, gloves) should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO or ethanol) must be collected in a designated container for halogenated organic liquid waste. Do not mix with non-halogenated waste.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After thorough rinsing and drying, and with the label defaced, the container may be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.
-
Scheduling Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
Experimental Protocols
In Vitro BTK Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against Bruton's tyrosine kinase in a cell-free system.
Materials:
-
Recombinant BTK enzyme
-
Kinase buffer (e.g., 50mM HEPES pH 7.5, 10mM MgCl₂, 1mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.
-
In a microplate, add the this compound dilutions or controls.
-
Add the recombinant BTK enzyme to each well (except the no-enzyme control) and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
This compound Treatment of LPS-Stimulated RAW264.7 Macrophages
This protocol describes the treatment of RAW264.7 macrophage cells with this compound to investigate its effect on the inflammatory response induced by lipopolysaccharide (LPS).
Materials:
-
RAW264.7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
LPS from E. coli
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA kits for cytokine measurement, lysis buffer for Western blotting, RNA extraction kits for RT-PCR)
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in appropriate culture plates (e.g., 6-well or 96-well plates) at a suitable density and allow them to adhere and grow overnight.
-
Pre-treatment with this compound: The following day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). Incubate the cells for a specified pre-treatment time (e.g., 1-2 hours).[3]
-
LPS Stimulation: After pre-treatment, add LPS to the culture medium to a final concentration that elicits a robust inflammatory response (e.g., 100 ng/mL to 1 µg/mL).
-
Incubation: Incubate the cells for a period relevant to the endpoint being measured (e.g., 6 hours for gene expression analysis, 24 hours for cytokine protein secretion).
-
Sample Collection and Analysis:
-
Supernatant: Collect the cell culture supernatant to measure the levels of secreted cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Cell Lysates: Wash the cells with cold PBS and lyse them to extract total protein for Western blot analysis (e.g., to detect phosphorylated and total levels of signaling proteins) or to extract total RNA for gene expression analysis by RT-qPCR (e.g., to measure mRNA levels of inflammatory genes).
-
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of this compound on the LPS-induced inflammatory signaling pathway in macrophages. This compound targets BTK (a member of the Tec kinase family), which in turn prevents the downstream activation of TAK1 and the subsequent NF-κB signaling cascade.
Caption: this compound inhibits BTK, blocking LPS-induced TAK1/NF-κB signaling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
